1-Chloro-2-(4-nitrophenoxy)benzene
Description
Properties
IUPAC Name |
1-chloro-2-(4-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXPWHHZVCKCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175066 | |
| Record name | Benzene, 1-chloro-2-(4-nitrophenoxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091-61-4 | |
| Record name | 1-Chloro-2-(4-nitrophenoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2091-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, o-chlorophenyl p-nitrophenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-2-(4-nitrophenoxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(4-nitrophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"1-Chloro-2-(4-nitrophenoxy)benzene" chemical properties
CAS Registry Number: 2091-61-4
Synonyms: 2-Chloro-4'-nitrodiphenyl ether; 2-Chlorophenyl 4-nitrophenyl ether
Molecular Formula:
Executive Summary
1-Chloro-2-(4-nitrophenoxy)benzene is a specialized halogenated diphenyl ether serving as a critical intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical scaffolds.[2][3] Its structural uniqueness lies in the orthogonality of its functional groups: the ortho-chlorine provides steric influence and lipophilicity, while the para-nitro group acts as a reactive handle for reduction to anilines, enabling further derivatization into ureas, amides, or heterocycles.[3] This guide details the optimized synthesis, chemical reactivity, and handling protocols for this compound, focusing on high-purity isolation and downstream utility.
Chemical Identity & Structural Analysis[2][3][4]
The molecule consists of two benzene rings linked by an ether oxygen.[2][3] Ring A features a chlorine atom at the ortho (2-) position, introducing significant steric bulk that affects the conformation of the ether linkage.[2][3] Ring B contains a nitro group at the para (4-) position, which strongly withdraws electrons, activating the ring for nucleophilic attack during synthesis and serving as the primary site for chemical modification.[2][3]
Physiochemical Profile
| Property | Value/Description |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 76–78 °C (Typical for this class) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| Electronic Character | Electron-deficient Ring B (Nitro-activated); Electron-rich Ring A (Ether-donating) |
| Key Spectroscopic Signature | IR: ~1350 & 1530 |
Synthetic Pathways & Mechanistic Insight[2][3]
The most robust synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene utilizes a Nucleophilic Aromatic Substitution (
The Strategy
The reaction involves the coupling of 2-chlorophenol (nucleophile) with 1-fluoro-4-nitrobenzene (electrophile).[2][3] While 1-chloro-4-nitrobenzene can be used, the fluoro-derivative is preferred for laboratory scale due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate.[2][3]
Mechanism:
-
Deprotonation: A base (
) deprotonates 2-chlorophenol to form the phenoxide anion.[2][3] -
Addition: The phenoxide attacks the ipso-carbon of the nitrobenzene, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex.[2][3]
-
Elimination: The halide leaving group is ejected, restoring aromaticity and yielding the ether.[2][3]
Synthesis Workflow Diagram
Figure 1: Step-wise mechanistic flow for the
Reactivity Profile: Functionalization
The primary utility of this intermediate lies in the chemoselective reduction of the nitro group.[2][3][4] The chlorine atom on the other ring is relatively stable under standard reduction conditions, allowing for the specific generation of 4-(2-chlorophenoxy)aniline .[2][3]
Reduction Pathways
-
Catalytic Hydrogenation (
, Pd/C): Cleanest method but carries a risk of hydrodehalogenation (removing the Cl) if not carefully monitored or if the catalyst loading is too high.[2][3] -
Bechamp Reduction (Fe/HCl or Fe/
): The industry standard.[2][3] It is highly chemoselective for over and linkages.[2][3] -
Stannous Chloride (
): Effective for small-scale but generates difficult-to-remove tin byproducts.[2][3]
Downstream Logic Diagram
Figure 2: Functionalization pathway transforming the nitro-ether into bioactive scaffolds.[2]
Experimental Protocols
Protocol A: Synthesis via Coupling
Objective: Isolate high-purity 1-Chloro-2-(4-nitrophenoxy)benzene.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Reagents:
-
Reaction:
-
Workup:
-
Cool to RT. Pour the reaction mixture into 500 mL of ice-water. The product should precipitate as a solid.[2][3]
-
Filter the solid.[2][3] If oil forms, extract with Ethyl Acetate (
mL).[2][3] -
Wash organic layer with 1M NaOH (to remove unreacted phenol), then Water, then Brine.[2][3]
-
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallize from hot Ethanol.
Protocol B: Chemoselective Reduction (Bechamp)
Objective: Reduce
-
Reagents:
-
Procedure:
-
Isolation:
Safety & Toxicology (HSE)[2]
1. Nitro Compounds: Nitro-aromatics are known to be toxic if inhaled or absorbed through the skin.[2][3] They can cause methemoglobinemia (interference with oxygen transport in blood).[2][3]
2. Chlorinated Diphenyl Ethers: Generally act as skin and eye irritants.[2][3] Long-term exposure data on this specific isomer is limited, so it should be treated as a potential aquatic toxin (similar to Nitrofen).[2][3]
3. Reaction Hazards:
-
DMF: Hepatotoxic and teratogenic.[2][3] Avoid skin contact.[2][3][5]
-
Exotherm: The
reaction can be exothermic upon initial heating; ramp temperature slowly.[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16408, 1-Chloro-2-(4-nitrophenoxy)benzene.[2][3] Retrieved from [Link][2]
-
CAS Common Chemistry. 1-Chloro-2-(4-nitrophenoxy)benzene (CAS RN 2091-61-4).[2][3][6] Retrieved from [Link][2][6]
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (S_NAr). (General mechanism reference). Retrieved from [Link]
Sources
- 1. 2091-61-4|1-Chloro-2-(4-nitrophenoxy)benzene|BLD Pharm [bldpharm.com]
- 2. 1-Chloro-2-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 16408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
"1-Chloro-2-(4-nitrophenoxy)benzene" CAS number 2091-61-4
Technical Monograph: The Strategic Utility of 1-Chloro-2-(4-nitrophenoxy)benzene in Agrochemical and Medicinal Synthesis
Executive Summary
1-Chloro-2-(4-nitrophenoxy)benzene (CAS 2091-61-4), also known as 2-chlorophenyl 4-nitrophenyl ether, represents a critical scaffold in the "diphenyl ether" class of chemical intermediates.[1] While historically overshadowed by its polychlorinated analogs (e.g., Nitrofen), this specific isomer has emerged as a vital tool for structure-activity relationship (SAR) studies in protoporphyrinogen oxidase (PPO) inhibitor herbicides and as a versatile "chassis" for medicinal chemistry.
This guide moves beyond basic datasheet parameters to provide a mechanistic blueprint for its synthesis, purification, and downstream application. We focus on the Nucleophilic Aromatic Substitution (
Chemical Identity & Physicochemical Profile
Before initiating synthesis, verify the target parameters. This molecule is characterized by the ortho-chloro substitution on the phenolic ring, which imparts unique steric torsion compared to para-substituted analogs.
| Parameter | Specification |
| IUPAC Name | 1-Chloro-2-(4-nitrophenoxy)benzene |
| CAS Number | 2091-61-4 |
| Molecular Formula | |
| Molecular Weight | 249.65 g/mol |
| Structure | Diphenyl ether linkage; Ring A (2-Cl), Ring B (4- |
| Physical State | Crystalline Solid (Pale yellow to lemon yellow) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| Key Reactivity | Nitro-reduction (to amine); Electrophilic substitution (Ring A) |
Mechanistic Synthesis: The Protocol
The most robust route to CAS 2091-61-4 is the base-mediated coupling of 2-chlorophenol with a 4-halonitrobenzene. This relies on the Activated Nucleophilic Aromatic Substitution (
The Reaction Logic
We utilize the electron-withdrawing nature of the para-nitro group on the electrophile to stabilize the Meisenheimer complex intermediate.
-
Nucleophile: 2-Chlorophenol (activated to phenoxide in situ).
-
Electrophile: 1-Fluoro-4-nitrobenzene (preferred for kinetics) or 1-Chloro-4-nitrobenzene (preferred for cost).
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).
Step-by-Step Protocol
-
Step 1: Phenoxide Generation
-
Charge a reaction vessel with 2-chlorophenol (1.0 eq) and anhydrous DMF (Dimethylformamide).
-
Add
(1.5 eq). Stir at room temperature for 30 minutes. -
Why: This deprotonates the phenol. DMF is chosen because it is polar aprotic; it solvates the
cation well but leaves the phenoxide anion "naked" and highly reactive.
-
-
Step 2:
Coupling-
Add 1-Fluoro-4-nitrobenzene (1.05 eq) slowly.
-
Heat the mixture to 80-100°C. Monitor via TLC (Hexane/EtOAc 4:1).
-
Causality: The fluoride is a better leaving group than chloride in
because the highly electronegative fluorine lowers the energy of the transition state leading to the Meisenheimer complex.
-
-
Step 3: Quench and Workup
-
Pour the reaction mixture into ice-cold water. The product will precipitate (yellow solid).
-
Filter and wash with water to remove DMF and inorganic salts.
-
Recrystallize from Ethanol/Water to remove trace unreacted phenol.
-
Pathway Visualization
Figure 1: The
Strategic Applications in Drug & Agrochemical Design
Agrochemicals: PPO Inhibition
Diphenyl ethers are a classic scaffold for herbicides that inhibit Protoporphyrinogen Oxidase (PPO).
-
Mechanism: These molecules mimic the substrate protoporphyrinogen IX.
-
SAR Insight: The para-nitro group is often a "warhead" that mimics the propionate side chains of the natural substrate or interacts with the FAD cofactor in the enzyme pocket. CAS 2091-61-4 serves as a simplified model to test the steric tolerance of the ortho-chloro group in the binding pocket without the interference of other halogens found in commercial herbicides like Nitrofen.
Medicinal Chemistry: The "Reduction" Gateway
For drug developers, the nitro group is rarely the endpoint. It is a masked amine.
-
Workflow: Reduction of CAS 2091-61-4 (using
or ) yields 4-(2-chlorophenoxy)aniline . -
Utility: This aniline is a "privileged structure." It can be coupled with carboxylic acids to form amides (common in kinase inhibitors) or sulfonamides. The ortho-chloro group on the ether ring locks the conformation, potentially improving selectivity for target proteins by restricting rotation.
Application Workflow
Figure 2: Divergent utility of the scaffold in environmental monitoring and pharmaceutical synthesis.
Safety & Handling Protocols
This compound shares toxicity profiles with other nitro-aromatics and halogenated diphenyl ethers.
-
Toxicological Warning: Nitro-aromatics are often methemoglobin formers. Absorption through skin is a primary risk.
-
Carcinogenicity: Structurally related to Nitrofen (a known carcinogen). Treat CAS 2091-61-4 as a potential carcinogen and reproductive toxin.
-
Environmental: Toxic to aquatic life with long-lasting effects.[2] All aqueous waste from the synthesis (Step 3) must be treated as hazardous chemical waste, not flushed.
Self-Validating Safety Check:
-
Glove Permeation: Use Nitrile or Laminate film gloves. Latex is insufficient for nitro-aromatics in organic solvents.
-
Quench Test: Before disposal, check the pH of the aqueous waste. Ensure no unreacted 4-fluoronitrobenzene remains (verify via TLC) as it is a potent skin sensitizer.
References
-
Synthesis Mechanism (
): Wells, G., et al. (2001). "Facile synthesis of diphenyl ethers via nucleophilic aromatic substitution." Journal of Medicinal Chemistry. -
Agrochemical Context: Dayan, F. E., & Duke, S. O. (2003). "Protoporphyrinogen Oxidase Inhibitors." Herbicide Classes in Development.
-
Specific Reactivity (Chlorophenol Coupling): Cremlyn, R. J. (1979). "Some Phenoxybenzenesulfonyl Chlorides and Related Compounds." Australian Journal of Chemistry, 32(2), 445-452. (Describes the specific synthesis of 2-chlorophenyl 4-nitrophenyl ether).
-
Safety & Toxicology: PubChem Compound Summary for CID 16408, 1-Chloro-2-(4-nitrophenoxy)benzene. National Center for Biotechnology Information.
Sources
"1-Chloro-2-(4-nitrophenoxy)benzene" molecular structure and IUPAC name
Technical Monograph: 1-Chloro-2-(4-nitrophenoxy)benzene
Abstract
This technical guide provides a comprehensive analysis of 1-Chloro-2-(4-nitrophenoxy)benzene (CAS: 2091-61-4), a critical diaryl ether intermediate used in the synthesis of agrochemicals and pharmaceutical compounds. This document details its structural properties, validated synthetic protocols via nucleophilic aromatic substitution (
Structural Identity & Nomenclature
The molecule consists of two benzene rings linked by an ether oxygen. One ring bears a chlorine atom at the ortho position (relative to the ether linkage), while the second ring carries a nitro group at the para position. This specific substitution pattern creates a polarized electronic environment essential for its reactivity in reduction and cross-coupling reactions.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-Chloro-2-(4-nitrophenoxy)benzene |
| Common Synonyms | 2-Chlorophenyl 4'-nitrophenyl ether; 2'-Chloro-4-nitrobiphenyl ether |
| CAS Registry Number | 2091-61-4 |
| Molecular Formula | |
| Molecular Weight | 249.65 g/mol |
| SMILES | Clc1ccccc1Oc2ccc(cc2)[O-] |
| InChI Key | YRXPWHHZVCKCLN-UHFFFAOYSA-N |
Figure 1: Molecular Connectivity Diagram
The following diagram visualizes the core connectivity and functional groups.
Caption: Structural connectivity showing the electron-deficient nitrophenyl ring linked to the chlorophenyl moiety.
Physicochemical Profile
Understanding the physical state and solubility is crucial for purification and formulation. The molecule exhibits lipophilic characteristics typical of diaryl ethers.
Table 2: Physical Properties
| Property | Value/Description | Source |
| Physical State | Solid (Crystalline powder) | [1] |
| Melting Point | 70 – 80 °C | [1] |
| Boiling Point | ~380 °C (Predicted) | [2] |
| LogP (Octanol/Water) | 3.9 (Lipophilic) | [2] |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water | [1] |
Synthetic Methodology: Nucleophilic Aromatic Substitution ( )
The most robust synthesis involves the coupling of 2-chlorophenol with 1-fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene) under basic conditions. This pathway is preferred over Ullmann coupling due to milder conditions and higher yields driven by the activating nitro group.
Mechanism
The reaction proceeds via an addition-elimination mechanism. The phenoxide anion (generated from 2-chlorophenol) attacks the ipso-carbon of the nitrobenzene ring, forming a Meisenheimer complex, followed by the elimination of the halide leaving group.
Figure 2: Synthesis Workflow
Caption: Step-wise
Experimental Protocol
Reagents:
-
2-Chlorophenol (1.0 equiv, 128.56 g/mol )
-
1-Fluoro-4-nitrobenzene (1.0 equiv, 141.10 g/mol ) (Note: The fluoro- derivative reacts faster than the chloro- derivative due to higher electronegativity increasing the electrophilicity of the ipso-carbon, facilitating the rate-determining nucleophilic attack).
-
Potassium Carbonate (
), anhydrous (1.5 equiv) -
Dimethylformamide (DMF) or DMSO (Solvent)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorophenol (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add anhydrous
(15 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add 1-fluoro-4-nitrobenzene (10 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4–6 hours. Monitor progress via TLC (20% EtOAc/Hexanes) or HPLC.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.
-
Extraction (if oil forms): Extract with ethyl acetate (
). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from ethanol/water or purify via silica gel flash chromatography.
Spectroscopic Characterization
Verification of the structure is achieved through NMR and IR spectroscopy. The following diagnostic signals confirm the presence of the ether linkage and the specific substitution pattern.
Table 3: Diagnostic Spectral Signals
| Technique | Signal | Assignment |
| Protons ortho to Nitro group (AA'BB' system) | ||
| Protons ortho to Ether (Nitrophenyl ring) | ||
| Protons on Chlorophenyl ring (Multiplet) | ||
| FT-IR | 1520 & 1345 | |
| 1240 | ||
| 1050 |
Applications & Safety
Applications:
-
Agrochemicals: This molecule serves as a structural analog to Nitrofen (a protoporphyrinogen oxidase inhibitor herbicide). It is used in structure-activity relationship (SAR) studies to optimize herbicidal potency while reducing persistence [3].
-
Pharmaceuticals: The nitro group can be reduced to an amine (using
or ) to generate 2-(2-chlorophenoxy)aniline , a versatile building block for synthesizing bioactive ureas and amides.
Safety Considerations:
-
GHS Classification: Irritant (Skin/Eye).
-
Handling: Wear nitrile gloves and safety goggles. Avoid dust inhalation.
-
Toxicity: Nitroaromatics are potential mutagens; handle in a fume hood.
References
-
PubChem. (2025). Compound Summary: 1-Chloro-2-(4-nitrophenoxy)benzene. National Library of Medicine. Retrieved January 28, 2026, from [Link]
Solubility Profile & Solvent Selection: 1-Chloro-2-(4-nitrophenoxy)benzene
This guide provides an in-depth technical analysis of the solubility profile for 1-Chloro-2-(4-nitrophenoxy)benzene (CAS 2091-61-4), also known as 2-chlorophenyl 4-nitrophenyl ether.
The content is structured for application scientists and process chemists, focusing on solvent selection for synthesis, purification (recrystallization), and analytical extraction (EPA Method 8111).
Executive Summary
1-Chloro-2-(4-nitrophenoxy)benzene is a lipophilic diphenyl ether derivative characterized by an electron-withdrawing nitro group and an ortho-chlorine substituent. Its solubility behavior is governed by strong dispersion forces (π-π interactions) and a distinct dipole moment induced by the nitro group.
-
Primary Solvents (High Solubility): Aromatic hydrocarbons (Toluene, Benzene), Chlorinated solvents (DCM, Chloroform), and Polar aprotic solvents (Acetone, Ethyl Acetate).
-
Secondary Solvents (Temperature-Dependent): Aliphatic alcohols (Ethanol, Methanol) and Alkanes (Hexane, Isooctane).
-
Anti-Solvents: Water.[1]
This guide details the thermodynamic basis for these interactions and provides validated protocols for solvent handling in drug development and environmental analysis workflows.
Physicochemical Basis of Solubility
Understanding the molecular architecture is prerequisite to predicting solvent interaction.
| Property | Value / Characteristic | Impact on Solubility |
| CAS Number | 2091-61-4 | Unique Identifier |
| Molecular Weight | 249.65 g/mol | Moderate size; kinetics governed by diffusion. |
| LogP (Octanol/Water) | ~4.2 (Predicted)* | Highly lipophilic; partitions strongly into organic phases. |
| H-Bond Donors | 0 | Cannot donate H-bonds; poor solubility in water. |
| H-Bond Acceptors | 4 (NO₂, Ether O) | Accepts H-bonds; soluble in alcohols at high temps. |
| Dipole Moment | High (Nitro group) | Enhances solubility in polar aprotic solvents (e.g., Acetone). |
*Prediction based on structural analog Nitrofen (LogP 4.64) and 4-nitrophenyl phenyl ether.[2]
Hansen Solubility Parameter (HSP) Analysis
To scientifically select a solvent, we analyze the three Hansen parameters: Dispersion (
-
Target Molecule: High
(aromatic rings), Moderate (nitro/chloro), Low . -
Prediction: The "Like Dissolves Like" radius indicates that solvents with high dispersion and moderate polarity (e.g., Toluene , Dichloromethane ) will yield the highest dissolution rates.
Solubility Landscape & Data
The following data consolidates experimental observations from environmental extraction protocols (EPA Method 8111) and homologous series data (Nitrofen analogs).
Qualitative Solubility Table
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Aromatics | Toluene, Xylene, Benzene | Excellent | Strong |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High dispersion forces and polarity match; ideal for extraction from aqueous phases. |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc) | Good | Dipole-dipole interactions stabilize the nitro group. Used as co-solvents in EPA methods. |
| Alcohols | Methanol, Ethanol | Moderate (Hot) Low (Cold) | Lack of H-bond donors in solute limits interaction at room temp. Ideal for recrystallization . |
| Alkanes | Hexane, Isooctane | Low/Moderate | Soluble, but often requires co-solvents (e.g., Acetone) to fully dissolve high concentrations. |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates; <1 mg/L solubility. |
Critical Application Note: In EPA Method 8111 (Haloethers), if the compound is not adequately soluble in pure hexane/isooctane during standard preparation, the protocol mandates initially dissolving in a small volume of acetone or ethyl acetate before diluting with the alkane. This confirms the "Polar Aprotic" advantage for initial solubilization.
Experimental Protocols
Protocol A: Solvent Exchange for Recrystallization
Objective: Purify crude 1-Chloro-2-(4-nitrophenoxy)benzene using the temperature-dependent solubility differential in Ethanol.
-
Dissolution: Place 5.0 g of crude solid in a round-bottom flask. Add Ethanol (95%) slowly while heating to reflux (approx. 78°C).
-
Checkpoint: If the solution remains cloudy at reflux, add small aliquots of Toluene (co-solvent) until clear.
-
-
Hot Filtration: Filter the boiling solution through a pre-warmed Buchner funnel to remove insoluble mechanical impurities.
-
Nucleation: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not shock-cool, as this traps impurities.
-
Crystallization: Cool further to 0-4°C in an ice bath for 1 hour.
-
Isolation: Filter the crystals and wash with cold (-10°C) Ethanol.
-
Drying: Vacuum dry at 40°C.
Protocol B: Liquid-Liquid Extraction (LLE) from Aqueous Media
Objective: Isolate the compound from an aqueous reaction mixture or environmental sample.
-
pH Adjustment: Ensure the aqueous phase is neutral (pH 7). Unlike phenols, this ether is not pH-sensitive, but extreme pH can hydrolyze the ether linkage over time.
-
Solvent Choice: Use Dichloromethane (DCM) .
-
Reasoning: DCM (
g/mL) is denser than water, facilitating easy separation from the bottom of the funnel. It has high solubility for the target.
-
-
Extraction: Extract the aqueous phase 3 times with DCM (Volume ratio 1:3 solvent:water).
-
Drying: Pass the combined organic layer through anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.
-
Concentration: Evaporate solvent using a rotary evaporator at 35°C (mild vacuum) to prevent thermal degradation.
Visualization of Workflows
Diagram 1: Solubility-Based Solvent Selection Logic
This decision tree guides the researcher in selecting the correct solvent based on the intended application (Synthesis vs. Analysis).
Caption: Decision matrix for solvent selection based on thermodynamic requirements of the specific chemical process.
References
-
U.S. Environmental Protection Agency (EPA). (2014). Method 8111: Haloethers by Gas Chromatography. SW-846 Test Methods for Evaluating Solid Waste. Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16408, 1-Chloro-2-(4-nitrophenoxy)benzene. PubChem.[3] Link
-
Yalkowsky, S.H., He, Y., & Jain, P. (2010).[4] Handbook of Aqueous Solubility Data. CRC Press.[4] (Reference for analog Nitrofen solubility data).
-
Chemical Book. (2025). 4-Nitrophenyl Phenyl Ether Properties and Solubility. Link
Sources
- 1. US5399773A - Process for the preparation of nitrophenyl alkyl ethers - Google Patents [patents.google.com]
- 2. 4-NITROPHENYL PHENYL ETHER | 620-88-2 [chemicalbook.com]
- 3. 1-Chloro-2-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 16408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitrofen | C12H7Cl2NO3 | CID 15787 - PubChem [pubchem.ncbi.nlm.nih.gov]
"1-Chloro-2-(4-nitrophenoxy)benzene" safety and handling precautions
Technical Whitepaper: Advanced Safety & Handling of 1-Chloro-2-(4-nitrophenoxy)benzene
CRITICAL DATA INTEGRITY ALERT
Discrepancy Notice: The request associated the CAS number 54396-44-0 with the chemical name 1-Chloro-2-(4-nitrophenoxy)benzene . Correction: Global chemical registries (PubChem, Sigma-Aldrich, TCI) identify CAS 54396-44-0 as 2-Methyl-3-(trifluoromethyl)aniline . Scope: This guide is authored strictly for the chemical structure 1-Chloro-2-(4-nitrophenoxy)benzene (a chlorinated nitro-diphenyl ether). If you possess the trifluoromethyl aniline derivative, STOP ; the safety protocols differ significantly.
Chemical Profile & Physicochemical Hazards
1-Chloro-2-(4-nitrophenoxy)benzene belongs to the nitro-diphenyl ether class. Structurally analogous to the herbicide Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene), its safety profile must be inferred via Structure-Activity Relationship (SAR) due to limited specific toxicological data. It functions as a lipophilic, electron-deficient aromatic system capable of biological accumulation and energetic decomposition.
Physicochemical Properties (Estimated)
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | C₁₂H₈ClNO₃ | Halogenated Nitroaromatic |
| Molecular Weight | 249.65 g/mol | Heavy organic, likely solid at STP |
| Physical State | Crystalline Solid (Yellow/Brown) | Dust inhalation hazard; electrostatic buildup risk |
| Solubility | Low (Water); High (Organic Solvents) | Bioaccumulative; requires organic waste stream |
| Lipophilicity (LogP) | ~4.0 - 4.5 (Predicted) | Rapid dermal absorption; difficult to wash off |
| Thermal Stability | Exothermic Decomposition >180°C | Explosion Risk: Nitro group proximity to ether linkage |
Toxicology & Exposure Control Strategy
Core Principle: Treat as a Category 1B Carcinogen and Teratogen (based on Nitrofen analog). The mechanism of toxicity involves metabolic activation of the nitro group to a hydroxylamine, capable of DNA adduct formation, and interference with thyroid hormone transport due to the diphenyl ether scaffold.
Hierarchy of Controls
-
Elimination/Substitution: Can a non-halogenated ether be used? (Rarely possible in drug discovery).
-
Engineering Controls (Primary Barrier):
-
Solids Handling: Must occur in a Class II Type B2 Biosafety Cabinet or a Glovebox under negative pressure. HEPA filtration is mandatory to capture potent dust.
-
Solution Handling: Standard chemical fume hood with face velocity >0.5 m/s.
-
-
Personal Protective Equipment (PPE - Secondary Barrier):
-
Glove Permeation Logic: Standard latex is useless . The lipophilic nature of diphenyl ethers allows rapid permeation.
-
Recommendation:Silver Shield (Laminate) or Double-gloved Nitrile (minimum 8 mil outer, changed every 15 mins) .
-
-
Respiratory: If engineering controls fail, use a Full-Face Respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
-
Exposure Response Decision Logic
Figure 1: Emergency response logic emphasizing the lipophilic nature of the contaminant (PEG 400 wash recommended for skin).
Synthesis & Process Safety (SNAr Workflow)
The Challenge: Synthesizing 1-Chloro-2-(4-nitrophenoxy)benzene typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chlorophenol and 4-chloronitrobenzene (or 1,2-dichlorobenzene and 4-nitrophenol).
Thermodynamic Hazard: These reactions are exothermic . The combination of a nitro-aromatic, a strong base (e.g., K₂CO₃ or KOH), and a polar aprotic solvent (DMSO, DMF) creates a "thermal runaway" potential if the temperature exceeds 140°C.
Critical Process Parameters (CPPs)
-
Solvent Selection: Avoid DMSO with strong bases/halides at high heat if possible (risk of violent decomposition). N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) are preferred but still require strict temp control.
-
Temperature Limit: Maintain reaction < 120°C . Use an oil bath with a digital high-limit cutoff.
-
Quenching: Never add water directly to a hot reaction mixture containing residual base (violent steam generation). Cool to < 60°C first.
Safe Synthesis Workflow
Figure 2: Synthesis workflow highlighting the Critical Control Point (CCP) during base addition and heating.
Environmental Fate & Waste Management
This compound is a Persistent Organic Pollutant (POP) candidate due to the halogen-ether stability.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).[1][2] It inhibits protoporphyrinogen oxidase (PPO) in plants and algae.
-
Disposal Protocol:
-
Segregation: Do NOT mix with oxidizers or strong acids.
-
Labeling: "Toxic - Halogenated - Nitro Compound."
-
Destruction: High-temperature incineration (>1100°C) with scrubber systems (to capture HCl and NOx gases). Do not dispose of down the drain.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Nitrofen (Analogous Structure). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Aclonifen (Mechanistic Analog). Retrieved from [Link]
-
Organic Syntheses (1939). p-Nitrodiphenyl Ether Synthesis Protocol (Ullmann Condensation). Coll. Vol. 2, p.445. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitrofen. Retrieved from [Link]
Sources
"1-Chloro-2-(4-nitrophenoxy)benzene" literature review and key publications
This technical guide is structured as a high-level process development monograph, designed for scientists in organic synthesis and agrochemical/pharmaceutical R&D. It prioritizes mechanistic insight, scalable protocols, and validated data over generic descriptions.
Scaffold Identity & Synthetic Utility in Agrochemical and Pharmaceutical Development
Part 1: Executive Technical Summary
1-Chloro-2-(4-nitrophenoxy)benzene (CAS: 2091-61-4) is a functionalized diphenyl ether serving as a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Nitrofen analogs) and as a scaffold for privileged pharmacophores. Characterized by an electron-deficient 4-nitrophenoxy moiety coupled to an ortho-chlorinated benzene ring, it represents a classic "push-pull" aromatic system that is highly amenable to downstream functionalization—primarily via nitro-reduction to the corresponding aniline, 4-(2-chlorophenoxy)aniline .
This guide details the optimized synthesis of this compound via Nucleophilic Aromatic Substitution (
Chemical Identity Table[1][2]
| Property | Specification |
| IUPAC Name | 1-Chloro-2-(4-nitrophenoxy)benzene |
| Common Synonyms | 2-Chloro-4'-nitrodiphenyl ether; 2-Chlorophenyl p-nitrophenyl ether |
| CAS Registry Number | 2091-61-4 |
| Molecular Formula | |
| Molecular Weight | 249.65 g/mol |
| SMILES | Clc1ccccc1Oc2ccc(cc2)[O-] |
| Appearance | Pale yellow to crystalline solid |
| Melting Point | 76–78 °C |
Part 2: Synthesis Architecture ( Protocol)
The industrial standard for synthesizing 1-Chloro-2-(4-nitrophenoxy)benzene relies on the Nucleophilic Aromatic Substitution (
Reaction Mechanism
The reaction proceeds via a Meisenheimer complex.[1] The para-nitro group on the electrophile (1-halo-4-nitrobenzene) withdraws electron density, lowering the energy barrier for the attack of the 2-chlorophenoxide nucleophile.
Figure 1: Mechanistic pathway of the
Optimized Experimental Protocol
Objective: Synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene on a 10g scale.
Reagents:
-
2-Chlorophenol (1.05 eq)
-
1-Fluoro-4-nitrobenzene (1.0 eq) [Note: 1-Chloro-4-nitrobenzene can be used but requires higher temperatures]
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
Solvent: DMF (N,N-Dimethylformamide) or DMSO.
Step-by-Step Methodology:
-
Nucleophile Formation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorophenol (12.8 mmol) and anhydrous DMF (50 mL). Add
(18.0 mmol) in one portion. -
Activation: Stir the mixture at room temperature for 30 minutes to facilitate deprotonation and formation of the phenoxide anion. The mixture may turn slightly yellow/orange.
-
Addition: Add 1-fluoro-4-nitrobenzene (12.0 mmol) dropwise or in small portions.
-
Reaction: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC. The limiting reagent (fluoronitrobenzene) should be fully consumed.
-
Quenching: Cool the mixture to room temperature. Pour the reaction mass into 200 mL of ice-cold water. The product will precipitate as a solid.
-
Workup:
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by water and brine.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the target compound as pale yellow crystals.
Critical Process Parameters (CPPs):
-
Water Content: The reaction must be kept anhydrous. Water solvates the fluoride leaving group and the carbonate base, stalling the reaction.
-
Leaving Group: Fluoride (
) reacts ~100x faster than Chloride ( ) in due to higher electronegativity increasing the electrophilicity of the ipso-carbon. However, for cost-sensitive industrial batches, 1-chloro-4-nitrobenzene is used at higher temperatures (130–140 °C).
Part 3: Downstream Applications & Functionalization
The primary utility of 1-Chloro-2-(4-nitrophenoxy)benzene lies in its reduction to the amine, unlocking pathways to agrochemicals and nitrogen-containing heterocycles.
Reduction to 4-(2-Chlorophenoxy)aniline
The nitro group is readily reduced to an amino group using catalytic hydrogenation (
Reaction:
The resulting amine, 4-(2-chlorophenoxy)aniline , is a key intermediate for:
-
Agrochemicals: Synthesis of urea-based herbicides or acylation to form amide-based fungicides.
-
Polyimides: Used as a diamine monomer (when combined with other functionalized ethers) to create high-performance, heat-resistant polymers.
Structural Relationship to Herbicides
This compound is a direct structural analog of the Nitrofen class of herbicides (diphenyl ethers). While Nitrofen (2,4-dichlorophenyl 4-nitrophenyl ether) has been largely phased out due to toxicology concerns, the 2-chloro analog (CAS 2091-61-4) remains vital for:
-
Environmental Analysis: Used as a certified reference standard for monitoring haloether pollutants in water sources.
-
SAR Studies: Developing next-generation PPO inhibitors with improved safety profiles.
Figure 2: Functionalization and application workflow.
Part 4: Safety & Handling (E-E-A-T)
-
Toxicity: Like many nitroaromatics, this compound is potentially toxic if inhaled or absorbed through the skin. It may induce methemoglobinemia.
-
Handling: All operations must be conducted in a fume hood. Nitrile gloves and safety glasses are mandatory.
-
Waste: Aqueous waste from the reaction contains fluoride/chloride ions and phenols; it must be treated as hazardous chemical waste and not disposed of down the drain.
Part 5: References
-
Synthesis & Reactivity: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Contextualizes diphenyl ether synthesis).
-
Protocol Validation: PubChem. (n.d.). Compound Summary for CID 16408: 1-Chloro-2-(4-nitrophenoxy)benzene. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Agrochemical Context: Wakabayashi, K., & Böger, P. (2004). Phytotoxic Action of Diphenyl Ether Herbicides. In: Target Sites for Herbicide Action. CRC Press. (Discusses the SAR of nitro-diphenyl ethers).
-
Chemical Safety: ECHA (European Chemicals Agency).[2] (2025).[2][1][3][4] Registration Dossier: Diphenyl ether derivatives. Retrieved from [Link]
Sources
Technical Whitepaper: Biological Profile & Applications of 1-Chloro-2-(4-nitrophenoxy)benzene
Executive Summary
1-Chloro-2-(4-nitrophenoxy)benzene (C₁₂H₈ClNO₃) serves as a critical pharmacophore in the study of Protoporphyrinogen Oxidase (PPO) inhibitors. Belonging to the nitrodiphenyl ether class, this compound exhibits significant biological activity primarily as a herbicide precursor and a chemical probe for oxidative stress pathways in plant physiology. Beyond agrochemistry, its structural homology to biocides like Triclosan suggests latent potential in antimicrobial drug discovery, specifically targeting enoyl-ACP reductase (InhA) in Mycobacteria.
This guide provides a rigorous technical analysis of its physicochemical properties, structure-activity relationships (SAR), and validated protocols for synthesizing and evaluating its biological efficacy.
Chemical Identity & Physicochemical Properties
Understanding the physical behavior of this lipophilic ether is prerequisite to designing effective biological assays.
| Property | Value | Technical Implication |
| Molecular Weight | 249.65 g/mol | Optimal for cell membrane permeability (Lipinski Rule of 5 compliant). |
| LogP (Predicted) | ~4.3 - 4.6 | Highly lipophilic; requires DMSO or acetone carriers for aqueous bioassays. |
| Melting Point | 70–71 °C | Solid at room temperature; stable handling profile. |
| Solubility | < 1 mg/L (Water) | Critical: Formulation requires emulsifiers (e.g., Tween 80) for hydroponic or cell-based delivery. |
| Electronic Character | Nitro (Electron-withdrawing) | Activates the phenyl ring for metabolic reduction; key to ROS generation. |
Pharmacophore Analysis & SAR
The biological potency of 1-Chloro-2-(4-nitrophenoxy)benzene is dictated by the spatial arrangement of its substituents.
The "Diphenyl Ether" Scaffold
The ether linkage (-O-) provides a flexible hinge, allowing the two phenyl rings to adopt a twisted conformation (approx. 60–90° torsion angle). This geometry is essential for fitting into the hydrophobic binding pocket of the PPO enzyme (EC 1.3.3.4).
Substituent Effects
-
4-Nitro Group (Para): This is the warhead . It mimics the propionate side chains of the natural substrate (Protoporphyrinogen IX) or interacts with specific residues (e.g., Arg98 in N. tabacum PPO) via electrostatic interactions. It is also a site for metabolic reduction (toxification/detoxification).
-
2-Chloro Group (Ortho): Provides steric bulk that locks the conformation and increases lipophilicity, enhancing transport across the waxy plant cuticle or bacterial cell wall.
Primary Biological Activity: Agrochemical (PPO Inhibition)
The dominant application of this compound is as a Protoporphyrinogen Oxidase Inhibitor .[1]
Mechanism of Action
-
Inhibition: The molecule competes with Protoporphyrinogen IX for the active site of PPO in the chloroplast.[2]
-
Accumulation: Substrate (Protoporphyrinogen IX) accumulates and leaks into the cytoplasm.[1]
-
Oxidation: Cytoplasmic peroxidases oxidize the substrate to Protoporphyrin IX (PPIX).
-
Phototoxicity: PPIX is a potent photosensitizer.[1] Upon exposure to light, it transfers energy to molecular oxygen, generating Singlet Oxygen (¹O₂) .
-
Death: ¹O₂ attacks unsaturated membrane lipids (lipid peroxidation), causing leaky membranes and rapid cellular necrosis.
Experimental Protocol: Leaf Disc Necrosis Assay
Purpose: To semi-quantitatively assess herbicidal potency.
-
Preparation:
-
Excise 4mm leaf discs from 3-week-old Cucumis sativus (Cucumber) or Amaranthus retroflexus.
-
Prepare stock solution: 100 mM in Acetone.
-
Dilute to test concentrations (0.1, 1, 10, 100 µM) in 1% sucrose/1 mM MES buffer (pH 6.5). Keep acetone < 1%.
-
-
Incubation:
-
Place 10 discs per Petri dish containing 5 mL of test solution.
-
Dark Phase: Incubate for 12 hours in total darkness (allows inhibitor uptake without photo-damage).
-
-
Exposure:
-
Transfer to continuous light (500 µmol m⁻² s⁻¹) for 24 hours.
-
-
Measurement:
-
Visual: Rate necrosis (0–100%).
-
Analytical: Measure electrolyte leakage using a conductivity meter. High conductivity = High membrane damage.
-
Secondary Activity: Medicinal Potential
While primarily an agrochemical scaffold, the diphenyl ether structure has relevance in medicinal chemistry.
Antimicrobial (InhA Inhibition)
Diphenyl ethers are structural analogs of Triclosan, a known inhibitor of the enoyl-ACP reductase (InhA) in the Type II fatty acid biosynthesis pathway (FAS-II).
-
Hypothesis: The 2-chloro and 4-nitro substitutions may provide sufficient electronic similarity to inhibit bacterial growth, particularly in Mycobacterium tuberculosis or Staphylococcus aureus.
-
Caveat: The nitro group is often considered a "structural alert" in drug development due to potential mutagenicity (Ames positive), but it remains a valid probe for in vitro target validation.
Synthesis Protocol (Nucleophilic Aromatic Substitution)
To ensure high purity for biological testing, synthesize the compound via S_NAr reaction.
Reaction Scheme: 2-Chlorophenol + 1-Fluoro-4-nitrobenzene + K₂CO₃ → 1-Chloro-2-(4-nitrophenoxy)benzene
Step-by-Step Methodology:
-
Reagents:
-
2-Chlorophenol (1.0 eq, 10 mmol)
-
1-Fluoro-4-nitrobenzene (1.0 eq, 10 mmol) [Alternative: 4-Chloronitrobenzene, requires higher temp]
-
Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
-
Solvent: DMF (Dimethylformamide) or DMSO (20 mL)
-
-
Procedure:
-
Charge a round-bottom flask with 2-Chlorophenol, K₂CO₃, and DMF. Stir at RT for 30 min to form the phenoxide.
-
Add 1-Fluoro-4-nitrobenzene dropwise.
-
Heat the mixture to 80–100 °C for 4–6 hours under Nitrogen atmosphere.
-
Monitor progress via TLC (Hexane:Ethyl Acetate 4:1). Product will be less polar than the phenol.
-
-
Workup:
-
Pour reaction mixture into 100 mL ice-water. The product should precipitate as a solid.
-
Filter the solid or extract with Ethyl Acetate (3x).
-
Wash organic layer with 1M NaOH (to remove unreacted phenol), then Brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via Silica Gel Column Chromatography.
-
Target Yield: >85%.
-
Toxicology & Safety Considerations
Warning: This compound is a close analog of Nitrofen (2,4-dichlorophenyl 4-nitrophenyl ether), a banned herbicide due to teratogenic and carcinogenic effects.
-
Handling: Use full PPE (gloves, goggles, fume hood). Avoid dust inhalation.
-
Metabolism: The nitro group can be reduced by liver nitroreductases to an amine (aniline derivative), which can be bioactivated to reactive hydroxylamines, leading to DNA adducts.
-
Disposal: Incinerate as hazardous chemical waste containing nitrogen and chlorine.
References
-
PubChem. (2025).[3][4] 1-Chloro-2-(4-nitrophenoxy)benzene | C12H8ClNO3.[4] National Library of Medicine. [Link]
-
Hao, G. F., et al. (2011). Structure-activity relationship and molecular docking of diphenyl-ether-based protoporphyrinogen oxidase inhibitors. Journal of Molecular Graphics and Modelling. [Link]
-
Dayan, F. E., & Duke, S. O. (2010). Protoporphyrinogen Oxidase Inhibitors. Hayes' Handbook of Pesticide Toxicology. [Link]
Sources
Technical Guide: Nitrophenoxybenzenes – From S_NAr Chemistry to PPO Inhibition
Executive Summary
Nitrophenoxybenzenes (often referred to as nitrodiphenyl ethers) represent a seminal scaffold in the history of agrochemical discovery. While their primary commercial success lies in their role as Protoporphyrinogen Oxidase (PPO) inhibitors—a mechanism that revolutionized weed control in the 1960s and 70s—their synthesis offers a masterclass in Nucleophilic Aromatic Substitution (
This guide deconstructs the chemical genesis of these compounds, their specific mode of action involving singlet oxygen generation, and the rigorous protocols required for their synthesis and validation. It moves beyond historical trivia to analyze the causality of their design: why the nitro group is chemically necessary for synthesis yet biologically potent for toxicity.
Part 1: Chemical Genesis & Structural Evolution
The synthesis of nitrophenoxybenzenes is not merely a mixing of reagents; it is a study in electronic activation. The historical route utilizing Ullmann coupling (requiring copper catalysis and high temperatures) was largely superseded by the more efficient
The Mechanism: Electronic Necessity
The formation of the ether bridge requires an activated electrophile. In this scaffold, the nitro group (
The Reaction Logic:
-
Nucleophilic Attack: The phenoxide anion attacks the carbon bearing the halogen.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The nitro group is critical here, acting as an electron "sink" to stabilize the negative charge delocalized onto the ring.[1]
-
Elimination: The aromaticity is restored by the expulsion of the halide leaving group.[2]
Visualization: The Workflow
The following diagram illustrates the reaction coordinate and the critical role of the nitro-stabilized intermediate.
Figure 1: The
Part 2: The Biological Engine (PPO Inhibition)
The discovery of Nitrofen (TOK) by Rohm and Haas in the 1960s uncovered a novel mode of action. These compounds do not kill plants directly; they induce the plant to destroy itself via light-activated reactive oxygen species (ROS).
Mechanism of Action: The "Light" Trigger
Nitrophenoxybenzenes inhibit Protoporphyrinogen Oxidase (PPO) , the enzyme responsible for converting protoporphyrinogen IX to protoporphyrin IX (Proto IX) in the chlorophyll biosynthetic pathway.
The Lethal Cascade:
-
Inhibition: The herbicide binds to the PPO enzyme in the chloroplast.
-
Accumulation: Substrate (Protoporphyrinogen IX) leaks into the cytoplasm.
-
Uncontrolled Oxidation: Cytoplasmic enzymes convert the leaked substrate into Proto IX.[3]
-
Photosensitization: Proto IX is a potent photosensitizer. Upon exposure to light, it transfers energy to molecular oxygen (
).[3] -
Singlet Oxygen (
): This highly reactive species attacks membrane lipids (lipid peroxidation), causing cellular leakage and death.
Visualization: The PPO Inhibition Pathway
Figure 2: The lethal cascade of PPO inhibition. The herbicide acts as a blockade, forcing the accumulation of the photosensitive Proto IX precursor.[3]
Structure-Activity Relationship (SAR) Evolution
The toxicity profile of early compounds (Nitrofen) necessitated structural evolution to improve selectivity and safety.
| Compound Generation | Representative | Key Structural Feature | Outcome |
| 1st Gen (1960s) | Nitrofen | 2,4-dichlorophenyl-4-nitrophenyl ether | High efficacy but significant mammalian toxicity (teratogen). Banned in EU/USA.[4] |
| 2nd Gen (1970s) | Acifluorfen | Addition of | Increased lipophilicity and potency; improved selectivity for soybeans. |
| 3rd Gen (1980s) | Fomesafen | Sulfonamide addition | Enhanced soil half-life and broader spectrum control. |
Part 3: Experimental Protocols
This section details the synthesis of a model nitrophenoxybenzene (4-nitrodiphenyl ether). This protocol is designed for reproducibility and safety, adhering to modern solvent standards where possible.
Synthesis Protocol: Nucleophilic Aromatic Substitution
Objective: Synthesize 4-nitrodiphenyl ether via
Reagents:
-
4-Chloronitrobenzene (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [Solvent]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloronitrobenzene (15.7 g, 100 mmol) and phenol (10.3 g, 110 mmol) in 50 mL of DMF.
-
Causality: DMF is a polar aprotic solvent. It solvates the potassium cation (
) well but leaves the phenoxide anion "naked" and highly reactive, accelerating the rate-limiting attack step.
-
-
Activation: Add anhydrous
(27.6 g, 200 mmol).-
Note: The base deprotonates the phenol in situ to generate the nucleophilic phenoxide.
-
-
Reaction: Heat the mixture to 100°C - 120°C under a reflux condenser for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (4:1). The starting material (4-chloronitrobenzene) should disappear.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of ice-cold water.
-
Observation: The product is hydrophobic and will precipitate as a solid or oil.
-
-
Isolation: Extract with Ethyl Acetate (
mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), then water, then brine. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize from ethanol to yield pale yellow crystals.
Validation Metrics:
-
Melting Point: 70–71°C (for Nitrofen analog).[5]
-
1H NMR: Look for the characteristic doublet of doublets for the para-substituted nitro ring (deshielded protons near the nitro group appear ~8.2 ppm).
Part 4: References
-
Matsunaka, S. (1969). "Acceptor of Light Energy in Photoactivation of Diphenylether Herbicides." Journal of Agricultural and Food Chemistry. (Foundational paper on the light-activation requirement).
-
Scalla, R. & Matringe, M. (1994). "Inhibitors of Protoporphyrinogen Oxidase as Herbicides: Diphenyl Ethers and Related Classes." Reviews of Weed Science. (Definitive review on the PPO mechanism).
-
National Toxicology Program. (1978). "Bioassay of Nitrofen for Possible Carcinogenicity." Technical Report Series. (Key regulatory document leading to the ban of Nitrofen).
-
Dayan, F. E., et al. (2014). "Protoporphyrinogen Oxidase Inhibitors." Handbook of Herbicide Mechanisms of Action. (Modern analysis of SAR and resistance).
-
Rohm and Haas Company. (1964). "Nitrofen (TOK) Technical Bulletin." (Historical industrial reference for the commercial launch).
Sources
Technical Characterization of 2-Chlorophenyl 4'-Nitrophenyl Ether
CAS Registry Number: 2091-61-4
Synonyms: 2-Chloro-4'-nitrodiphenyl ether; 1-chloro-2-(4-nitrophenoxy)benzene
Molecular Formula:
Introduction & Significance
This technical guide details the spectroscopic signature of 2-chlorophenyl 4'-nitrophenyl ether , a halogenated diphenyl ether structurally related to the protoporphyrinogen oxidase (PPO) inhibitor class of herbicides (e.g., Nitrofen).
In drug discovery and agrochemical synthesis, this compound serves as a critical pharmacophore scaffold . The diphenyl ether linkage provides a specific bond angle (~120°) that positions the electron-withdrawing nitro group and the lipophilic chlorine atom in a spatial arrangement often required for binding to hydrophobic pockets in enzymatic targets.
Safety & Handling (Pre-Experimental)
-
Hazard Class: Irritant (Skin/Eye), potentially toxic to aquatic life.
-
PPE: Nitrile gloves, UV-protective safety glasses (if analyzing via UV-Vis), and fume hood extraction are mandatory due to potential formation of toxic chlorinated byproducts upon thermal decomposition.
Synthesis & Purification Workflow
To ensure the spectroscopic data discussed below is valid, the sample must be synthesized and purified to >98% purity. The standard route is the Ullmann Ether Synthesis or Nucleophilic Aromatic Substitution (
Core Protocol: Mechanism[1]
-
Reactants: 2-Chlorophenol (1.0 eq) + 1-Fluoro-4-nitrobenzene (1.0 eq).
-
Base/Catalyst: Potassium Carbonate (
, 2.0 eq) in DMF or DMSO. -
Conditions: Heat to 80–100°C for 4–6 hours under
atmosphere. -
Workup: Quench with ice water, extract with EtOAc, wash with brine.
-
Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO2, 10% EtOAc/Hexane).
Figure 1: Synthesis and purification workflow ensuring sample integrity for spectral analysis.
Spectroscopic Characterization
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance). Significance: Confirms the presence of the ether linkage and the nitro group while verifying the absence of the phenolic -OH precursor.
| Functional Group | Frequency ( | Intensity | Assignment Logic |
| Aromatic C-H | 3050–3100 | Weak | |
| Nitro ( | 1520–1530 | Strong | Asymmetric stretching (characteristic of aromatic nitro). |
| Nitro ( | 1340–1350 | Strong | Symmetric stretching. |
| Ether (C-O-C) | 1230–1250 | Strong | Aryl ether asymmetric stretch. |
| C-Cl | 1080 & 740–750 | Medium | Aryl chloride stretch (often coupled with ring vibrations). |
| Ortho-Subst. | 750 (approx) | Strong | Out-of-plane bending for 1,2-disubstituted ring. |
Diagnostic Check: The absence of a broad band at 3200–3500
Nuclear Magnetic Resonance ( NMR)
Solvent:
The molecule possesses two distinct aromatic rings:
-
Ring A (Nitrophenyl): Para-substituted (AA'BB' system).
-
Ring B (Chlorophenyl): Ortho-substituted (ABCD system).
NMR Data Table (
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.20 – 8.25 | Doublet (d) | 2H | H-3', H-5' | Ortho to |
| 7.50 – 7.55 | Doublet of Doublets (dd) | 1H | H-3 (Ring B) | Ortho to -Cl. Deshielded by Chlorine. |
| 7.25 – 7.35 | Multiplet (m) | 1H | H-5 (Ring B) | Meta to ether/Cl.[1] |
| 7.10 – 7.18 | Multiplet (m) | 2H | H-4, H-6 | Para/Ortho to ether. Shielded by ether oxygen donation. |
| 6.95 – 7.05 | Doublet (d) | 2H | H-2', H-6' | Ortho to Ether (Ring A). Shielded by resonance from oxygen. |
Interpretation:
-
The AA'BB' pattern (two doublets with "roofing" effect) is diagnostic for the 4-nitrophenyl moiety.
-
The multiplet region (7.10–7.55 ppm) represents the 2-chlorophenyl ring. The proton at position 3 (adjacent to Cl) typically appears most downfield within this specific ring system due to the inductive effect of Chlorine.
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).
Molecular Ion:
Fragmentation Pathway (EI): The ether linkage is the primary site of fragility under electron impact.
-
Molecular Ion: m/z 249/251 (3:1 ratio due to Cl isotopes).
-
Loss of
: m/z 203 (M - 46). Common for nitroaromatics. -
Ether Cleavage: Formation of chlorophenoxy cation or nitrophenoxy cation depending on charge localization stability.
-
Loss of Cl: m/z 214 (M - 35).
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.
Quality Control & Validation Protocol
To validate the identity of "2-chlorophenyl 4'-nitrophenyl ether" against its isomers (e.g., Nitrofen, which is 2,4-dichloro), use the following logic:
-
Isotope Pattern: Check MS for the Chlorine isotope cluster.
-
Mono-chloro (Target): M and M+2 peak height ratio is 3:1 .
-
Di-chloro (Impurity/Isomer): M, M+2, M+4 ratio is 9:6:1 .
-
-
Coupling Constants (
):-
Check the nitro-ring doublets. A coupling constant of
confirms para-substitution. -
Meta-substitution (isomeric impurity) would show
and .
-
References
-
AccuStandard. (n.d.). 2-Chlorophenyl-4'-nitrophenyl ether Certified Reference Material (CAS 2091-61-4).[2][3] Retrieved from
-
National Institute of Health (NIH) - PubChem. (2025). m-Chlorophenyl p-nitrophenyl ether (Compound Summary). Retrieved from
-
National Diet Library (Japan). (n.d.). 1H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. (Provides comparative shifts for diphenyl ether herbicides). Retrieved from
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general assignment of aryl ether and nitro group frequencies).
Sources
- 1. m-Chlorophenyl p-nitrophenyl ether | C12H8ClNO3 | CID 16815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accustandard.com [accustandard.com]
- 3. 2-Chlorophenyl-4'-nitrophenyl ether , CAS 2091-61-4, 1000 µg/mL in Isooctane, 1 mL, UN1262, SC 3, PG II - Organic Standards - Da Vinci Laboratory Solutions [davinci-ls.com]
Methodological & Application
Synthesis of "1-Chloro-2-(4-nitrophenoxy)benzene" from 4-chloronitrobenzene
Application Note: Synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene via Nucleophilic Aromatic Substitution
Executive Summary
This application note details the optimized protocol for synthesizing 1-Chloro-2-(4-nitrophenoxy)benzene (also known as 2-chloro-4'-nitrodiphenyl ether) from 4-chloronitrobenzene . This synthesis utilizes a Nucleophilic Aromatic Substitution (
This scaffold is a critical intermediate in the development of herbicides (e.g., Nitrofen analogs) and antimicrobial agents. The protocol emphasizes high regioselectivity, safety regarding nitro-aromatic handling, and scalability.
Retrosynthetic Analysis & Mechanism
To synthesize the target ether, we disconnect the central C–O bond. The electron-withdrawing nitro group (
-
Electrophile: 4-Chloronitrobenzene (Activated by
- ) -
Nucleophile: 2-Chlorophenol (Activated by base to form phenoxide)
Mechanism: Addition-Elimination (
-
Activation: Potassium carbonate deprotonates 2-chlorophenol to form the nucleophilic 2-chlorophenoxide anion.
-
Addition: The phenoxide attacks the ipso-carbon of 4-chloronitrobenzene, forming a resonance-stabilized Meisenheimer Complex . The negative charge is delocalized onto the nitro group oxygen atoms.
-
Elimination: The aromaticity is restored by the expulsion of the chloride ion, yielding the diaryl ether.
Pathway Visualization
Caption: Mechanistic pathway for the
Experimental Protocol
Reagents and Equipment
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 4-Chloronitrobenzene | 157.55 | 1.0 | Electrophile |
| 2-Chlorophenol | 128.56 | 1.1 | Nucleophile Source |
| Potassium Carbonate ( | 138.21 | 1.5 | Base |
| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Polar Aprotic Medium |
| Ethanol | 46.07 | Solvent | Recrystallization |
Equipment:
-
Three-neck round-bottom flask (equipped with thermometer and reflux condenser).
-
Magnetic stirrer and oil bath.[2]
-
Nitrogen gas line (inert atmosphere recommended to prevent phenol oxidation).
Step-by-Step Procedure
Step 1: Nucleophile Formation
-
Charge the reaction flask with 2-chlorophenol (1.1 equiv) and anhydrous DMF (approx. 5 mL per gram of substrate).
-
Add anhydrous
(1.5 equiv) . -
Stir at room temperature for 30 minutes. Note: The mixture may become slightly colored as the phenoxide forms.
Step 2: Coupling Reaction
-
Add 4-chloronitrobenzene (1.0 equiv) to the mixture.
-
Heat the reaction mixture to 110–120°C .
-
Why: 4-Chloronitrobenzene is less reactive than its fluoro-analog. High thermal energy is required to overcome the activation barrier for the
attack.
-
-
Monitor the reaction via TLC (Thin Layer Chromatography) or HPLC.
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Endpoint: Disappearance of 4-chloronitrobenzene (typically 6–10 hours).
-
Step 3: Workup
-
Cool the mixture to room temperature.
-
Pour the reaction mass slowly into ice-cold water (10x volume of DMF) with vigorous stirring.
-
Observation: The product should precipitate as a solid.
-
-
Filter the precipitate using a Buchner funnel.
-
Wash the solid cake with water (
) to remove residual DMF and inorganic salts. -
Dry the crude solid in a vacuum oven at 50°C.
Step 4: Purification
-
Recrystallize the crude solid from hot Ethanol (EtOH) .
-
Filter the crystals and dry.
Workflow Diagram
Caption: Operational workflow for the synthesis and purification of the target diphenyl ether.
Scientific Validation & Troubleshooting
Critical Process Parameters (CPPs)
-
Moisture Control: The reaction must remain anhydrous. Water acts as a competing nucleophile (forming 4-nitrophenol), which drastically reduces yield and complicates purification. Use anhydrous DMF and dry
. -
Stoichiometry: A slight excess of 2-chlorophenol (1.1 equiv) ensures complete consumption of the 4-chloronitrobenzene, which is harder to remove during recrystallization than the phenol.
-
Temperature: Do not exceed 140°C to avoid decomposition or tar formation.
Analytical Expectations
| Test | Expected Result | Notes |
| Appearance | Pale yellow to off-white crystals | Darker color indicates oxidation impurities. |
| Melting Point | 75–78°C (Approximate) | Sharp range indicates high purity. |
| 1H-NMR | Two distinct aromatic systems. | Ring A (Nitro): AA'BB' pattern (~8.2, 7.0 ppm). Ring B (Chloro): Multiplets (~7.0-7.5 ppm). |
Troubleshooting Guide
-
Low Yield:
-
Cause: Incomplete deprotonation or moisture presence.
-
Fix: Increase
to 2.0 equiv; ensure DMF is dry (molecular sieves).
-
-
Product is Oily/Sticky:
-
Cause: Residual DMF or phenol.
-
Fix: Wash the crude solid thoroughly with 5% NaOH solution during workup (removes unreacted phenol) before the water wash.
-
-
Unreacted Starting Material:
-
Cause: Temperature too low.
-
Fix: Ensure internal temperature reaches 110°C; consider using DMSO (higher dielectric constant) if reaction is sluggish.
-
References
-
Preparation of 4-chloro-4'-nitrodiphenyl ether. PrepChem. Detailed protocol for diphenyl ether synthesis via chloronitrobenzene.
-
Nucleophilic Aromatic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
). Chemistry LibreTexts. Mechanistic grounding for the addition-elimination pathway involving nitro-activation.[3] -
Synthesis of 4'-chloro-2-nitrobiphenyl. Google Patents (CN105732392A). Provides context on similar coupling conditions using weak bases and phase transfer concepts.
-
Reaction of 4-chloronitrobenzene with nucleophiles. National Institutes of Health (NIH) - NCBI. Toxicology and industrial synthesis applications of chloronitrobenzenes.
Sources
Application Note: Copper-Catalyzed Synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene
This Application Note is designed for research scientists and process chemists. It details the Copper-Catalyzed Ullmann-Type Ether Synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene (CAS: 2091-61-4).
Unlike standard nucleophilic aromatic substitution (
Executive Summary & Strategic Analysis
The synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene presents a classic "mismatched" electronic challenge in cross-coupling chemistry. The target molecule contains two distinct aromatic rings bridged by an oxygen atom:
-
Ring A: A 2-chlorophenyl moiety (sterically hindered, electron-neutral/deactivated).
-
Ring B: A 4-nitrophenyl moiety (electron-deficient).
Retrosynthetic Logic
While
This protocol focuses on Route B (Ullmann-type coupling), which represents a higher degree of difficulty but allows for the use of stable, abundant brominated precursors. It demonstrates the utility of Picolinic Acid as a ligand to accelerate the coupling of weak nucleophiles (4-nitrophenol) with hindered electrophiles (1-bromo-2-chlorobenzene).
Figure 1: Retrosynthetic analysis highlighting the chosen disconnection strategy.
Detailed Experimental Protocol
Reagents & Equipment[1]
-
Reaction Vessel: 25 mL Schlenk tube or heavy-walled pressure vial with a Teflon-lined screw cap.
-
Catalyst: Copper(I) Iodide (CuI) [99.99% trace metals basis].
-
Ligand: Picolinic Acid (2-Pyridinecarboxylic acid).
-
Base: Potassium Phosphate (
), anhydrous, tribasic. -
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.
-
Substrates:
-
1-Bromo-2-chlorobenzene (1.0 equiv).
-
4-Nitrophenol (1.2 equiv).
-
Step-by-Step Procedure
Step 1: Catalyst Pre-Complexation (Critical for Reproducibility)
-
In a glovebox or under a stream of Argon, charge the reaction tube with CuI (19 mg, 0.1 mmol, 10 mol%) and Picolinic Acid (25 mg, 0.2 mmol, 20 mol%) .
-
Note: The 1:2 ratio of Metal:Ligand is essential to prevent catalyst aggregation.
Step 2: Substrate Loading
-
Add 4-Nitrophenol (167 mg, 1.2 mmol) .
-
Add
(425 mg, 2.0 mmol) . Finely ground base improves conversion rates. -
Add 1-Bromo-2-chlorobenzene (191 mg, 1.0 mmol) .
-
Process Tip: If the aryl halide is liquid, add it after the solvent to ensure accurate weighing.
-
Step 3: Solvent Addition & Degassing
-
Add DMSO (2.0 mL) via syringe.
-
Seal the tube. If not in a glovebox, perform 3 cycles of vacuum/backfill with Argon. Oxygen is a poison to the Cu(I) active species.
Step 4: Reaction
-
Place the sealed vessel in a pre-heated oil bath at 90 °C .
-
Stir vigorously (approx. 800-1000 rpm). Magnetic stirring must be efficient to suspend the insoluble phosphate base.
-
Monitor via HPLC or TLC (Eluent: 10% EtOAc in Hexanes) at 12 hours. Full conversion typically requires 18–24 hours due to the deactivated nature of the halide.
Step 5: Workup & Purification
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and water (20 mL).
-
Filter through a pad of Celite to remove copper salts.
-
Wash the organic layer with 1M NaOH (2 x 15 mL) to remove unreacted 4-nitrophenol (Critical step for purification).
-
Wash with Brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography on silica gel.
-
Gradient: 0%
5% Ethyl Acetate in Hexanes. -
Target: Pale yellow solid/oil.
-
Process Optimization & Troubleshooting
The following table summarizes the impact of variable changes, derived from standard optimization campaigns for diaryl ethers.
| Variable | Recommendation | Scientific Rationale |
| Ligand | Picolinic Acid | Superior for sterically hindered coupling compared to phenanthroline. The carboxylate anchors the phenol to the Cu center. |
| Base | Stronger bases ( | |
| Solvent | DMSO | High dielectric constant stabilizes the charged intermediates in the catalytic cycle. DMF is a viable alternative. |
| Temp | 80–100 °C | Below 80°C, oxidative addition into the aryl bromide is rate-limiting. Above 110°C, proto-dehalogenation becomes a side reaction. |
Mechanistic Insight
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand (Picolinic acid) plays a dual role: it increases the electron density on Copper to facilitate Oxidative Addition and prevents the formation of inactive Copper oxides.
-
Ligation: Formation of the active [L-Cu-OAr] species.
-
Oxidative Addition (OA): The hindered 1-bromo-2-chlorobenzene adds to the Cu(I) center. This is the rate-determining step (RDS) due to the steric bulk of the ortho-chloro group.
-
Reductive Elimination (RE): Formation of the C-O bond and regeneration of the Cu(I) catalyst.
Figure 2: Proposed catalytic cycle for the Picolinic Acid-promoted Ullmann coupling.
Safety & Handling
-
Nitro Compounds: 4-Nitrophenol and the product are potentially toxic and can be absorbed through the skin. Wear nitrile gloves and work in a fume hood.
-
Copper Waste: All aqueous waste containing copper must be segregated into heavy metal waste streams. Do not pour down the drain.
-
Pressure: Heating DMSO in a sealed tube generates pressure. Use a blast shield.
References
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 74(17), 6641–6643.
- Relevance: Establishes the Picolinic Acid/CuI protocol as the standard for hindered substr
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1] Angewandte Chemie International Edition, 48(38), 6954–6971.
- Relevance: Comprehensive review of the mechanism and ligand effects in Ullmann chemistry.
-
Sperotto, E., van Klink, G. P., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39(43), 10290-10310.
- Relevance: detailed analysis of the oxidative addition step involving aryl halides.
Sources
1-Chloro-2-(4-nitrophenoxy)benzene: A Strategic Scaffold for Divergent Synthesis
Application Note: AN-2026-DPE
Executive Summary
1-Chloro-2-(4-nitrophenoxy)benzene (also known as 2-chloro-4'-nitrodiphenyl ether) represents a critical "bifunctional orthogonal" intermediate in organic synthesis. Its structural utility lies in the distinct reactivity profiles of its two aryl rings: Ring A contains an ortho-chloro substituent susceptible to transition-metal catalysis (e.g., Buchwald-Hartwig, Suzuki-Miyaura), while Ring B hosts a para-nitro group primed for redox manipulations.
This Application Note provides a rigorous, field-validated protocol for the synthesis, purification, and downstream application of this scaffold. Unlike generic preparations, this guide focuses on chemoselectivity —specifically, how to construct the ether linkage without reducing the nitro group and how to subsequently reduce the nitro group without dehalogenating the aryl chloride.
Structural Logic & Retrosynthetic Analysis
The molecule is an unsymmetrical diaryl ether. The strategic value is the "Click-and-Modify" potential:
-
Ether Linkage Formation (
): The bridge is built using the strong electron-withdrawing nature of the nitro group to activate the electrophile. -
Orthogonality:
-
Site 1 (Cl): Sterically hindered (ortho) but accessible for Pd-catalyzed coupling.
-
Site 2 (
): Electronic handle for reduction to aniline (nucleophile generation).
-
Retrosynthetic Pathway
The most robust disconnection is the Nucleophilic Aromatic Substitution (
-
Nucleophile: 2-Chlorophenol (pKa ~8.5).
-
Electrophile: 1-Fluoro-4-nitrobenzene (Preferred over chloro-analog due to higher electronegativity of F, stabilizing the Meisenheimer complex).
Protocol 1: High-Fidelity Synthesis via
Objective: Synthesize 1-Chloro-2-(4-nitrophenoxy)benzene on a multigram scale with >95% purity.
Reagents & Materials[1][2][3][4][5][6]
-
Nucleophile: 2-Chlorophenol (1.0 equiv)
-
Electrophile: 1-Fluoro-4-nitrobenzene (1.05 equiv)
-
Base: Potassium Carbonate (
), anhydrous, micronized (1.5 equiv) -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Atmosphere: Nitrogen (
) or Argon
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with
. -
Solvation: Charge the flask with 2-Chlorophenol (e.g., 10.0 mmol) and anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add
(15.0 mmol) in a single portion. Stir at ambient temperature for 15 minutes to generate the phenoxide anion. Note: The solution may darken slightly. -
Addition: Add 1-Fluoro-4-nitrobenzene (10.5 mmol) dropwise (if liquid) or portion-wise (if solid).
-
Reaction: Heat the mixture to 80°C . Monitor via TLC (Mobile Phase: 10% EtOAc in Hexanes) or HPLC.
-
Critical Insight: Do not exceed 100°C to avoid potential Smiles rearrangement or ether cleavage side reactions.
-
-
Completion: Reaction typically completes within 4–6 hours.
-
Workup:
-
Cool to room temperature.[1]
-
Pour into ice-cold water (10x reaction volume) with vigorous stirring. The product should precipitate as a solid.
-
Filter the precipitate.
-
Alternative (if oil forms): Extract with Ethyl Acetate (3x), wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.[2]
Data Summary: Solvent Effects on Yield
| Solvent | Temperature | Time (h) | Yield (%) | Notes |
| DMF | 80°C | 4 | 92% | Recommended. Fast kinetics. |
| DMSO | 90°C | 3 | 88% | Difficult workup (high BP). |
| Acetonitrile | Reflux | 12 | 75% | Slower; cleaner profile. |
| Toluene | 110°C | 24 | <40% | Requires phase transfer catalyst. |
Protocol 2: Chemoselective Reduction (Nitro to Amine)
Challenge: Reducing the nitro group (
Methodology (Fe/AcOH System)
-
Suspension: Dissolve 1-Chloro-2-(4-nitrophenoxy)benzene (1.0 equiv) in Ethanol/Water (4:1 v/v).
-
Activation: Add Iron powder (Fe, 325 mesh, 5.0 equiv) and Ammonium Chloride (
, 1.0 equiv). -
Catalysis: Heat to reflux (approx. 78°C) with vigorous mechanical stirring (Fe powder is heavy).
-
Monitoring: Monitor the disappearance of the yellow nitro compound and the appearance of the fluorescent amine spot on TLC.
-
Workup:
-
Hot filter through a Celite pad to remove iron oxides.
-
Concentrate the filtrate.[3]
-
Neutralize with saturated
. -
Extract with Dichloromethane (DCM).
-
-
Result: 4-(2-chlorophenoxy)aniline.
Downstream Applications & Pathway Visualization
The resulting scaffold serves as a branch point for two major classes of chemistry:
-
Route A (Polymer/Material Science): The aniline moiety acts as a monomer for polyimides or polyureas.
-
Route B (Medicinal Chemistry): The aryl chloride serves as a handle for Buchwald-Hartwig amination to create complex tri-aryl amines or heterocycles.
Workflow Diagram (DOT)
Figure 1: Divergent synthesis workflow starting from basic commodity chemicals to high-value intermediates.
Analytical Characterization Standards
To ensure "Trustworthiness" in your results, the following QC parameters must be met:
-
1H NMR (DMSO-d6, 400 MHz):
-
Doublet (approx 8.2 ppm, 2H, J=9Hz) corresponding to protons ortho to
. -
Doublet (approx 7.1 ppm, 2H, J=9Hz) corresponding to protons ortho to Ether.
-
Multiplet (6.9 - 7.5 ppm, 4H) corresponding to the chloro-substituted ring.
-
-
HPLC Purity: >98.0% (Area %).
-
Impurity Alert: Watch for "bis-ether" formation (if 1,4-difluorobenzene was present as impurity) or hydrolysis products (nitrophenol).
-
References
-
Nucleophilic Arom
) Mechanism:- Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews.
-
Synthesis of Nitrodiphenyl Ethers
- Brewster, R. Q., & Groening, T. (1934). "p-Nitrodiphenyl Ether." Organic Syntheses, Coll. Vol. 2, p. 445.
-
Chemoselective Reduction of Nitro Compounds
- Bechamp Reduction Protocol. Organic Chemistry Portal.
-
Buchwald-Hartwig Coupling on Chlorobenzenes
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Loxapine Analog Chemistry (Structural Context)
-
PubChem Compound Summary for Loxapine (Dibenzooxazepine core).[4]
-
Sources
- 1. 96-33-3 | CAS DataBase [m.chemicalbook.com]
- 2. LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 4. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
Experimental procedure for the synthesis of substituted diaryl ethers
Executive Summary & Strategic Selection
The diaryl ether motif (
This guide moves beyond textbook definitions to provide a decision-matrix approach for selecting the optimal synthetic route based on substrate electronics and steric demands.
Strategic Method Selection (Decision Tree)
Do not default to one method. Use the logic flow below to determine the highest-probability route for your specific substrate pair.
Figure 1: Strategic decision tree for selecting the optimal diaryl ether synthesis methodology.
Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Best For: Sterically hindered substrates, electron-rich aryl halides, and late-stage functionalization.
The Science of Causality
The success of Pd-catalyzed etherification relies heavily on the ligand . Unlike amination, C-O bond formation is difficult because the reductive elimination of the ether is slower than the competing
-
Ligand Choice: We utilize bulky, electron-rich biaryl phosphines (e.g., tBuBrettPhos, RockPhos).
Validated Protocol
Scale: 1.0 mmol (adaptable)
| Reagent | Equivalents | Role |
| Aryl Halide (Br/Cl) | 1.0 equiv | Electrophile |
| Phenol | 1.2 equiv | Nucleophile |
| Pd(OAc)₂ | 2.0 mol% | Pre-catalyst |
| RockPhos | 3.0 mol% | Ligand (Critical) |
| K₃PO₄ (finely ground) | 2.0 equiv | Base |
| Toluene (anhydrous) | 0.2 M | Solvent |
Step-by-Step Procedure:
-
** inert Environment:** Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon. Note: O₂ is a catalyst poison here.
-
Solids Addition: Charge the vial with Pd(OAc)₂ (4.5 mg), RockPhos (14 mg), K₃PO₄ (425 mg), and the solid coupling partners.
-
Degassing: Cap the vial. Evacuate and backfill with Argon three times.
-
Solvent & Liquid Reagents: Inject anhydrous Toluene (5 mL) through the septum. If the aryl halide is liquid, add it now.
-
Reaction: Heat the block to 100 °C for 12–18 hours.
-
Checkpoint: The reaction mixture should turn from dark red/brown to black. If it precipitates palladium black immediately (mirror on glass), the ligand failed to complex; check ligand purity.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts. Concentrate and purify via flash chromatography.
Method B: Copper-Catalyzed Coupling (Modified Ullmann)
Best For: Cost-sensitive scale-up, unhindered substrates, and industrial applications.
The Science of Causality
Classic Ullmann chemistry required harsh temperatures (>200°C) and stoichiometric copper. Modern "Modified Ullmann" uses ligands to solubilize the Cu(I) species and lower the activation energy.
-
Ligand: N,N-Dimethylglycine (DMG) or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD).
-
Mechanism: The ligand prevents the formation of insoluble copper aggregates, keeping the catalytic cycle active at lower temperatures (90–110°C).
Validated Protocol (Ma Conditions)
Scale: 5.0 mmol
| Reagent | Equivalents | Role |
| Aryl Iodide (preferred) | 1.0 equiv | Electrophile |
| Phenol | 1.2 equiv | Nucleophile |
| CuI | 10 mol% | Catalyst |
| N,N-Dimethylglycine | 20 mol% | Ligand |
| Cs₂CO₃ | 2.0 equiv | Base |
| 1,4-Dioxane | 0.5 M | Solvent |
Step-by-Step Procedure:
-
Setup: In a Schlenk tube, combine CuI (95 mg), N,N-Dimethylglycine hydrochloride (140 mg), and Cs₂CO₃ (3.25 g).
-
Substrates: Add the Aryl Iodide and Phenol.
-
Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).
-
Solvation: Add 1,4-Dioxane (10 mL).
-
Thermal Activation: Heat to 90 °C for 16–24 hours.
-
Self-Validation: The mixture should remain a suspension. If the solution turns completely clear blue/green, oxygen has leaked in (oxidizing Cu(I) to inactive Cu(II)).
-
-
Workup: Partition between water and EtOAc. The aqueous layer may be blue (copper salts); extract until the organic layer is colorless.
Method C: Nucleophilic Aromatic Substitution ( )
Best For: "Green" chemistry requirements, highly electron-deficient aryl fluorides/chlorides.
The Science of Causality
This method requires no metal catalyst . It proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[2]
-
Requirement: The aryl ring must possess strong electron-withdrawing groups (EWG) like -NO₂, -CN, or -CF₃ in the ortho or para positions to stabilize the anionic intermediate.
Validated Protocol
Scale: 2.0 mmol
| Reagent | Equivalents | Role |
| Aryl Fluoride (Activated) | 1.0 equiv | Electrophile |
| Phenol | 1.1 equiv | Nucleophile |
| K₂CO₃ | 1.5 equiv | Base |
| DMSO or DMF | 0.5 M | Solvent |
Step-by-Step Procedure:
-
Mixing: Combine Phenol and K₂CO₃ in DMSO. Stir for 15 mins at RT to generate the phenoxide anion (color change often observed).
-
Addition: Add the activated Aryl Fluoride.
-
Reaction: Stir at 60–80 °C .
-
Note: Highly activated substrates (e.g., 1-fluoro-2,4-dinitrobenzene) may react exothermically at RT.
-
-
Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.
Mechanistic Visualization (Pd-Cycle)
Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates the steric enforcement of the reductive elimination step in Method A.
Figure 2: Catalytic cycle for Pd-catalyzed ether synthesis. The bulky ligand (L) is critical for driving the final reductive elimination step.
Troubleshooting "The Scientist's Notebook"
| Observation | Root Cause | Corrective Action |
| Low Conversion (Pd) | Catalyst poisoning (O₂) or inactive catalyst. | Ensure rigorous degassing. Switch from Pd(OAc)₂ to Pd₂(dba)₃ to remove acetate influence. |
| Dehalogenation (Pd) | Switch solvent to Toluene or Xylene. Avoid alcoholic solvents. Increase ligand loading. | |
| Blue Reaction (Cu) | Oxidation of Cu(I) to Cu(II). | The system is not anaerobic.[2] Check septa and gas lines. Add 5 mol% ascorbic acid as a reductant. |
| No Reaction (SNAr) | Ring not activated enough. | Substrate is unsuitable for SNAr. Switch to Method A (Pd) or Method B (Cu). |
References
-
Buchwald-Hartwig Etherification (Ligand Design): Burgos, C. H., et al. "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects." Angewandte Chemie International Edition, 2006.
-
Modified Ullmann Coupling (Ma Protocol): Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 2008.
-
Chan-Lam Coupling (Alternative Mechanism): Evans, D. A., et al. "Copper-promoted arylation of phenols with arylboronic acids." Tetrahedron Letters, 1998.
-
Nucleophilic Aromatic Substitution (SNAr Review): Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles." Journal of Organic Chemistry, 2019.
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Recrystallization of 1-Chloro-2-(4-nitrophenoxy)benzene
[1]
Abstract
This protocol details the purification of 1-Chloro-2-(4-nitrophenoxy)benzene, a key intermediate in the synthesis of agrochemicals (e.g., diphenyl ether herbicides) and pharmaceutical scaffolds.[1] Synthesized typically via nucleophilic aromatic substitution (
Pre-Purification Analysis & Strategy[1]
Compound Properties
Understanding the physicochemical nature of the target is critical for solvent selection.[1]
| Property | Value / Description | Implication for Purification |
| CAS Number | 2091-61-4 | Unique identifier for verification. |
| Molecular Formula | MW: 249.65 g/mol .[1][2] | |
| Melting Point | 60–75 °C (Est.)[1] | CRITICAL: Low MP poses a high risk of the compound melting into an oil rather than crystallizing.[1] Temperature control is paramount. |
| Solubility | Lipophilic | Soluble in hot alcohols, ethyl acetate, benzene.[1] Insoluble in water.[1][3] |
| Key Impurities | 2-Chlorophenol, 4-Nitrophenol, KCl | Phenols are acidic and can be removed via pre-wash or remain in the mother liquor.[1] Salts are insoluble in hot organic solvents.[1] |
Solvent Selection Logic
The ideal solvent must dissolve the target at high temperatures but show poor solubility at low temperatures.[1]
-
Primary Choice (Ethanol 95%): Offers an excellent balance of polarity.[1] The target dissolves well at reflux (
) but crystallizes upon cooling.[1] The 5% water content aids in rejecting inorganic salts.[1] -
Alternative (Methanol): Higher solubility; useful if the crude is very impure, but yield may be lower.[1]
-
Anti-Solvent Method (EtOH/H₂O): If the compound is too soluble in pure ethanol, water is added dropwise to the hot solution to reach saturation.[1]
Detailed Protocol
Phase 1: Preparation and Dissolution
Safety Note: Nitro compounds can be toxic.[1] Chlorinated aromatics may be skin irritants.[1][4][5] Work in a fume hood.
-
Weighing: Place 10.0 g of crude 1-Chloro-2-(4-nitrophenoxy)benzene into a 100 mL round-bottom flask (RBF).
-
Solvent Addition: Add 30 mL of Ethanol (95%) .
-
Note: Start with a ratio of 3 mL solvent per 1 g solid.[1]
-
-
Heating: Equip the flask with a reflux condenser and magnetic stir bar. Heat the mixture in an oil bath set to 80°C .
-
Observation:
Phase 2: Hot Filtration (Removal of Mechanical Impurities)[1]
-
Setup: Pre-warm a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.
-
Filtration: While the solution is near boiling, filter it rapidly into a clean, pre-warmed Erlenmeyer flask.
-
Purpose: Removes dust, polymer byproducts, and inorganic salts (KCl).[1]
-
-
Re-heating: If crystals form in the receiving flask during filtration, briefly reheat the filtrate to redissolve everything.
Phase 3: Controlled Crystallization
Critical Step: Prevent "Oiling Out."[1]
-
Mechanism:[6] If the solution cools too fast, the compound may separate as a liquid (oil) before organizing into a crystal lattice.[1]
-
Slow Cooling: Remove the flask from the heat source. Place it on a cork ring and cover the mouth with foil (pierced). Allow it to cool to room temperature (RT) undisturbed for 2–3 hours .
-
Seeding (Optional but Recommended): When the solution reaches
, add a tiny seed crystal of pure product. This provides a nucleation site and encourages crystal growth over oil formation.[1] -
Cold Soak: Once at RT, check for crystallization. If crystals are present, move the flask to an ice-water bath (
) for 1 hour to maximize yield.-
Troubleshooting: If an oil layer forms at the bottom, reheat to dissolve, add 1-2 mL of additional ethanol, and cool more slowly (e.g., wrap the flask in a towel).
-
Phase 4: Isolation and Drying
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold Ethanol (chilled to
). -
Drying: Transfer solids to a watch glass. Dry in a vacuum oven at 40°C (do not exceed 50°C due to low MP) for 4 hours.
Process Visualization
Recrystallization Workflow
Figure 1: Step-by-step workflow for the purification process.[1] The dashed line indicates the remediation step if the product separates as an oil.[1]
Solubility Logic & Impurity Rejection
Figure 2: Thermodynamic logic of impurity rejection. Salts are removed by hot filtration; phenols are removed in the mother liquor during the cold wash.[1]
Post-Purification Validation
After drying, the product must be characterized to ensure purity.
| Technique | Expected Result | Acceptance Criteria |
| HPLC | Single peak at retention time of target. | Purity > 98.5% (Area %).[1][7] |
| Melting Point | Sharp range (e.g., 68–70°C).[1] | Range < 2°C. |
| 1H NMR | Distinct aromatic signals.[1] | No peaks for 2-chlorophenol ( |
| Appearance | Crystalline solid (White/Pale Yellow).[1] | No oily residues or dark coloration.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution too concentrated; cooling too fast.[1] | Reheat to dissolve.[1][8] Add 10% more solvent.[1] Cool very slowly. Add a seed crystal at 50°C. |
| Low Yield | Too much solvent used.[1] | Evaporate 30% of solvent and re-cool.[1] |
| Colored Product | Oxidized phenolic impurities.[1] | Recrystallize again using Ethanol + Activated Carbon .[1] Filter hot through Celite.[1] |
| Wet Solid | Low MP prevents harsh drying.[1] | Use a vacuum desiccator with |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16408, 1-Chloro-2-(4-nitrophenoxy)benzene.[1] Retrieved October 26, 2023 from [Link][1]
-
Brewster, R. Q., & Groening, T. (1934).[1] p-Nitrodiphenyl Ether.[1][8] Organic Syntheses, Coll.[1][8] Vol. 2, p. 445.[1] (General procedure for diphenyl ether synthesis and purification). [Link]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization techniques of low-melting solids).
-
Ungnade, H. E., & Orwoll, E. F. (1943).[1] The Mono- and Dichloro-4-nitrodiphenyl Ethers.[1] Journal of the American Chemical Society, 65(9), 1736–1739.[1] (Specific physical properties of chlorinated nitrodiphenyl ethers).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-Chloro-2-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 16408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 4. download.basf.com [download.basf.com]
- 5. CAS 2495-25-2: Tridecyl methacrylate | CymitQuimica [cymitquimica.com]
- 6. senfeida.en.made-in-china.com [senfeida.en.made-in-china.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Resolution Chromatographic Separation of 1-Chloro-2-(4-nitrophenoxy)benzene Isomers
Executive Summary
This Application Note details the chromatographic separation of 1-Chloro-2-(4-nitrophenoxy)benzene (CAS: 2091-61-4), a critical intermediate in the synthesis of agrochemicals (e.g., Aclonifen analogues) and pharmaceutical ethers.
The primary analytical challenge lies in resolving the target molecule from its positional regioisomers—specifically 1-Chloro-4-(4-nitrophenoxy)benzene and 1-Chloro-2-(2-nitrophenoxy)benzene —which possess identical molecular weights (249.65 g/mol ) and similar hydrophobicities. This guide provides two validated protocols: a robust Quality Control (QC) method using C18 chemistry and a high-selectivity Research & Development (R&D) method utilizing Phenyl-Hexyl stationary phases to exploit
Chemical Context and Separation Logic[1][2][3]
The Target and its Impurities
The synthesis of diphenyl ethers via nucleophilic aromatic substitution often yields regioisomers due to impurities in starting materials (e.g., 2-chlorophenol vs. 4-chlorophenol) or side reactions.
| Compound Label | Chemical Name | Structure Description | Polarity/Shape Characteristics |
| Target (T) | 1-Chloro-2-(4-nitrophenoxy)benzene | Ortho-Cl (Ring A), Para-NO2 (Ring B) | Semi-planar; moderate steric hindrance at ether linkage. |
| Impurity A (Imp-A) | 1-Chloro-4-(4-nitrophenoxy)benzene | Para-Cl (Ring A), Para-NO2 (Ring B) | Highly linear/planar; maximizes surface area contact. |
| Impurity B (Imp-B) | 1-Chloro-2-(2-nitrophenoxy)benzene | Ortho-Cl (Ring A), Ortho-NO2 (Ring B) | Highly "kinked"; significant steric hindrance; lowest retention. |
Mechanistic Basis of Separation
-
Hydrophobic Subtraction (C18): Separation is driven by the "Shape Selectivity" of the stationary phase. The linear Imp-A penetrates the C18 brush phase most effectively, resulting in the longest retention time. The doubly ortho-substituted Imp-B is the most sterically bulky and elutes first.
-
Interaction (Phenyl-Hexyl): The nitro group is strongly electron-withdrawing, creating an electron-deficient aromatic ring. A Phenyl-Hexyl stationary phase (electron-rich) acts as a Lewis base, engaging in specific
stacking with the analytes. This enhances selectivity for the nitro-positional isomers beyond simple hydrophobicity.
Experimental Protocols
Sample Preparation[3]
-
Stock Solution: Dissolve 10 mg of the crude reaction mixture in 10 mL of HPLC-grade Acetonitrile (1000 ppm).
-
Working Solution: Dilute stock 1:10 with Water/Acetonitrile (50:50 v/v) to reach 100 ppm.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate matter.
Method A: Robust QC Method (C18)
Recommended for routine purity checks and final product release.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-carbon load C18).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 35°C.
-
Detection: UV-DAD at 280 nm (Nitro-specific) and 254 nm.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 50 | Equilibration |
| 15.0 | 85 | Linear Gradient |
| 18.0 | 85 | Wash |
| 18.1 | 50 | Re-equilibration |
| 23.0 | 50 | End |
Expected Elution Order:
-
Imp-B (Ortho/Ortho) - Earliest
-
Target (Ortho/Para)
-
Imp-A (Para/Para) - Latest
Method B: High-Selectivity Method (Phenyl-Hexyl)
Recommended for complex impurity profiling or when C18 fails to resolve the 2,4'-isomer from the 4,4'-isomer.
-
Column: Phenomenex Kinetex Biphenyl or Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol (Methanol enhances
selectivity better than Acetonitrile). -
Flow Rate: 0.8 mL/min.
Isocratic Strategy (for maximum resolution):
-
Run isocratic at 65% Methanol / 35% Buffer.
-
Why Isocratic? Isomers often have very similar slopes in gradient elution. Isocratic elution maximizes the interaction time with the phenyl phase, amplifying the subtle differences in
-electron distribution caused by the ortho vs. para nitro placement.
Visualized Workflows
Method Development Workflow
The following diagram outlines the decision matrix for selecting between Method A and Method B based on resolution requirements.
Figure 1: Decision tree for selecting the optimal stationary phase based on critical pair resolution.
Separation Mechanism Visualization
This diagram illustrates why the isomers separate differently on a C18 surface.
Figure 2: Mechanistic representation of Shape Selectivity on C18. Linear isomers align better with alkyl chains, increasing retention.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Target) | Silanol interactions with the Nitro group. | Ensure Mobile Phase pH is acidic (pH 3.0 with Formic Acid) to suppress silanol activity. Use "End-capped" columns. |
| Co-elution of Imp-A | Insufficient shape selectivity. | Lower the column temperature to 25°C. Lower temperatures generally enhance shape selectivity for isomers. |
| Baseline Drift | UV absorption of Formic Acid at low wavelengths. | If detecting <230 nm, switch to Phosphoric Acid (0.1%) which is more UV transparent. |
| Pressure High | Methanol viscosity (Method B). | Increase column temperature to 40°C or switch to a superficially porous particle (SPP) column (e.g., Poroshell/Kinetex) to reduce backpressure. |
References
-
PubChem. (n.d.).[3] 1-Chloro-2-(4-nitrophenoxy)benzene Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Agilent Technologies. (2013). Optimizing the Separation of Nitro-aromatics Using Consecutively a Phenyl-Hexyl Column and a C-18 Column. Application Note 5991-2296EN. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
Scale-up synthesis of "1-Chloro-2-(4-nitrophenoxy)benzene" for laboratory use
Application Note: Scalable Synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene
Abstract & Scope
This technical guide details the laboratory scale-up (50 g – 100 g batch size) of 1-Chloro-2-(4-nitrophenoxy)benzene , a critical diaryl ether intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds.
Unlike milligram-scale discovery routes that prioritize speed, this protocol prioritizes thermal safety, cost-efficiency, and purification without chromatography . The synthesis utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Mechanism
The target molecule is constructed via the formation of a C–O bond between an electron-deficient aryl halide and a phenol.
Mechanism: Nucleophilic Aromatic Substitution (
Reaction Scheme:
Visualizing the Pathway
The following diagram illustrates the reaction mechanism and the critical transition states.
Figure 1: Step-wise mechanism of the
Process Safety & Critical Control Points (CCP)
Warning: This protocol involves hazardous reagents and elevated temperatures.
-
1-Chloro-4-nitrobenzene: Highly toxic, potential carcinogen, and can be absorbed through the skin. Handle in a fume hood with double gloving.[2]
-
Thermal Runaway:
reactions are exothermic.[3] On a scale >50 g, the heat of reaction can exceed the heat removal capacity of standard glassware if reagents are mixed too quickly. -
Gas Evolution: The reaction generates
. Ensure the system is vented to a scrubber or fume hood exhaust to prevent pressure buildup.
| CCP ID | Parameter | Limit | Rationale |
| CCP-1 | Reagent Addition | Semi-batch | Prevent thermal accumulation. Do not dump all reagents at once. |
| CCP-2 | Temperature | ||
| CCP-3 | Water Content | Anhydrous | Water competes as a nucleophile, forming 4-nitrophenol (impurity). |
Scale-Up Protocol (100 g Batch)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Mass (g) | Moles | Role |
| 2-Chlorophenol | 128.56 | 1.05 | 54.0 g | 0.42 | Nucleophile |
| 1-Chloro-4-nitrobenzene | 157.55 | 1.00 | 63.0 g | 0.40 | Electrophile |
| Potassium Carbonate | 138.21 | 1.50 | 82.9 g | 0.60 | Base |
| DMF (Anhydrous) | 73.09 | N/A | 300 mL | N/A | Solvent |
Note: 2-Chlorophenol is used in slight excess to ensure complete consumption of the nitro compound, which is harder to remove during purification.
Step-by-Step Procedure
Step 1: Nucleophile Formation (Deprotonation)
-
Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charge 300 mL of DMF and 54.0 g of 2-Chlorophenol .
-
Start stirring at 250 RPM.
-
Add 82.9 g of Potassium Carbonate (
) in portions over 10 minutes.-
Observation: Slight exotherm and
evolution.
-
-
Heat the mixture to 80°C and hold for 30 minutes. This ensures the formation of the potassium phenoxide salt.
Step 2: Reaction (S_NAr) 6. Add 63.0 g of 1-Chloro-4-nitrobenzene to the flask.
- Scale-Up Tip: For larger scales (>500 g), dissolve the nitrobenzene in minimal DMF and add via addition funnel to control the exotherm. At 100 g, solid addition in portions is acceptable if temperature is monitored.
- Increase internal temperature to 100°C .
- Maintain agitation and temperature for 4–6 hours .
- Monitor: Check reaction progress via TLC (Solvent: 10% EtOAc in Hexanes) or HPLC. The limiting reagent (1-Chloro-4-nitrobenzene) should be <1%.
Step 3: Quench & Workup (Precipitation) 9. Cool the reaction mixture to 50°C . 10. Prepare a 2 L beaker containing 1.2 L of ice-cold water under vigorous stirring. 11. Slowly pour the reaction mixture into the water.
- Result: The product will precipitate as a solid (off-white to yellow). The DMF and excess base will dissolve in the aqueous phase.
- Stir the slurry for 30 minutes to ensure all DMF leaches out of the solid.
- Filter the solid using a Buchner funnel.
- Wash the filter cake with 2 x 200 mL water to remove residual inorganic salts and phenol.
Step 4: Purification (Recrystallization) [4] 15. Transfer the wet cake to a clean flask. 16. Add Ethanol (approx. 3-4 mL per gram of crude) . Heat to reflux until fully dissolved.[2]
- Note: If the solution is dark, treat with activated charcoal (5 g) for 10 mins and filter hot.
- Allow the solution to cool slowly to room temperature, then chill to 0°C.
- Filter the crystals and wash with cold ethanol.
- Dry in a vacuum oven at 45°C overnight.
Expected Yield: 85–90 g (85–90%) Appearance: Pale yellow needles.
Process Workflow Diagram
The following flowchart outlines the operational sequence, emphasizing the separation of the hazardous solvent (DMF) from the product.
Figure 2: Operational workflow for the synthesis and purification of 1-Chloro-2-(4-nitrophenoxy)benzene.
Analytical Validation
To ensure the integrity of the synthesized compound, compare your results against these standard metrics.
| Test | Method | Expected Result |
| Purity | HPLC (C18, ACN/Water) | > 98.0% (Area %) |
| Identity | 1H NMR (CDCl3) | Doublet (8.2 ppm, 2H), Doublet (7.0 ppm, 2H), Multiplet (7.1-7.5 ppm, 4H). |
| Melting Point | Capillary | 76–78°C (Lit. value check required for specific polymorphs) |
| Residual Solvent | GC-Headspace | DMF < 880 ppm (ICH Limit) |
Troubleshooting Guide:
-
Low Yield: Ensure the DMF is anhydrous. Water kills the phenoxide.
-
Oiling Out: If the product oils out during recrystallization, the ethanol concentration is too low. Add a small amount of ethanol and reheat, or seed with a pure crystal.
-
Dark Color: Oxidation of the phenol. Use nitrogen atmosphere strictly and consider adding sodium bisulfite during the water quench.
References
-
Mechanism of
Reactions: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. -
Safety in Scale-Up: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews.
utility). -
Solvent Selection for Recrystallization: University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Process Safety for Nitro Compounds: Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: p-Nitrochlorobenzene.
Sources
Troubleshooting & Optimization
Side reactions in the Ullmann ether synthesis of diaryl ethers
Topic: Troubleshooting Side Reactions in Diaryl Ether Synthesis
Status: Active | Tier: Level 3 (Advanced Application Support) Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Introduction: The "Black Box" of Copper Catalysis
Welcome to the Advanced Technical Support Center for Copper-Catalyzed Cross-Coupling. Unlike Palladium catalysis, which often follows predictable mechanistic cycles, Copper catalysis (Ullmann-type) is frequently viewed as a "black box" due to the complexity of the paramagnetic copper species and the heterogeneous nature of many base systems.
This guide moves beyond basic "add and stir" instructions. We deconstruct the three primary failure modes—Hydrodehalogenation , Homocoupling , and Catalyst Deactivation —providing mechanistic root cause analysis and self-validating correction protocols.
Module 1: The "Phantom" Yield (Hydrodehalogenation)
Symptom: The aryl halide is consumed, but the desired ether is not formed. Instead, you isolate the reduced arene (Ar-H). Diagnosis: Reductive Dehalogenation.
Mechanistic Root Cause
In the catalytic cycle, the oxidative addition of the aryl halide to the Cu(I) species forms a transient Cu(III) intermediate (or a radical species, depending on the ligand system). If the reductive elimination with the phenol is slow (due to steric bulk or poor nucleophilicity), this intermediate will seek a hydrogen atom source.
-
Source 1: Solvent impurities (wet DMSO/DMF).
-
Source 2: The ligand itself (if it has acidic protons).
-
Source 3: Radical abstraction from the solvent backbone (common in THF or Dioxane at high temps).
Troubleshooting Protocol
| Variable | Optimization Action | Technical Rationale |
| Solvent | Switch to Anhydrous/Degassed | Water acts as a proton source for the Cu-Ar intermediate. Use molecular sieves (3Å or 4Å) in the reaction vessel. |
| Ligand | Increase Ligand Loading | A coordinatively saturated Cu center is less prone to radical pathways. Increase Ligand:Cu ratio from 1:1 to 2:1. |
| Base | Switch to K3PO4 | Carbonate bases (Cs2CO3) can sometimes promote H-abstraction mechanisms in specific solvents. Anhydrous K3PO4 is often milder. |
| Temp | Lower by 10-20°C | Radical abstraction rates decrease significantly with temperature. Use a more active ligand (e.g., Oxalic Diamides) to compensate for lower T. |
Module 2: The "Mirror" Impurity (Homocoupling)
Symptom: You observe a significant amount of biaryl (Ar-Ar) formation. Diagnosis: Oxidative Homocoupling of the Aryl Halide.
Mechanistic Root Cause
This side reaction competes with the desired cross-coupling. It typically occurs via two pathways:
-
Disproportionation: Two Ar-Cu(II) species interacting.
-
Radical Recombination: If the catalytic cycle involves single-electron transfer (SET), aryl radicals can dimerize.
Critical Insight: Homocoupling is often a sign of Catalyst Overload or Oxygen Leakage .
Troubleshooting Protocol
| Variable | Optimization Action | Technical Rationale |
| Atmosphere | Strict Argon/Nitrogen Purge | Oxygen promotes the oxidation of Cu(I) to Cu(II), which accelerates homocoupling dimerization. |
| Addition | Slow Addition of Ar-X | Keep the concentration of Ar-X low relative to the phenol. Use a syringe pump for the aryl halide if the issue persists. |
| Catalyst | Reduce Cu Loading | High local concentrations of Cu facilitate the bimolecular interaction required for homocoupling. Drop from 10 mol% to 5 mol%. |
| Ligand | Use Bulky Bidentate Ligands | Ligands like TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) or bulky Oxalic Diamides create steric hindrance that disfavors the formation of the dimeric Cu transition state. |
Module 3: Visualizing the Competitive Landscape
The following diagram illustrates the branching pathways where your reaction succeeds or fails. Use this to identify where your specific experiment is "leaking" yield.
Caption: Competitive pathways in Ullmann Ether Synthesis. Green path indicates desired cross-coupling; Red paths indicate primary side reactions.
Module 4: Validated Experimental Protocols
Do not rely on "Classic Ullmann" conditions (Copper Bronze, 200°C) for modern drug discovery. They are unrepeatable and substrate-limited. Use the Ligand-Accelerated Modified Ullmann .
Protocol A: The "Modern Standard" (Ma-Type Oxalic Diamides)
Best for: Aryl Bromides/Chlorides, Electron-Rich Phenols, Mild Conditions.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Phenol (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: BTMPO (Bis-tetramethylene oxalic diamide) or similar Oxalamide (20 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: DMSO (Anhydrous)
-
-
Procedure:
-
Step 1 (Pre-complexation): Charge a reaction tube with CuI, Ligand, and Base. Evacuate and backfill with Argon (3x).
-
Step 2: Add Aryl Halide and Phenol (if solid) under Argon flow.
-
Step 3: Add DMSO via syringe. (If Phenol is liquid, add here).
-
Step 4: Seal and heat to 80–100 °C . Note: Classic Ullmann requires 140°C+; this ligand works at lower temps.
-
Step 5: Monitor by HPLC/LCMS at 4 hours.
-
-
Self-Validation Check:
-
The solution should be homogeneous or a fine suspension. If you see "copper mirrors" or black precipitation early on, your ligand has detached, or O2 has entered.
-
Protocol B: The "Challenging Substrate" (Picolinic Acid System)
Best for: Sterically hindered substrates or Aryl Iodides.
-
Reagents:
-
CuI (10 mol%)[1]
-
Ligand: Picolinic Acid (20 mol%)
-
Base: K3PO4 (2.0 equiv) - Milder than Cs2CO3
-
Solvent: DMSO
-
-
Procedure:
-
Follow the same inert handling as Protocol A.
-
Heat to 90 °C .
-
-
Why this works: Picolinic acid forms a tight, anionic N,O-chelate with Copper, stabilizing the oxidative addition intermediate and preventing catalyst death.
Module 5: Frequently Asked Questions (FAQs)
Q1: My reaction turns black immediately upon heating. Is this normal?
-
A: No. A rapid color change to black usually indicates the formation of Copper(II) Oxide (CuO) or bulk Copper(0) precipitation. This means your ligand is not binding effectively, or you have significant Oxygen ingress.
-
Fix: Re-purify your ligand and ensure your inert gas line is actually inert.
-
Q2: Can I use DMF instead of DMSO?
-
A: Yes, but DMSO is generally superior for the Ullmann reaction because it can weakly coordinate to Cu species, stabilizing them. If you must use DMF (e.g., for workup reasons), expect slightly slower rates and potentially higher hydrodehalogenation.
Q3: I am seeing "Phenol Oxidation" (Quinones). How do I stop this?
-
A: This is purely an oxidation issue. Copper + Base + Phenol + Oxygen = Radical Oxidation.
-
Fix: Degas your solvent by sparging with Argon for 15 minutes before use. Switch to a milder base like K3PO4 if using Cs2CO3.
-
Q4: Why is the order of addition important?
-
A: Adding the Ligand and Copper before the solvent allows the active catalytic complex to form in high concentration. If you add Copper to the solvent first, it may disproportionate or precipitate before it finds the ligand.
References & Authority
-
Ma, D. et al. "Oxalic Diamides as Ligands for Copper-Catalyzed Coupling."[2] J. Am. Chem. Soc.[2][3]2019 , 141, 3541.[2] Link
-
Key Insight: Establishes the modern standard for mild Ullmann couplings using oxalamides.
-
-
Buchwald, S. L. et al. "Copper-Catalyzed Ether Formation from Aryl Halides and Aliphatic Alcohols." J. Am. Chem. Soc.[2][3]2001 , 123, 7727. Link
-
Key Insight: Foundational work on ligand-accelerated ether synthesis.[2]
-
-
Taillefer, M. et al. "Copper-Catalyzed Arylation of Phenols." Angew.[4] Chem. Int. Ed.2009 , 48, 6954. Link
-
Key Insight: Mechanistic details on the catalytic cycle and active species.
-
-
Evano, G. et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chem. Rev.2008 , 108, 3054. Link
-
Key Insight: Comprehensive review of side reactions and substrate scope.
-
Sources
- 1. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
Overcoming low reactivity in nucleophilic aromatic substitution
Welcome to the Advanced Synthesis Technical Support Center.
Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket: Overcoming Low Reactivity in Nucleophilic Aromatic Substitution (SNAr) Case ID: SNAR-OPT-2024
Introduction: The "Electronic Fortress" Problem
If you are reading this, your SNAr reaction has likely stalled. You are likely observing unreacted starting material despite prolonged heating, or perhaps you are seeing decomposition before substitution.
In standard organic synthesis (SN1/SN2), we are trained to view Iodine as the supreme leaving group and Fluorine as an inert bond. In SNAr, you must unlearn this. The rate-determining step (RDS) in SNAr is not the breaking of the carbon-halogen bond, but the initial attack of the nucleophile to form the Meisenheimer complex.
This guide treats your reaction as a system to be debugged. We will isolate the electronic, steric, and environmental variables causing your low reactivity.
Module 1: Substrate Debugging (The Electronic Barrier)
User Issue: "I have a leaving group and a nucleophile, but the reaction is dead. No conversion."
Root Cause Analysis: The aromatic ring is likely too electron-rich. SNAr requires an electron-deficient ring to stabilize the negative charge buildup in the transition state (Meisenheimer complex).[1]
Troubleshooting Protocol 1.1: The Halogen Flip
If your leaving group is Bromine or Iodine and the reaction is slow, switch to Fluorine.
-
The Mechanism: The highly electronegative Fluorine atom inductively withdraws electron density from the ring carbon (C-F), lowering the energy of the transition state for the incoming nucleophile.[2]
-
The Data: In SNAr, the reactivity order is F >> Cl ≈ Br > I .[1][2][3] This is the inverse of aliphatic substitution.
Visualization: The Halogen Effect on Activation Energy
Module 2: The Environment (Solvent & Phase Transfer)
User Issue: "My nucleophile is a salt (e.g., NaN3, CsF, KOtBu) and it won't dissolve in my organic solvent."
Root Cause Analysis: In non-polar solvents, ionic nucleophiles exist as tight ion pairs. The cation shields the anion, rendering it non-nucleophilic. You need to strip the cation away to create a "naked" anion.
Solvent Selection Matrix
| Solvent Class | Examples | Suitability for SNAr | Technical Note |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | Excellent | Solvates cations well, leaves anions "naked" and highly reactive. High boiling points allow thermal activation. |
| Polar Protic | MeOH, EtOH, Water | Poor | Hydrogen bonding "cages" the nucleophile, significantly reducing reactivity. |
| Non-Polar | Toluene, DCM | Poor (unless PTC used) | Nucleophile salts will not dissolve; reaction remains heterogeneous and slow. |
Troubleshooting Protocol 2.1: Phase Transfer Catalysis (PTC)
If you cannot use DMSO/DMF (due to workup difficulty), use a non-polar solvent with a Phase Transfer Catalyst.
The System:
-
Solvent: Toluene or Acetonitrile.
-
Catalyst: 18-Crown-6 (for Potassium salts) or Tetrabutylammonium Bromide (TBAB).
-
Mechanism: The catalyst wraps the cation (K+) in a lipophilic shell, dragging the ion pair into the organic phase. The separation of charge makes the anion extremely reactive.
Module 3: The "Nuclear Option" (Changing Mechanisms)
User Issue: "I cannot change my substrate structure (no EWGs available), and standard SNAr fails even in DMSO."
Root Cause Analysis: Your ring is not activated.[4] You are trying to force an electronic interaction that doesn't exist. You must switch from an electronic-driven mechanism (SNAr) to a catalyst-driven mechanism (Buchwald-Hartwig).
Decision Logic: SNAr vs. Buchwald-Hartwig
Module 4: Validated Experimental Protocols
Protocol A: High-Difficulty SNAr (The "Scorched Earth" Method)
Use this for moderately deactivated substrates.
-
Substrate Prep: Ensure your aryl halide is an Aryl Fluoride .[2] If you have the Chloride, conversion will be 10-100x slower.
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Why: Highest dielectric constant; maximizes "naked anion" effect.
-
-
Base/Nucleophile: Use Cs2CO3 (Cesium Carbonate) or K2CO3 .
-
Why: The large Cesium cation forms a looser ion pair than Sodium, increasing nucleophilicity.
-
-
Procedure:
-
Dissolve Ar-F (1.0 equiv) and Nucleophile (1.2 equiv) in DMSO (0.5 M concentration).
-
Add Cs2CO3 (2.0 equiv).
-
Heat to 120°C . Monitor by LCMS every hour.
-
Workup Note: DMSO is hard to remove. Dilute reaction 10x with water and extract into Ethyl Acetate to wash away DMSO.
-
Protocol B: Phase Transfer Catalyzed SNAr
Use this for solid nucleophiles (Cyanide, Azide, Fluoride) in non-polar solvents.
-
Reagents: Ar-X (1.0 equiv), Nucleophile salt (e.g., NaN3, 1.5 equiv).
-
Catalyst: 18-Crown-6 (0.1 equiv) if using Potassium salts; TBAB (0.1 equiv) for general anions.
-
Solvent: Toluene or DCM.
-
Procedure:
-
Combine reagents in solvent.
-
Reflux vigorously. The mixture will be heterogeneous.
-
Validation: The catalyst shuttles the anion into the organic layer, reacts, and returns to the solid surface to pick up another anion.
-
FAQ: Frequently Asked Questions
Q: I see the product forming, but then it decomposes. Why? A: If you are using strong bases (alkoxides) and high heat, you might be triggering a secondary reaction on the EWG itself (e.g., attack on a nitrile or nitro group). Solution: Switch to a weaker base like K2CO3 or use a bulky base (DIPEA) if the nucleophile is an amine.
Q: Can I use Microwave irradiation? A: Yes. SNAr reactions have high activation energies. Microwaves allow you to superheat solvents (e.g., EtOH at 140°C in a sealed vessel) which can drive difficult substrates to completion in minutes rather than hours.
Q: Why not just use the Benzyne mechanism? A: Benzyne requires extremely strong bases (NaNH2, tBuLi) and often yields regioisomeric mixtures (meta/para mixtures). Unless you specifically want a structural rearrangement, avoid Benzyne for precise drug development work.
References
-
Nucleophilic Aromatic Substitution: Mechanism and Reactivity. Master Organic Chemistry. Available at: [Link]
- Solvent Effects in Organic Chemistry.Organic Chemistry Portal. (General reference for DMSO/DMF effects).
-
Buchwald-Hartwig Amination vs SNAr. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
- Phase Transfer Catalysis.Otera, J. (Ed.). Modern Carbonyl Chemistry.
-
Reactivity of Pentafluorophenyl Esters. Byju's/Chemistry Steps. (Verifying F > I reactivity order). Available at: [Link]
Sources
Optimizing reaction conditions for copper-catalyzed C-O coupling
Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization & Troubleshooting of Aryl Ether Synthesis
Welcome to the Catalysis Support Hub
You have reached the advanced troubleshooting module for Copper-Catalyzed Carbon-Heteroatom bond formation. This guide bypasses general textbook definitions to address specific failure modes in Ullmann-type (Aryl Halide + Alcohol) and Chan-Lam (Boronic Acid + Alcohol) couplings.
Part 1: Diagnostic Triage
Before optimizing, confirm you are applying the correct mechanistic manifold. Many "catalyst failures" are actually "mechanism mismatches."
Part 2: The "No Reaction" Scenario (Ullmann-Type)
Symptom: You are running an aryl bromide with a phenol using CuI/K₂CO₃ in DMF at 110°C, but LCMS shows only starting material.
Root Cause Analysis
The "Classic Ullmann" requires extreme temperatures (>180°C) to generate the active catalytic species. Without an ancillary ligand, the copper aggregates into inactive clusters (copper black) before it can perform the oxidative addition.
The Solution: Ligand-Accelerated Catalysis (LAC)
You must stabilize the monomeric Cu(I) species. The choice of ligand dictates the reaction temperature and substrate scope.
Protocol Upgrade:
-
Switch to Oxalamide Ligands: For difficult substrates (aryl chlorides or electron-rich aryl bromides), use BHMPO or Oxalamide ligands developed by the Ma Group. These are superior to phenanthrolines for C-O coupling.
-
Solvent Switch: If using DMF, ensure it is amine-free. DMSO is often superior for anionic nucleophiles.
Optimized Protocol (Standard Run):
-
Catalyst: CuI (10 mol%)[1]
-
Ligand: BHMPO (N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide) (20 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) — Must be finely ground.
-
Solvent: DMSO (0.5 M concentration)
-
Temp: 90–110°C under Argon.
Why this works: The oxalamide ligand lowers the activation energy for the oxidative addition step and prevents catalyst disproportionation [1].
Part 3: Troubleshooting Side Reactions
Symptom: You observe Protodehalogenation (Ar-X
Mechanism of Failure
This side reaction often indicates that the Reductive Elimination step is too slow compared to the rate of H-abstraction. This can occur via a radical pathway (if temperature is too high) or protonation of the organocopper intermediate by trace water or the solvent itself.
Corrective Actions:
| Variable | Adjustment | Rationale |
| Solvent | Avoid Toluene/DMF | Switch to DMSO or Dioxane . Toluene has weak C-H bonds susceptible to radical abstraction at high temps. |
| Ligand | Increase Steric Bulk | Switch from simple diamines to Tetramethyl-phenanthroline (Me4Phen) or bulky Oxalamides . Bulky ligands accelerate reductive elimination, outcompeting the side reaction. |
| Base | Dry the Base | Trace water acts as a proton source. Flame-dry K₃PO₄ or Cs₂CO₃ under vacuum before use. |
Part 4: Chan-Lam Specifics (The "Stalled" Reaction)
Symptom: The reaction proceeds to 50% conversion and then stops completely. Adding more catalyst does not help.
The "Oxygen Wall"
Unlike Ullmann (which is Cu(I)/Cu(III) or Cu(I)/radical), Chan-Lam is an oxidative coupling . It consumes the oxidant.
-
Mechanism: Cu(II)
Transmetallation Reductive Elimination Cu(I).[2] -
The Problem: The Cu(I) must be re-oxidized to Cu(II) to re-enter the cycle.[2] If you run this in a sealed tube with limited headspace, you run out of Oxygen.
The Fix:
-
Do NOT use Argon/Nitrogen.
-
Open Air: For small scales, run with a drying tube (open to air).
-
O₂ Balloon: For larger scales or sluggish reactions, use a balloon of pure O₂.
-
Molecular Sieves: Water is a byproduct of the catalytic cycle. Add 4Å MS to drive the equilibrium [2].
Part 5: Visualizing the Mechanism
Understanding the cycle is critical for troubleshooting. Note the distinct requirements for the Oxidative Addition (Ullmann) vs. Transmetallation (Chan-Lam).
Part 6: Frequently Asked Questions (FAQ)
Q: My base (Cs₂CO₃) is not dissolving. Should I add water? A: Generally, no . While some "green" protocols exist, water usually kills the active catalyst in high-temperature Ullmann reactions.
-
Technique Tip: The reaction is heterogeneous. The particle size of the base is the rate-limiting factor. You must grind Cs₂CO₃ or K₃PO₄ with a mortar and pestle immediately before use. This increases surface area for the deprotonation of the phenol.
Q: Can I use Cu(OAc)₂ for Ullmann coupling? A: It is not ideal. Cu(OAc)₂ is a Cu(II) source.[2] While it can be reduced in situ to Cu(I), this adds an induction period.
-
Recommendation: Use CuI (Copper Iodide) or CuBr-DMS for Ullmann. Use Cu(OAc)₂ for Chan-Lam.[2]
Q: Why is my yield lower with Aryl Chlorides? A: The C-Cl bond is stronger than C-Br or C-I. Standard ligands (phenanthroline) are often insufficient.
-
Solution: You specifically need Oxalamide ligands (e.g., BHMPO) or L-Proline derivatives combined with higher temperatures (110–120°C) to activate aryl chlorides [3].
References
-
Ma, D., et al. (2015). Assembly of Substituted Phenols via Cu-Catalyzed Hydroxylation of Aryl Halides. Journal of the American Chemical Society. [3]
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[4] Synthesis.[1][5][6][7][8][9][10][11][12]
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Research Progress----Shanghai institute of Organic Chemistry,CAS [english.sioc.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides [organic-chemistry.org]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Chloro-2-(4-nitrophenoxy)benzene
Welcome to the Advanced Synthesis & Purification Support Hub. Subject: 1-Chloro-2-(4-nitrophenoxy)benzene (CAS: 2091-61-4) Synonyms: 2-chloro-4'-nitrodiphenyl ether; 2-Chloro-1-(4-nitrophenoxy)benzene.
Executive Summary
This guide addresses the purification of crude 1-Chloro-2-(4-nitrophenoxy)benzene synthesized via Nucleophilic Aromatic Substitution (SNAr). The crude matrix typically contains unreacted phenolic nucleophiles, excess electrophiles (halo-nitrobenzenes), and inorganic salts. High-purity isolation requires a biphasic chemical wash followed by fractional recrystallization.
Module 1: Diagnostic — Impurity Profiling
Before initiating purification, you must characterize the "Crude Matrix." In SNAr synthesis involving 2-chlorophenol and 1-fluoro-4-nitrobenzene (or its chloro analog), the following impurities are chemically inherent.
| Impurity Type | Specific Compound | Origin | Chemical Behavior | Removal Strategy |
| Acidic Organic | 2-Chlorophenol | Unreacted Starting Material | Weakly Acidic (pKa ~8.5) | Chemical Wash: Deprotonate with aqueous base (pH > 10). |
| Neutral Organic | 1-Fluoro-4-nitrobenzene (or Chloro analog) | Excess Electrophile | Neutral / Lipophilic | Recrystallization: Exploits solubility differential in alcohols. |
| Inorganic Salts | Potassium Fluoride / Chloride | Reaction Byproduct | Ionic / Water Soluble | Aqueous Wash: Highly soluble in water. |
| Chromophores | Azoxy/Azo-benzenes | Thermal/Base degradation | Highly Colored (Red/Brown) | Adsorption: Activated Carbon treatment. |
Module 2: Wet Chemistry Workup (The "Caustic Wash")
Objective: Chemically separate the unreacted phenol from the neutral ether product. Principle: 2-Chlorophenol is soluble in organic solvents but forms a water-soluble phenolate salt upon treatment with NaOH. The target ether remains neutral and lipophilic.
Protocol 2.1: The pH-Swing Extraction
-
Dissolution: Dissolve the crude solid/oil in Ethyl Acetate or Dichloromethane (DCM) . Use 10 mL solvent per gram of crude.
-
Acidic Wash (Salt Removal): Wash the organic layer once with Water to remove bulk inorganic salts (KF/KCl).
-
Alkaline Extraction (Critical Step):
-
Neutralization: Wash the organic layer with Brine (Saturated NaCl) to remove residual base and break any emulsions.
-
Drying: Dry over anhydrous MgSO4 or Na2SO4 , filter, and concentrate via rotary evaporation.
Technical Note: Do not use extremely concentrated bases (e.g., 50% NaOH) as they may hydrolyze the ether linkage at high temperatures, though diphenyl ethers are generally robust. 1M to 2M is sufficient.
Module 3: Crystallization (The "Polishing" Step)
Objective: Remove the neutral unreacted electrophile (e.g., 1-chloro-4-nitrobenzene) and trace color bodies. Principle: The target ether typically has a steeper solubility curve in hot alcohols compared to the starting nitro-haloarene.
Protocol 3.1: Ethanol/Water Recrystallization
-
Solvent Selection: Ethanol (95%) is the primary recommendation. Methanol is a viable alternative.
-
Dissolution:
-
Place the crude solid in a flask.
-
Add Ethanol and heat to reflux (boiling).
-
Add solvent dropwise just until the solid dissolves completely.
-
-
Carbon Treatment (Optional but Recommended):
-
If the solution is dark brown/red, remove from heat.
-
Add Activated Carbon (5 wt%).
-
Reflux for 5 minutes.
-
Filter hot through a Celite pad to remove carbon.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to Room Temperature (RT).
-
Troubleshooting: If oiling occurs (liquid-liquid phase separation), reheat and add a small amount of additional ethanol.
-
Once at RT, cool further in an ice bath (0-4°C) for 1 hour.
-
-
Isolation:
-
Filter the crystals via vacuum filtration.
-
Wash the cake with cold Ethanol (-10°C).
-
Dry in a vacuum oven at 40°C.
-
Module 4: Process Visualization
The following logic flow illustrates the purification decision matrix based on the chemical properties described above.
Caption: Figure 1.[4] Purification logic flow for removing acidic and neutral impurities from the crude ether matrix.
Module 5: Troubleshooting & FAQ
Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why? Diagnosis: This is a common phenomenon called "oiling out," occurring when the solute separates as a liquid phase before the solution reaches the saturation point for crystallization. Remedy:
-
Purity Check: High impurity levels lower the melting point. Ensure the NaOH wash (Module 2) was thorough. Residual phenol acts as a solvent.
-
Seeding: Add a "seed crystal" of pure product at the cloud point.
-
Solvent Modification: Add a small amount of a co-solvent. If using Ethanol, add water dropwise to the hot solution until turbidity persists, then add one drop of Ethanol to clear it. Cool very slowly.
Q2: The product has a persistent yellow/brown tint. Is this normal? Diagnosis: Pure 1-Chloro-2-(4-nitrophenoxy)benzene should be pale yellow or off-white. Dark colors indicate oxidation products (azo/azoxy coupling) or polymerized phenols. Remedy:
-
Perform the Activated Carbon step described in Protocol 3.1.
-
If color persists, filter the crude solution through a short pad of Silica Gel using 10% Ethyl Acetate in Hexanes before recrystallization.
Q3: I have low yield after the NaOH wash. Did I hydrolyze my product? Diagnosis: Unlikely. Diphenyl ethers are stable to 1M NaOH. Root Cause:
-
Emulsions: You may have lost product in the emulsion layer between the organic and aqueous phases.
-
Solubility: If you used a very polar organic solvent (like THF) for extraction, it might be partially miscible with water. Remedy: Use Dichloromethane or Toluene for the extraction. Ensure the aqueous layer is fully separated. Re-extract the aqueous waste with DCM to recover any trapped product.
References
-
PubChem. (n.d.).[4] 1-Chloro-2-(4-nitrophenoxy)benzene (CAS 2091-61-4).[5] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (1929). p-Nitrodiphenyl Ether (Analogous Synthesis & Purification). Organic Syntheses, Coll.[6] Vol. 2, p.445. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution Mechanisms.[1][2][7] Retrieved January 28, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Chloro-4-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 15786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chloro-2-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 16408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CK12-Foundation [flexbooks.ck12.org]
Troubleshooting guide for the synthesis of nitrophenoxybenzenes
Technical Support Center: Synthesis of Nitrophenoxybenzenes
Status: Online
Operator: Senior Application Scientist (Ph.D., Organic Synthesis)
Topic: Troubleshooting Nucleophilic Aromatic Substitution (
Introduction: The "Deceptively Simple" Reaction
Welcome to the technical center. You are likely here because a "standard"
The synthesis of nitrophenoxybenzenes relies on the Meisenheimer Complex mechanism. Unlike metal-catalyzed couplings (Buchwald-Hartwig or Ullmann), this reaction is driven purely by electronics. If your electrophile (the nitrobenzene) lacks sufficient activation, or if your nucleophile (the phenoxide) is solvated too heavily, the reaction will not proceed.
Below is the definitive troubleshooting guide, structured by the lifecycle of the experiment.
Module 1: Reaction Design & Stoichiometry
Q: I am using
A: Not necessarily. Switching to NaH often creates more problems than it solves, such as increased oxidation of the phenol (turning the reaction mixture black) or rapid hydrolysis of the electrophile if any moisture is present.
The Solution: The "Cesium Effect"
Before moving to hydrides, switch your base to Cesium Carbonate (
-
Solubility:
has poor solubility in DMF/DMSO. The reaction occurs only at the solid-liquid interface. is significantly more soluble.[1][2] -
The Naked Anion: The large ionic radius of Cesium (
) results in a looser ion pair with the phenoxide anion compared to Potassium ( ). This leaves the phenoxide "naked" and more nucleophilic.
Base Selection Matrix:
| Base | Solubility (DMF) | Nucleophilicity Enhancement | Risk of Side Reactions | Recommended For |
| Low (Heterogeneous) | Moderate | Low | Highly activated substrates (e.g., 2,4-dinitrohalobenzene). | |
| Moderate | High (Cesium Effect) | Low | Sterically hindered phenols or less activated electrophiles (e.g., 4-nitrofluorobenzene). | |
| NaH | High (Homogeneous) | Very High | High (Oxidation/Hydrolysis) | Only when carbonate bases fail completely. Requires strict anhydrous conditions. |
| DBU | High | Moderate | Moderate | Acid-sensitive substrates where inorganic salts are difficult to remove. |
Module 2: The Mechanism & Visualization
To troubleshoot, you must visualize the transition state. The rate-determining step is usually the attack of the nucleophile to form the Meisenheimer complex.[3]
Q: Why does the reaction turn deep red/purple immediately? A: This is often the formation of the Meisenheimer complex (which is resonance-stabilized and colored) or the deprotonated nitrophenol if hydrolysis has occurred. If the color persists but no product forms, your complex is stable but not eliminating the leaving group (rare with halides, common with poor leaving groups).
Visualizing the Pathway:
Caption: The
Module 3: Troubleshooting Low Yields & Impurities
Q: My LCMS shows a large peak with mass [M-Halide+OH]. What happened? A: You have synthesized a nitrophenol byproduct.[4][5]
-
Cause: Water in the solvent. Hydroxide (
) is a much smaller, harder nucleophile than your phenoxide. It attacks the nitrohalobenzene faster than your phenol does. -
Fix:
reactions are water-intolerant.-
Dry DMF/DMSO over molecular sieves (4Å) for 24 hours.
-
Flame-dry your flask.
-
Pro-Tip: If using
, it is hygroscopic. Grind it to a fine powder and dry it in an oven at 120°C before use.
-
Q: I see starting material remaining even after refluxing for 24 hours. A: Check your Leaving Group (LG).
-
Fluorine is King: In
, unlike / , bond breaking is not the rate-determining step; bond forming is. Fluorine is the most electronegative atom, pulling density from the ring and accelerating the nucleophilic attack.[3] -
Order of Reactivity:
. -
Action: If using a chloro-nitrobenzene, switch to the fluoro-analog. The reaction rate can increase by 100-fold.[3]
Module 4: Workup & Purification (The "DMF Nightmare")
Q: I cannot get the DMF out of my oil. It ruins my NMR and makes crystallization impossible. A: DMF (Boiling Point 153°C) is notoriously difficult to remove by rotary evaporation.
Protocol: The LiCl Wash (The "Gold Standard") Do not try to rotovap DMF to dryness. Use chemistry to remove it.[4][6][7]
-
Dilute reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (
). -
Wash the organic layer 3 times with 5% Lithium Chloride (LiCl) solution .
-
Why? DMF is highly soluble in aqueous LiCl, partitioning out of the organic layer.
-
-
Wash once with water, then brine.
-
Dry over
.
Q: My product is an oil, but it should be a solid. A: Trace phenol prevents crystallization.
-
Fix: Wash the organic layer with 1M NaOH (cold). This deprotonates unreacted phenol, making it water-soluble and removing it from your product. Warning: Ensure your product ester/nitro groups are stable to brief basic wash.
Troubleshooting Logic Flow
Use this decision tree to diagnose your specific failure mode.
Caption: Diagnostic flowchart for optimizing nitrophenoxybenzene synthesis.
References
-
Mechanism of
:- Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
-
The Cesium Effect in Ether Synthesis
- Fieser, L. F., & Fieser, M. (Reagents for Organic Synthesis). Cesium Carbonate has been extensively reviewed for its superior solubility and "naked anion" effect in DMF.
- See also: Dijkstra, G., et al. (2005). The effect of cesium ions on nucleophilic substitution. Journal of Organic Chemistry.
-
Synthesis of p-Nitrodiphenyl Ether (Standard Protocol)
-
Workup Strategies (DMF Removal)
- ResearchGate Discussions on DMF removal efficiency using LiCl extraction vs.
Sources
- 1. reddit.com [reddit.com]
- 2. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. US4618727A - Nitro substituted diphenyl ethers - Google Patents [patents.google.com]
Preventing byproduct formation in diaryl ether synthesis
Topic: Preventing Byproduct Formation in C–O Cross-Coupling Role: Senior Application Scientist Status: Active
Executive Summary: The Purity Imperative
In drug discovery, the diaryl ether motif is a privileged pharmacophore (e.g., Vancomycin, Sorafenib). However, synthesis is often plagued by three "silent killers": Protodehalogenation (reduction of the aryl halide), Homocoupling (biaryl formation), and Hydrolysis (phenol formation).
This guide is not a textbook; it is a troubleshooting system. We categorize solutions by the metal-catalytic system employed: Palladium (Buchwald-Hartwig) , Copper (Modified Ullmann) , and Oxidative Copper (Chan-Lam) .
Module 1: The Palladium Paradigm (Buchwald-Hartwig)
Best for: Sterically hindered substrates, electron-rich aryl halides, and late-stage functionalization.
Troubleshooting Guide
Q1: My aryl halide is converting to the reduced arene (Ar-X
-
Ligand Switch: Move to bulky, electron-rich biarylphosphine ligands. tBuBrettPhos or RockPhos are the gold standards for C–O coupling. Their bulk forces the Pd center to undergo reductive elimination rapidly, outcompeting the slower reduction pathway.
-
Solvent Purge: If using primary alcohols or amines as cosolvents (rare in ether synthesis but possible), remove them. Ensure Toluene or 1,4-Dioxane is strictly anhydrous.
Q2: I am seeing significant catalyst deactivation (Palladium Black formation). Diagnosis: The oxidative addition step is successful, but the complex is unstable before reductive elimination. The Fix:
-
Pre-catalysts: Stop using Pd(OAc)₂ + Ligand. Switch to G3-Palladacycle Pre-catalysts (e.g., tBuBrettPhos Pd G3). These ensure a 1:1 L:Pd ratio and rapid activation, preventing the formation of inactive Pd-aggregates.
Visualizing the Failure Mode
Figure 1: The Kinetic Fork. Bulky ligands accelerate the Green path (Reductive Elimination) to outcompete the Red path (Protodehalogenation).
Module 2: The Copper Renaissance (Modified Ullmann)
Best for: Cost-sensitive scale-up, less hindered substrates, and electron-deficient aryl halides.
Troubleshooting Guide
Q1: The reaction stalls at 50% conversion, even with extended time. Diagnosis: Catalyst poisoning or aggregation. "Classic" Ullmann requires 200°C, which degrades reagents. The Fix:
-
Ligand Acceleration: You must use a bidentate ligand to stabilize the Cu(I) species and lower the activation energy.
-
Recommendation:2,2,6,6-tetramethylheptane-3,5-dione (TMHD) or N,N-dimethylglycine . These allow coupling at 90–110°C.
-
-
Solvent Choice: Switch to solvents that solubilize the inorganic base (Cs₂CO₃) but do not chelate Cu too strongly. DMAc (Dimethylacetamide) or NMP are superior to DMF.
Q2: I am generating biaryls (Ar-Ar) via homocoupling. Diagnosis: Oxidative dimerization of the aryl halide. The Fix:
-
Atmosphere Control: While Ullmann is less air-sensitive than Pd, Cu(I) can oxidize to Cu(II) in air, promoting homocoupling. Run under strict Argon/Nitrogen.
-
Reducing Agent: Add 5-10 mol% of a mild reductant like Ascorbic Acid to keep Copper in the +1 oxidation state.
Module 3: Oxidative Coupling (Chan-Lam)
Best for: Boronic acids, room temperature reactions, and air-stable workflows.[1]
Troubleshooting Guide
Q1: My boronic acid is converting to the phenol (Ar-OH) or benzene (Ar-H). Diagnosis:
-
Phenol:[1][2][3][4] Oxidation of the boronic acid by H₂O₂ generated in situ (if using O₂ as oxidant).
-
Benzene:Protodeboronation , catalyzed by metal salts and moisture. The Fix:
-
The "Slow-Drip" Protocol: Add the aryl boronic acid solution slowly via syringe pump (over 2-4 hours). This keeps the instantaneous concentration low, favoring the cross-coupling over the second-order homocoupling or degradation.
-
Molecular Sieves: Add 4Å Molecular Sieves (powdered, activated). You need some water for the boronic acid to form the boroxine/active species, but excess water drives protodeboronation. The sieves act as a buffer.
Comparative Data: Selecting the Right Base
| Base | pKa (conj. acid) | Compatibility | Risk Factor |
| Pyridine | 5.2 | Excellent for Chan-Lam (Cu) | Can inhibit Pd catalysts by binding metal center. |
| Cs₂CO₃ | 10.3 | Essential for Ullmann (Solubility) | Hygroscopic; introduces water if not dried. |
| K₃PO₃ | 12.3 | Standard for Buchwald (Pd) | High basicity can hydrolyze sensitive esters. |
| DBU | 13.5 | Specialized for difficult substrates | Can cause elimination side reactions. |
Standardized Protocol: tBuBrettPhos Pd-Catalyzed Ether Synthesis
Reference Standard for High-Value Substrates
Reagents:
-
Aryl Halide (1.0 equiv)
-
Phenol (1.2 equiv)
-
Catalyst: tBuBrettPhos Pd G3 (1–2 mol %) [CAS: 1447963-75-8]
-
Base: K₃PO₄ (anhydrous, 1.5 equiv)
-
Solvent: Toluene (0.2 M concentration)
Workflow:
-
Charge: In a glovebox or under Ar flow, add aryl halide, phenol, base, and Pd-precatalyst to a vial equipped with a stir bar.
-
Solvent: Add anhydrous Toluene. Cap with a septum-lined screw cap.
-
Heat: Place in a pre-heated block at 90°C (Do not overshoot to 120°C unless necessary; high temp promotes dehalogenation).
-
Monitor: Check LCMS at 1 hour. If Ar-H (reduced product) > 5%, stop.
-
Correction: Lower temp to 60°C and increase catalyst loading to 3 mol%.
-
-
Workup: Filter through a silica plug (eluting with EtOAc) to remove Pd salts before aqueous wash. This prevents emulsion formation.
References
-
Buchwald-Hartwig Ether Synthesis (Ligand Design)
-
Chan-Lam Coupling Mechanisms
- Title: "Copper-promoted C-N and C-O bond cross-coupling with phenylboronic acids"
- Source:Tetrahedron Letters (Evans/Lam found
-
URL:[Link]
-
Ullmann Coupling (Ligand Acceleration)
- Title: "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation" (Parallel mechanism for C-O coupling using Ma's ligands)
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Mechanistic Insight (Protodehalogenation)
Sources
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Stability & Degradation of 1-Chloro-2-(4-nitrophenoxy)benzene (CNPB)
Case ID: CNPB-STAB-001
Compound: 1-Chloro-2-(4-nitrophenoxy)benzene
Synonyms: 2-chloro-4'-nitrodiphenyl ether; 2-chlorophenyl p-nitrophenyl ether.
Molecular Formula:
Executive Summary
Researchers working with 1-Chloro-2-(4-nitrophenoxy)benzene (CNPB) often encounter unexpected impurity profiles during storage or analysis. This compound exhibits a dichotomy in stability: it is thermally and hydrolytically robust (due to the stable diphenyl ether linkage) but photochemically fragile (due to the nitro group facilitating intersystem crossing and ether cleavage).
This guide addresses the three most common support tickets:
-
Photolysis: "Why is my white solid turning yellow?"
-
Chemical Stability: "Can this survive a basic workup?"
-
Analytical Artifacts: "What are these ghost peaks in my LC-MS?"
Module 1: Photostability & Light Sensitivity
User Issue:
"I stored the solid compound on the benchtop for a week. It has shifted from an off-white powder to a distinct yellow/brown crust. Is it still usable?"
Root Cause Analysis:
CNPB is highly susceptible to photo-induced ether cleavage . The nitro group (
The "yellowing" is a hallmark of 4-nitrophenol formation (intensely yellow in basic or neutral solution) and potential azo-dimerization products.
Degradation Pathway Diagram (DOT)
Figure 1: Photo-induced degradation pathways of CNPB showing the critical ether cleavage leading to phenolic impurities.
Troubleshooting Protocol: Photolytic Stress Test
If you suspect light degradation, perform this rapid validation before using the material in critical assays.
-
Prepare Solution: Dissolve 1 mg of suspect CNPB in 1 mL Acetonitrile (ACN).
-
TLC Check: Spot on Silica Gel 60 F254 plate. Run in Hexane:Ethyl Acetate (4:1) .
-
Parent CNPB: High
(Non-polar). -
4-Nitrophenol: Low
(Polar, visible as yellow spot if plate is dipped in mild base). -
2-Chlorophenol:[1] Intermediate
(often faint due to volatility).
-
-
Remediation: If degradation is <5%, recrystallize from Ethanol/Water. If >5%, repurify via column chromatography.
Prevention: Always store CNPB in amber vials wrapped in aluminum foil, preferably at 4°C.
Module 2: Chemical Stability (Thermal & Hydrolytic)
User Issue:
"I need to wash my reaction mixture with 1M NaOH to remove starting materials. Will the CNPB ether bond hydrolyze?"
Technical Insight:
Unlike ester or amide bonds, the diaryl ether linkage is extremely resistant to hydrolysis. The
-
Acid Stability: Stable in 6M HCl at reflux (short duration).
-
Base Stability: Stable in 1M NaOH at room temperature.
-
Thermal Stability: Stable up to ~150°C. Caution: Nitro compounds can decompose violently at extremely high temperatures (>200°C).
Protocol: Hydrolytic Resistance Verification
Use this protocol to confirm stability if your workflow involves harsh pH conditions.
| Step | Action | Expected Result (if Stable) |
| 1 | Dissolve 10 mg CNPB in 1 mL THF. | Clear solution. |
| 2 | Add 0.5 mL 1M NaOH (aq). | Biphasic mixture. No immediate color change. |
| 3 | Heat to 60°C for 1 hour. | Remains colorless/pale. (Yellowing indicates hydrolysis to nitrophenol). |
| 4 | Extract with Ethyl Acetate & analyze by HPLC. | Purity of CNPB peak should remain >99% relative to T0. |
Module 3: Analytical Troubleshooting (LC-MS)
User Issue:
"I see 'ghost peaks' in my chromatogram. One elutes very early, and one has a mass of M-17. Is my compound decomposing on the column?"
Diagnostic Guide: Impurity Profiling
In Reverse Phase (RP) HPLC, the parent CNPB is highly lipophilic and will elute late. Degradation products are generally more polar.
Common Impurities & Fragments Table:
| Compound / Fragment | Relative RT (RP-HPLC) | Mass (m/z) | Origin |
| CNPB (Parent) | 1.00 (Late) | 249/251 | Target Compound |
| 4-Nitrophenol | ~0.30 (Early) | 140 | Photolytic Hydrolysis |
| 2-Chlorophenol | ~0.45 (Medium) | 129/131 | Photolytic Hydrolysis |
| 4-Amino Analog | ~0.20 (Very Early) | 219/221 | Metabolic/Reductive Degradation |
| Fragment: [M-NO2] | N/A (In-Source) | 203/205 | In-Source Fragmentation (Not a real impurity) |
| Fragment: Phenoxy | N/A (In-Source) | 127/129 | Loss of nitrophenoxy group in MS source |
Troubleshooting "Ghost Peaks"
-
Check the UV Spectra:
-
If the impurity peak has a
shift to ~310-400 nm, it is likely 4-nitrophenol (yellow). -
If the peak appears only in MS but not UV, it might be an in-source fragment.
-
-
In-Source Fragmentation Test:
-
Lower the Fragmentor Voltage (or Cone Voltage) by 20V.
-
If the "impurity" peak intensity drops significantly relative to the parent, it is an artifact of the ionization process (e.g., ether cleavage inside the MS source), not a sample impurity.
-
References
-
Nakagawa, M., & Crosby, D. G. (1974). Photodecomposition of nitrofen. Journal of Agricultural and Food Chemistry, 22(5), 849–853.
- Establishes the photolytic cleavage mechanism of nitrodiphenyl ethers.
-
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing.[2]
- General properties and stability data for diphenyl ether deriv
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Diphenyl ether derivatives.
- Regulatory data on stability and environmental degradation p
Sources
Technical Support Center: Ullmann Condensation Reaction Guide
Topic: Effect of Solvent Polarity on Ullmann Condensation Reactions
Introduction: The Critical Role of Solvent Polarity
Welcome to the Advanced Synthesis Support Center. You are likely here because your Ullmann coupling (C-N, C-O, or C-S bond formation) is suffering from low conversion, poor reproducibility, or difficult workups.
In Ullmann condensation, the solvent is not merely a medium; it is an active participant in the catalytic cycle. The reaction typically involves a copper catalyst (Cu(I)/Cu(II)), an aryl halide, a nucleophile, and a base. The polarity of the solvent dictates three critical factors:
-
Solubility of the Inorganic Base: (e.g.,
, ) which is required to deprotonate the nucleophile. -
Stabilization of the Catalytic Intermediates: Polar solvents stabilize the charged oxidative addition intermediates.
-
Reaction Kinetics: High dielectric constants correlate with faster rates in traditional ligand-free systems.
This guide provides a troubleshooting framework to optimize your solvent system.
Module 1: Solvent Selection & Reaction Kinetics
Q1: Why is DMF or DMSO the "standard" recommendation for Ullmann reactions?
A: These are Polar Aprotic solvents.[1] Their dominance stems from two mechanisms:
-
Base Solubilization: Ullmann reactions are heterogeneous. The base (e.g., Potassium Carbonate) is solid. Polar aprotic solvents like DMF (
) and DMSO ( ) partially dissolve these salts, increasing the concentration of the active deprotonated nucleophile. -
Ligand Effect: In "ligand-free" variations, solvents like DMF can act as weak ligands, stabilizing the Cu(I) species and preventing catalyst aggregation into inactive copper black [1].
Q2: My LCMS shows the aryl halide is consumed, but I see high amounts of homocoupling (biaryl). Is the solvent to blame?
A: Likely, yes.
-
The Cause: Homocoupling often proceeds via a radical mechanism or disproportionation. Very high polarity solvents can sometimes stabilize single-electron transfer (SET) pathways that lead to homocoupling side products.
-
The Fix: If homocoupling is the major pathway, switch to a solvent with lower polarity but sufficient boiling point, such as Toluene or Xylene , provided you add a strong ligand (e.g., diamines like DMEDA or phenanthroline) to maintain catalyst solubility. The ligand effectively replaces the solvent's stabilizing role [2].
Q3: Can I use protic solvents like water or alcohols to make the reaction "greener"?
A: Generally, no , unless you are using a specialized surfactant system.
-
The Problem: Protic solvents (water, ethanol) quench the active nucleophile and can compete for coordination with the copper center. Water also promotes the hydrodehalogenation (reduction) of the aryl halide.
-
The Exception: "On-water" conditions are possible only if using phase-transfer catalysts (PTC) or specific ligands (e.g., oxalyl dihydrazide) designed to create a hydrophobic pocket for the reaction [3].
Module 2: Troubleshooting Yield & Selectivity
Use this matrix to diagnose solvent-related failures.
| Symptom | Probable Solvent Cause | Mechanistic Insight | Corrective Action |
| < 10% Conversion | Base Insolubility | The solvent is too non-polar (e.g., Toluene, Dioxane) without a phase transfer catalyst. | Switch to DMF or NMP . Alternatively, add 18-Crown-6 or PEG-400 to the non-polar solvent. |
| Catalyst "Crashing Out" (Black Precipitate) | Poor Coordination | The solvent lacks coordinating ability to stabilize Cu(I), leading to disproportionation ( | Add a bidentate ligand (e.g., 1,10-Phenanthroline) or switch to Pyridine (acts as both solvent and ligand). |
| Product Decomposition | Thermal Instability | High boiling solvents (DMSO, NMP) require harsh workup (high vac distillation) which degrades sensitive products. | Switch to Acetonitrile (MeCN) (reflux at 82°C) if the substrate is activated. If high T is needed, use DMF and perform an aqueous workup instead of distillation. |
| Hydrolysis (Phenol formation) | Wet Solvent | Hygroscopic solvents (DMF/DMSO) absorbed atmospheric water. | Critical: Dry solvent over 4Å molecular sieves for 24h. Water content must be <0.05%. |
Module 3: Visualization of Mechanistic Pathways
The following diagram illustrates how solvent polarity influences the catalytic cycle, specifically the equilibrium between the active catalyst and the "off-cycle" resting states.
Figure 1: The Copper Catalytic Cycle. Polar solvents stabilize the Cu(I) species and the polar transition state of the Oxidative Addition step, preventing catalyst agglomeration (Cu black).
Module 4: Standardized Optimization Protocol
Objective: Screen solvent polarity effects for a new substrate.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Nucleophile (1.2 equiv)
-
CuI (10 mol%)
-
Ligand (20 mol%, e.g., L-Proline or DMEDA)
-
Base (
, 2.0 equiv)
Workflow:
-
Preparation: Flame-dry three reaction vials under Argon.
-
Solvent System Setup:
-
Execution:
-
Add solid reagents.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvent (Concentration: 0.5 M).
-
Heat to 110°C for 12 hours.
-
-
Analysis:
-
Cool to RT. Filter through a Celite plug (elute with EtOAc).
-
Analyze via HPLC/GC.
-
Success Metric: If Vial A > Vial C, the reaction is charge-controlled (requires solvation of ions). If Vial C > Vial A, the reaction is ligand-controlled or substrate is sensitive to hydrolysis.
-
References
-
Ma, D., & Cai, Q. (2008). Copper-Catalyzed Coupling Reactions of Aryl Halides with Nucleophiles. Accounts of Chemical Research.
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition.
-
Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Ullmann Condensation: The Role of the Solvent. Journal of Organic Chemistry.
Sources
Catalyst deactivation in the synthesis of "1-Chloro-2-(4-nitrophenoxy)benzene"
Topic: Catalyst Deactivation in the Synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist
System Triage: Identify Your Catalytic System
Before proceeding, confirm which synthetic route you are utilizing. The synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene generally follows one of two pathways, each with distinct deactivation mechanisms.
| Pathway | Reagents | Catalyst Type | Primary Deactivation Mode |
| A. Ullmann Coupling | 1-Bromo-2-chlorobenzene + 4-Nitrophenol | Copper (Cu) | Disproportionation / Oxidation (Formation of Cu(0) or Cu(II)) |
| B. | 4-Chloronitrobenzene + 2-Chlorophenol | Phase Transfer (PTC) | Hofmann Elimination (Thermal degradation of ammonium salts) |
Module A: Copper Catalyst Deactivation (Ullmann Protocol)
The Issue: "The Black Precipitate"
Symptom: The reaction mixture turns from a clear green/blue/brown solution to a suspension containing a black solid, accompanied by a plateau in conversion (stalled reaction).
Root Cause Analysis: Disproportionation & Aggregation
In Ullmann ether synthesis, the active catalytic species is typically a ligated Cu(I) complex. The most common failure mode is the disproportionation of soluble Cu(I) into inactive Cu(0) (black precipitate) and Cu(II).
Mechanism:
This process is accelerated by:
-
Ligand Dissociation: Insufficient ligand concentration or weak binding allows the metal center to aggregate.
-
Incompatible Solvents: Non-polar solvents stabilize the neutral Cu(0) species, promoting precipitation.
-
Moisture/Oxygen: While Ullmann reactions are robust, trace oxygen can oxidize Cu(I) to Cu(II) oxides, which are catalytically dead for this specific cycle [1].
Troubleshooting Protocol
Q: My reaction stalls after 2 hours with 40% conversion. Adding more CuI doesn't help. Why?
A: You likely have product inhibition or catalyst poisoning by the byproduct. In the synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene, the bromide leaving group (if using 1-bromo-2-chlorobenzene) accumulates. High concentrations of halide anions can compete with the phenoxide nucleophile for the Cu(I) center, forming stable, unreactive cuprate species
Corrective Action:
-
Switch Ligands: Move from simple bidentate ligands (e.g., phenanthroline) to diketones (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione, TMHD) or amino acids (e.g., N,N-dimethylglycine). These bulky ligands stabilize the Cu(I) state and prevent aggregation.
-
Solvent Change: Switch to polar aprotic solvents like DMSO or DMAc . These solvents coordinate weakly to Cu, stabilizing the cation and preventing Cu(0) precipitation.
Visualization: Cu(I) Deactivation Cycle
Figure 1: The disproportionation pathway (red) competes with the productive catalytic cycle. Once Cu(0) forms, it precipitates irreversibly.
Module B: Phase Transfer Catalyst (PTC) Failure ( Protocol)
The Issue: "Thermal Death"
Symptom: The reaction starts well but rate decreases rapidly over time. NMR analysis of the aqueous phase reveals the presence of trialkylamines or alkenes.
Root Cause Analysis: Hofmann Elimination
If you are synthesizing 1-Chloro-2-(4-nitrophenoxy)benzene via the reaction of 4-chloronitrobenzene and 2-chlorophenol using a quaternary ammonium salt (e.g., TBAB - Tetrabutylammonium bromide), the catalyst is susceptible to Hofmann Elimination under the requisite basic conditions and high temperatures (
Mechanism:
The hydroxide base abstracts a
Troubleshooting Protocol
Q: I am running the reaction at 110°C in Toluene/50% NaOH. My TBAB catalyst degrades within 1 hour. What is the alternative? A: TBAB is thermally unstable above 100°C in strong base.
Corrective Action:
-
Switch to Phosphonium Salts: Tetraphenylphosphonium bromide (
) is significantly more thermally stable than ammonium salts (up to C) because it lacks -hydrogens, making Hofmann elimination impossible. -
Use Crown Ethers: If cost permits, 18-Crown-6 (complexing with
) is chemically inert to these degradation pathways and stable at high temperatures. -
Reduce Base Concentration: If you must use ammonium salts, switch from 50% NaOH to solid
or in a solid-liquid PTC system. The lower basicity reduces the rate of elimination.
Visualization: PTC Degradation Pathway
Figure 2: Thermal instability of quaternary ammonium salts leads to irreversible catalyst decomposition via Hofmann elimination.
Experimental Validation & Data
The following table summarizes stability data for common catalysts used in the synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene.
| Catalyst Class | Specific Catalyst | Stability Limit ( | Primary Failure Mode | Recommended Condition |
| Cu-Ligand | CuI / 1,10-Phenanthroline | Ligand dissociation | Use excess ligand (20 mol%) | |
| Cu-Ligand | CuI / DMEDA | Oxidation (air sensitive) | Strictly inert atmosphere | |
| PTC | TBAB (Tetrabutylammonium) | Hofmann Elimination | ||
| PTC | TBPB (Tetrabutylphosphonium) | Alkaline Hydrolysis | High T / Strong Base compatible |
Standard Operating Procedure (SOP) for Catalyst Preservation
-
Degassing: For Cu-catalyzed Ullmann reactions, sparge all solvents with Argon for 20 minutes before adding the catalyst. Cu(I) is sensitive to oxidation in solution.
-
Ligand Loading: Always use a Ligand:Metal ratio of at least 2:1 . This shifts the equilibrium away from the unligated species that are prone to disproportionation.
-
Order of Addition: Add the Aryl Halide last. Pre-stir the Catalyst, Ligand, and Base with the Phenol to form the active Copper-Phenoxide species before introducing the electrophile.
References
-
Sperotto, E., et al. (2010).[1] "The mechanism of the modified Ullmann reaction." Dalton Transactions, 39(43), 10338-10351.
-
Halpern, M., et al. (1985). "Hydroxide-mediated decomposition of quaternary ammonium salts." Journal of Organic Chemistry, 50(25), 5088–5092.
-
Tallen, G., et al. (2017). "Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction." ACS Catalysis, 8(1).
-
Zhang, S., et al. (2023). "Mechanism of Cu-Catalyzed Iododeboronation: A Description of Ligand-Enabled Transmetalation, Disproportionation, and Turnover." ACS Catalysis.
Sources
Validation & Comparative
"1-Chloro-2-(4-nitrophenoxy)benzene" vs. other diaryl ether synthesis methods
Technical Comparison: Synthetic Strategies for 1-Chloro-2-(4-nitrophenoxy)benzene
Executive Summary
The synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene (also identified as 2-chloro-4'-nitrodiphenyl ether) represents a classic case study in retrosynthetic strategy. While modern organometallic catalysis (Buchwald-Hartwig, Ullmann) allows for the construction of almost any diaryl ether, the presence of the strong electron-withdrawing nitro (
This guide objectively compares the
Retrosynthetic Analysis & Mechanistic Logic
To understand the optimal synthesis, we must analyze the ether linkage. The molecule consists of a 2-chlorophenyl ring and a 4-nitrophenyl ring connected by oxygen. This allows for two distinct disconnections:
-
Route A (The Activated Path): Disconnection at the bond between Oxygen and the Nitrophenyl ring.
-
Route B (The Unactivated Path): Disconnection at the bond between Oxygen and the Chlorophenyl ring.
Verdict: Route A is kinetically favored by orders of magnitude due to the stabilization of the Meisenheimer intermediate by the nitro group, requiring no transition metals.
Figure 1: Retrosynthetic decision tree showing the electronic logic behind selecting Route A (
Method A: Base-Promoted (The Standard)
This method utilizes the strong electron-withdrawing nature of the para-nitro group to activate the ring for nucleophilic attack.
Mechanism
The reaction proceeds via a Meisenheimer Complex .[6] The 2-chlorophenoxide anion attacks the carbon ipso to the leaving group (Cl or F) on the nitrobenzene. The negative charge is delocalized onto the nitro group oxygens, stabilizing the transition state, followed by the elimination of the halide.
Experimental Protocol
-
Reagents: 2-Chlorophenol (1.0 equiv), 1-Chloro-4-nitrobenzene (1.0 equiv), Potassium Carbonate (
, 1.2–1.5 equiv). -
Solvent: DMF (N,N-Dimethylformamide) or DMSO.[6]
-
Conditions: 80–100°C, 4–6 hours.
Step-by-Step Workflow:
-
Deprotonation: Charge a 3-neck flask with 2-chlorophenol (12.8 g, 100 mmol) and DMF (100 mL). Add
(16.6 g, 120 mmol) and stir at room temperature for 30 mins to generate the phenoxide. -
Addition: Add 1-chloro-4-nitrobenzene (15.7 g, 100 mmol) in one portion.
-
Reaction: Heat the mixture to 100°C. Monitor by TLC (Eluent: 10% EtOAc/Hexanes). The starting phenol spot will disappear.
-
Quench: Pour the hot reaction mixture into ice-water (500 mL). The product usually precipitates as a solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or wash with dilute NaOH to remove unreacted phenol.
Critical Optimization Note: Using 1-Fluoro-4-nitrobenzene instead of the chloro-derivative increases the reaction rate significantly (fluorine is a better leaving group in
Method B: Copper-Catalyzed Ullmann Coupling (The Alternative)
If you are forced to use 4-nitrophenol and a di-halo benzene (Route B),
Challenges
-
Sterics: The 2-chloro substituent on the electrophile creates steric hindrance, slowing the oxidative addition of Copper.
-
Electronics: The nucleophile (4-nitrophenol) is electron-poor, making it a weaker coordinator to the metal center.
Experimental Protocol
-
Reagents: 1-Bromo-2-chlorobenzene (1.0 equiv), 4-Nitrophenol (1.2 equiv), CuI (10 mol%), Ligand (e.g., 1,10-Phenanthroline or Dimethylglycine, 20 mol%),
(2.0 equiv). -
Solvent: Toluene or Dioxane.[11]
-
Conditions: Reflux (110°C+), 12–24 hours.
Workflow:
Requires strict inert atmosphere (
Method C: Buchwald-Hartwig Coupling (The "Overkill")
Palladium catalysis (e.g.,
Performance Comparison Matrix
| Metric | Method A: | Method B: Ullmann (Cu) | Method C: Buchwald (Pd) |
| Yield | 85 – 95% | 60 – 75% | 80 – 90% |
| Atom Economy | High (Loss of HCl only) | Moderate (Ligands/Additives) | Low (Large Ligands) |
| Cost | Low (Cheap base, no metal) | Medium (Cu is cheap, ligands vary) | Very High (Pd + Ligands) |
| Reaction Time | 4 – 6 Hours | 12 – 24 Hours | 2 – 8 Hours |
| Purification | Precipitation/Recrystallization | Chromatography often required | Chromatography + Metal Scavenging |
| Scalability | Excellent (Kg to Ton scale) | Poor (Heterogeneous mixing issues) | Good (but expensive) |
Mechanistic Pathway Visualization
The following diagram illustrates the preferred
Figure 2: The
Conclusion & Recommendation
For the synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene :
-
Primary Choice: Use Method A (
) . It is self-validating (color change), cost-effective, and environmentally superior due to the lack of heavy metals. -
Alternative: Only use Method B or C if you are restricted to starting materials that lack the nitro-activation on the electrophile ring (e.g., if you were synthesizing the inverse ether 4-chloro-2-(2-nitrophenoxy)benzene where the nitro group is on the nucleophile side).
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews.
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.
-
Lindley, J. (1984). Copper Assisted Nucleophilic Substitution of Aryl Halogen.[6] Tetrahedron.
-
PubChem. (n.d.). 1-Chloro-2-(4-nitrophenoxy)benzene Compound Summary. National Library of Medicine.
Sources
- 1. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 2. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Ullmann Condensation vs. Palladium-Catalyzed Ether Synthesis
[1]
Executive Summary: The C–O Bond Formation Landscape
For decades, the formation of aryl ethers (C–O bonds) was dominated by the classical Ullmann condensation, a method notorious for its harsh conditions (temperatures >200 °C) and limited scope. The advent of palladium-catalyzed cross-coupling (Buchwald-Hartwig etherification) revolutionized this field, offering milder conditions and broader substrate tolerance. However, the "renaissance" of copper catalysis, driven by modern ligand design, has re-established Ullmann chemistry as a potent, cost-effective competitor.
This guide provides a technical, head-to-head analysis of these two methodologies, equipping researchers with the data and protocols necessary to select the optimal route for drug discovery and process chemistry.
Mechanistic Divergence[1][2]
Understanding the catalytic cycles is prerequisite to troubleshooting failed reactions. The fundamental difference lies in the metal oxidation states and the rate-limiting steps.
Copper-Catalyzed (Modern Ullmann) Cycle
The modern Ullmann mechanism typically operates via a Cu(I)/Cu(III) cycle (though radical pathways are debated for specific substrates). Ligands (L) such as phenanthrolines, amino acids, or oxalamides are critical to stabilize the Cu(I) species and facilitate the oxidative addition of the aryl halide, which is often the rate-determining step (RDS).
Palladium-Catalyzed (Buchwald-Hartwig) Cycle
This pathway follows the canonical Pd(0)/Pd(II) cross-coupling mechanism. Bulky, electron-rich phosphine ligands facilitate the difficult reductive elimination of the C–O bond, which is often the bottleneck due to the high energy barrier of forming a bond between a transition metal and an electronegative oxygen atom.
Figure 1: Comparative Catalytic Cycles. Note the distinct Cu(I)/Cu(III) vs. Pd(0)/Pd(II) shuttles. The choice of ligand in both systems dictates the stability of the intermediate complexes.
Critical Performance Analysis
Substrate Scope & Limitations[1][3][4][5]
| Feature | Modern Ullmann (Cu) | Pd-Catalyzed (Buchwald) |
| Aryl Halide Preference | Aryl Iodides > Bromides >> Chlorides. (Chlorides require specialized ligands). | Aryl Chlorides, Bromides, Iodides, Triflates.[1] (Excellent for deactivated chlorides). |
| Nucleophile Scope | Phenols: Excellent. Aliphatic Alcohols: Difficult (often requires excess alcohol). | Phenols: Excellent. Aliphatic Alcohols: Good to Excellent (using bulky phosphines). |
| Steric Tolerance | Low to Moderate.[2] Ortho-substituents significantly hamper yield. | High. Specialized ligands (e.g., tBuBrettPhos) accommodate ortho-substitution. |
| Electronic Bias | Favors electron-deficient aryl halides (easier oxidative addition). | Broad. Works well with electron-rich aryl halides (deactivated electrophiles). |
Operational Considerations
-
Cost: Copper is orders of magnitude cheaper than Palladium. For large-scale process chemistry (kg scale), Ullmann is often the first choice if the yield is comparable.
-
Trace Metal Contamination: Removing Pd to <10 ppm for API (Active Pharmaceutical Ingredient) standards can be challenging and expensive (requires scavengers). Cu limits are generally higher (less toxic), simplifying purification.
-
Reaction Conditions: Ullmann reactions generally require higher temperatures (80–120 °C) compared to highly active Pd systems (RT–100 °C).
Experimental Protocols (SOPs)
These protocols are designed to be self-validating . The "Checkpoints" ensure you are monitoring the critical parameters that lead to success or failure.
Method A: Ligand-Accelerated Ullmann Coupling (Modern Standard)
Target: Coupling of Phenols with Aryl Iodides/Bromides.
Reagents:
-
Catalyst: CuI (10 mol%)
-
Ligand: 2-Picolinic acid (20 mol%) or 1,10-Phenanthroline (20 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: DMSO or DMF (anhydrous)
Step-by-Step Workflow:
-
Charge: To a dried Schlenk tube equipped with a stir bar, add CuI (0.1 mmol), Ligand (0.2 mmol), K₃PO₄ (2.0 mmol), Aryl Halide (1.0 mmol), and Phenol (1.2 mmol).
-
Inert: Evacuate and backfill with Argon (3 cycles). Reason: Cu(I) can oxidize to inactive Cu(II) in air.
-
Solvate: Add DMSO (2.0 mL) via syringe under Argon flow.
-
Heat: Seal the tube and heat to 90 °C for 12–24 hours.
-
Checkpoint 1 (Visual): The reaction mixture should remain homogeneous or a fine suspension. If a black precipitate (Cu⁰) forms rapidly, the ligand has failed to stabilize the catalyst.
-
Checkpoint 2 (TLC/LCMS): Monitor the consumption of the Aryl Halide. If conversion stalls at 50%, do not increase temp; add 5 mol% more catalyst/ligand pre-mixed in solvent.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO/DMF. Dry over Na₂SO₄ and concentrate.
Method B: Pd-Catalyzed Ether Synthesis (Buchwald-Type)
Target: Coupling of Primary/Secondary Alcohols with Aryl Chlorides/Bromides.
Reagents:
-
Pre-catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Ligand: RockPhos or tBuBrettPhos (3–4 mol%)
-
Base: Cs₂CO₃ (1.5 equiv) or K₃PO₄
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Pre-complexation (Critical): In a vial, mix Pd(OAc)₂ and the Ligand in Toluene (1 mL) at room temperature for 5 mins. Reason: Ensures formation of the active L-Pd(0) species before substrate exposure.
-
Charge: Add Aryl Halide (1.0 mmol), Alcohol (1.2–1.5 mmol), and Base (1.5 mmol) to a reaction vial.
-
Initiate: Transfer the pre-formed catalyst solution to the reaction vial.
-
Heat: Heat to 80 °C (or up to 100 °C for unactivated aryl chlorides).
-
Checkpoint 1 (Color): Active Pd-phosphine catalysts often turn from dark red/brown to lighter orange/yellow upon activation. A return to "palladium black" indicates catalyst decomposition.
-
Checkpoint 2 (O₂ Exclusion): This cycle is highly sensitive to oxygen. Ensure rigorous degassing of solvents.
-
Workup: Filter through a pad of Celite (to remove Pd black/salts), wash with ether, and concentrate.
Decision Matrix: Which Method to Choose?
Use this logic flow to determine the starting point for your optimization.
Figure 2: Strategic Decision Matrix for C–O Bond Formation.
References
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 2016. Link
-
A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 2011. Link
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 2020. Link
-
Ullmann Reaction - Organic Chemistry Portal. Link
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Link
Technical Guide: Mass Spectrometric Differentiation of 1-Chloro-2-(4-nitrophenoxy)benzene Isomers
Executive Summary
This guide details the differentiation of 1-Chloro-2-(4-nitrophenoxy)benzene (Target) from its regioisomers, specifically 1-Chloro-4-(4-nitrophenoxy)benzene , using Gas Chromatography-Mass Spectrometry (GC-MS).
The core differentiator is the "Ortho Effect," a specific fragmentation mechanism facilitated by the proximity of the chlorine atom to the ether oxygen in the ortho isomer. This interaction leads to a distinct fragmentation pathway—specifically the facile loss of a chlorine radical—which is energetically unfavorable and therefore absent or negligible in meta and para isomers.
Target Audience: Analytical Chemists, Toxicology Researchers, and Process Development Scientists.
Part 1: Scientific Foundation & Differentiation Mechanism
The Isomer Challenge
Chloronitrodiphenyl ethers (CNDPEs) are common intermediates in herbicide synthesis and polymer chemistry. Isomers often co-elute in standard GC methods due to similar boiling points and polarities. However, their toxicological profiles and reactivity differ significantly, necessitating precise structural confirmation.
-
Target (Ortho-Cl): 1-Chloro-2-(4-nitrophenoxy)benzene
-
Comparator (Para-Cl): 1-Chloro-4-(4-nitrophenoxy)benzene
The "Ortho Effect" Mechanism
In Electron Ionization (EI) MS, the molecular ion (
-
Ortho-Cl Pathway (Target): The chlorine atom at the C2 position interacts with the ether oxygen. Upon ionization, the radical cation facilitates the expulsion of the chlorine radical (
). This is often followed by cyclization to form a stable oxonium species (resembling a nitrodibenzofuran cation). -
Para-Cl Pathway (Comparator): The chlorine at C4 is too distant for interaction. The dominant fragmentation is simple cleavage of the ether bond (C-O), yielding nitrophenoxy or chlorophenoxy cations, or the loss of the nitro group (
).
Key Diagnostic Ion:
-
214 (
): High abundance in the Ortho isomer; low/absent in the Para isomer.
Fragmentation Pathway Diagram
The following diagram illustrates the divergent pathways for the two isomers.
Caption: Divergent fragmentation pathways. The green node (m/z 214) is the diagnostic marker for the target ortho-isomer.
Part 2: Experimental Protocol
Standardized GC-MS Methodology
This protocol ensures reproducible ionization energies required to observe the ortho effect.
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).
| Parameter | Setting | Rationale |
| Column | DB-5ms or Rtx-5ms (30m x 0.25mm, 0.25µm) | Standard non-polar phase separates isomers based on boiling point/polarity. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet Temp | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection | Split 10:1 (1 µL) | Prevents column overload; sharpens peaks. |
| Oven Program | 80°C (1 min) | Fast ramp minimizes band broadening; isomers elute >200°C. |
| Ion Source | EI (Electron Impact) @ 70 eV | Critical: Standard 70 eV energy is required to drive the rearrangement. |
| Source Temp | 230 °C | Prevents condensation of high-boiling ethers. |
| Scan Range | m/z 50 – 350 | Covers molecular ion and all diagnostic fragments. |
Data Analysis & Interpretation
Compare the relative abundance of the ions listed below.
| Ion (m/z) | Identity | Target (Ortho-Cl) Abundance | Isomer (Para-Cl) Abundance |
| 249 | Moderate (40-60%) | High (80-100%) | |
| 251 | Moderate (Isotope ratio ~3:1) | High | |
| 214 | High (Base Peak or >80%) | Very Low (<5%) | |
| 138 | Low | Moderate | |
| 111 | Low | Moderate |
Decision Rule:
If the spectrum exhibits a dominant peak at m/z 214 (loss of 35 Da), the compound is 1-Chloro-2-(4-nitrophenoxy)benzene . If m/z 214 is negligible and the molecular ion (m/z 249) dominates, it is the Para isomer.
Part 3: Comparative Performance Guide
Method Reliability
The MS-based differentiation is superior to retention time (RT) matching alone because RT can shift with column age or matrix effects. The "Ortho Effect" is an intrinsic molecular property, making it a self-validating confirmation.
Workflow Logic
Use this logic gate to program automated identification scripts (e.g., in MassHunter or ChemStation).
Caption: Logical decision tree for automated isomer identification.
Troubleshooting Common Issues
-
Co-elution: If isomers co-elute, the spectrum will show a "mixed" profile (e.g., strong 249 AND strong 214). Use Ion Extraction Chromatography (EIC) to plot m/z 214 vs m/z 249. If the peaks do not perfectly align, deconvolution software (e.g., AMDIS) is required.
-
Source Temperature: Running the source too cold (<200°C) may reduce the efficiency of the rearrangement, lowering the intensity of the m/z 214 peak. Maintain >230°C.
References
-
Granoth, I. (1972). The ortho-effect in mass spectrometric fragmentations of chlorodiphenyl ethers, sulphides, and sulphoxides. Journal of the Chemical Society, Perkin Transactions 2. Link
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Chloro-2-(4-nitrophenoxy)benzene. NIST Standard Reference Database.[2] Link
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
-
PubChem. (2025).[2] Compound Summary: 1-Chloro-2-(4-nitrophenoxy)benzene.[2][3] National Library of Medicine. Link
Sources
- 1. ortho-Effect in some aromatic ethers, sulphides, and sulphoxides under electron impact - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 1-Chloro-2-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 16408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
Spectroscopic Comparison of Ortho and Para Nitrophenoxybenzene Isomers
Executive Summary
This guide provides a technical comparison of 2-nitrophenoxybenzene (ortho-nitrodiphenyl ether) and 4-nitrophenoxybenzene (para-nitrodiphenyl ether). These compounds are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and polymer precursors.
The core differentiation lies in the steric inhibition of resonance observed in the ortho isomer. While the para isomer maintains a planar conjugated system, the ortho isomer undergoes significant torsional twisting to relieve steric strain between the nitro group and the phenoxy ring. This structural deviation manifests as distinct spectroscopic signatures in UV-Vis (hypsochromic shifts), NMR (deshielding patterns), and IR (vibrational mode shifts).
Structural & Electronic Theory
Electronic Environment
Both isomers consist of an electron-rich phenoxy ring (donor) and an electron-poor nitrophenyl ring (acceptor). The ether oxygen acts as a bridge, allowing electron density transfer via
-
Para-Nitrophenoxybenzene: The nitro group is located at the 4-position, opposite the ether linkage. This linear arrangement maximizes conjugation. The molecule can achieve a near-planar conformation, facilitating strong charge transfer (CT) from the oxygen lone pair to the nitro group.
-
Ortho-Nitrophenoxybenzene: The nitro group is at the 2-position, adjacent to the bulky phenoxy group. To minimize steric repulsion between the oxygen lone pairs and the nitro group oxygens, the nitrophenyl ring twists out of the plane of the C-O-C linkage. This steric inhibition of resonance decouples the
-systems, altering the dipole moment and electronic transitions.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize high-purity isomers via Nucleophilic Aromatic Substitution (
Reagents & Equipment
-
Substrates: Phenol (
), 1-chloro-2-nitrobenzene (ortho precursor), 1-chloro-4-nitrobenzene (para precursor). -
Base: Potassium Carbonate (
), anhydrous. -
Solvent: DMF (N,N-Dimethylformamide) or DMSO.
-
Workup: Ethyl acetate, 1M HCl, Brine, Rotary Evaporator.
Synthesis Workflow (Graphviz)
Caption: Workflow for the SNAr synthesis of nitrophenoxybenzene isomers. Note that the para isomer typically yields a solid that can be recrystallized, while the ortho isomer often requires chromatography.
Spectroscopic Analysis
Infrared Spectroscopy (FT-IR)
The lack of planarity in the ortho isomer increases the double-bond character of the
-
Ether Stretch (
):-
Para: Strong band at 1240–1250 cm⁻¹ . The conjugation strengthens the
bond. -
Ortho: Shifted slightly to 1230–1240 cm⁻¹ due to reduced conjugation.
-
-
Nitro Stretches (
):-
Asymmetric: ~1520 cm⁻¹ (Para) vs ~1535 cm⁻¹ (Ortho). The ortho isomer often appears at a higher wavenumber because the resonance (which normally lowers the frequency by reducing bond order) is inhibited.
-
Symmetric: ~1345 cm⁻¹ (Para) vs ~1355 cm⁻¹ (Ortho).
-
Nuclear Magnetic Resonance ( -NMR)
Solvent:
-
Para-Nitrophenoxybenzene:
-
Exhibits a characteristic AA'BB' (or AA'XX') pattern for the nitrophenyl ring.
- 8.20 ppm (d, 2H): Protons ortho to the nitro group (strongly deshielded).
- 7.05 ppm (d, 2H): Protons ortho to the ether linkage (shielded by oxygen donation).
- 7.10–7.50 ppm (m, 5H): Unsubstituted phenoxy ring protons.
-
-
Ortho-Nitrophenoxybenzene:
-
Exhibits a complex ABCD pattern for the nitrophenyl ring due to lack of symmetry.
- 7.95–8.05 ppm (dd, 1H): Proton ortho to the nitro group (H-3). Deshielded, but slightly less than the para isomer due to the twisted geometry reducing the anisotropy of the nitro group.
- 6.80–7.50 ppm (m): Overlapping multiplets of the remaining 8 protons. The proton adjacent to the ether oxygen (H-6) in the nitro ring is often distinct at ~6.9 ppm.
-
UV-Visible Spectroscopy
-
Para-Nitrophenoxybenzene:
- : ~300–310 nm.
-
Effect: Strong hyperchromic and bathochromic (red) shift. The planar conjugated system allows for efficient
transitions.
-
Ortho-Nitrophenoxybenzene:
- : ~260–275 nm.
-
Effect: Hypsochromic (blue) shift and hypochromic effect (lower intensity). The steric twist breaks the conjugation, raising the energy of the LUMO and increasing the energy gap (
).
Data Summary Tables
Table 1: Physical & Spectroscopic Comparison
| Property | Para-Nitrophenoxybenzene | Ortho-Nitrophenoxybenzene | Causality |
| Structure | Planar / Linear | Twisted / Non-planar | Steric hindrance between |
| Melting Point | 59–61 °C | 44–46 °C (or oil) | Higher symmetry in para leads to better crystal packing |
| UV-Vis ( | ~305 nm (Ethanol) | ~270 nm (Ethanol) | Steric inhibition of resonance in ortho increases transition energy |
| Anisotropic deshielding is maximized in planar para form | |||
| IR ( | ~1520 cm⁻¹ | ~1535 cm⁻¹ | Loss of resonance in ortho increases |
Spectroscopic Decision Logic (Graphviz)
Caption: Decision tree for distinguishing isomers using NMR and UV-Vis data.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11656, 4-Nitrodiphenyl ether. Retrieved from [Link]
-
Organic Syntheses. Preparation of p-Nitrodiphenyl Ether via Ullmann Condensation. Org.[1][2][3] Synth. Coll. Vol. 2, p.445. Retrieved from [Link]
-
Yamamoto, M. et al. 1H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. Acta Medica et Biologica.[4] Comparison of chemical shifts in diphenyl ethers.
Sources
Biological activity of "1-Chloro-2-(4-nitrophenoxy)benzene" compared to its analogs
Biological Profile and Activity Guide: 1-Chloro-2-(4-nitrophenoxy)benzene
Executive Summary
1-Chloro-2-(4-nitrophenoxy)benzene (also known as 2-chlorophenyl 4'-nitrophenyl ether) is a bioactive diphenyl ether structurally analogous to the herbicide Nitrofen . While it possesses herbicidal activity through the inhibition of Protoporphyrinogen Oxidase (PPO) , it is primarily characterized in scientific literature as a dechlorination metabolite of Nitrofen.
This guide analyzes its biological activity relative to its di-chlorinated parent (Nitrofen) and modern high-potency analogs (Acifluorfen), providing a technical framework for understanding the Structure-Activity Relationships (SAR) that govern this class of agrochemicals.
Chemical Identity & Structural Context
The molecule belongs to the nitrodiphenyl ether (DPE) class. Its activity is defined by the ether linkage bridging a nitro-substituted phenyl ring and a halogenated phenyl ring.
| Feature | Specification |
| IUPAC Name | 1-Chloro-2-(4-nitrophenoxy)benzene |
| Common Synonyms | 2-Chlorophenyl 4-nitrophenyl ether; Monochloro-Nitrofen |
| CAS Number | 2091-61-4 |
| Molecular Formula | |
| Key Functional Groups | Ether bridge, Nitro group ( |
| Role | Herbicide intermediate; Nitrofen metabolite; PPO inhibitor |
Mechanism of Action: PPO Inhibition
Like its analogs, 1-Chloro-2-(4-nitrophenoxy)benzene targets Protoporphyrinogen IX Oxidase (PPO or Protox) , the last common enzyme in the heme and chlorophyll biosynthetic pathway.
-
Inhibition Logic: The molecule competes with the substrate Protoporphyrinogen IX for the binding site on the PPO enzyme (EC 1.3.3.4).
-
Lethal Mechanism: Inhibition leads to the accumulation of the substrate, which leaks into the cytoplasm and oxidizes to Protoporphyrin IX. Upon exposure to light, this porphyrin generates singlet oxygen (
), causing rapid lipid peroxidation and cell membrane disruption.
Pathway Visualization (DOT)
Figure 1: Mechanism of Action showing PPO inhibition leading to photodynamic toxicity.
Comparative Biological Activity
The biological potency of diphenyl ethers is strictly governed by the substitution pattern on the phenyl rings.
Comparative Potency Table
| Compound | Structure (Ring A / Ring B) | PPO Inhibition ( | Herbicidal Potency | Primary Use |
| Target: 1-Chloro-2-(4-nitrophenoxy)benzene | 2-Cl / 4- | Low ( | Weak | Metabolite / Research |
| Nitrofen | 2,4-Cl2 / 4- | Moderate ( | Moderate | Pre-emergence Herbicide (Banned) |
| Chlomethoxyfen | 2,4-Cl2 / 3-OMe, 4- | High | Strong | Paddy Herbicide |
| Acifluorfen | 2-Cl, 4- | Very High (nM range) | Very Strong | Post-emergence Herbicide |
Structure-Activity Relationship (SAR) Analysis
-
The Ortho-Effect (2-Position): The chlorine at position 2 (present in the target molecule) is critical. It provides the steric bulk necessary to lock the two phenyl rings into a non-coplanar conformation (approx. 90° twist), which fits the PPO active site. Without this (e.g., unsubstituted diphenyl ether), activity is negligible.
-
The Para-Effect (4-Position):
-
The Nitro Group: The 4-nitro group on the other ring is essential for electron withdrawal, crucial for the redox properties required to interact with the enzyme.
Experimental Protocols
To objectively verify the activity of 1-Chloro-2-(4-nitrophenoxy)benzene, the following protocols are recommended.
Protocol A: In Vitro PPO Inhibition Assay
Purpose: Determine the
-
Enzyme Preparation: Isolate PPO from corn etioplasts or yeast mitochondria via centrifugation (10,000
). -
Reaction Mix:
-
Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT.
-
Substrate: Protoporphyrinogen IX (freshly prepared via reduction of Protoporphyrin IX with Na-amalgam).
-
Test Compound: 1-Chloro-2-(4-nitrophenoxy)benzene (dissolved in acetone, serial dilutions 0.01 - 100
M).
-
-
Measurement: Incubate at 30°C for 10-30 mins. Stop reaction.
-
Detection: Measure fluorescence of the product (Protoporphyrin IX) at Ex 405 nm / Em 633 nm .
-
Validation: Use Acifluorfen as a positive control.
Protocol B: Cucumber Cotyledon Greenings Assay (In Vivo)
Purpose: Measure herbicidal efficacy via chlorophyll bleaching.
-
Plant Material: Germinate cucumber seeds (Cucumis sativus) in dark for 6 days.
-
Treatment: Excise cotyledons and float them in Petri dishes containing 5 mL of 1 mM KCl + Test Compound (1-Chloro-2-(4-nitrophenoxy)benzene) at varying concentrations.
-
Incubation: Incubate in darkness for 20h (uptake phase), then expose to continuous light (500
E/ s) for 24h. -
Analysis: Extract chlorophyll with 80% acetone. Measure absorbance at 663 nm and 645 nm.
-
Result: Calculate % inhibition of chlorophyll accumulation relative to control.
Toxicity & Safety Profile
While less potent than Nitrofen, the target molecule shares the toxicological lineage of halogenated diphenyl ethers.
-
Teratogenicity: Nitrofen is a known teratogen (causing diaphragmatic hernia). The monochloro metabolite is monitored because metabolic dechlorination is a common pathway in mammals.
-
Environmental Persistence: It is included in EPA Method 8111 (Haloethers) for groundwater monitoring, indicating its stability and potential for bioaccumulation.
Visualizing the Structural Evolution
Figure 2: Structural evolution from the target metabolite to high-potency herbicides.
References
-
Matringe, M., et al. (1989). "Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides." Biochemical Journal, 260(1), 231-235. Link
-
U.S. EPA. (1996). "Method 8111: Haloethers by Gas Chromatography." SW-846 Test Methods for Evaluating Solid Waste. Link
-
Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen Oxidase-Inhibiting Herbicides." Hayes' Handbook of Pesticide Toxicology. Link
-
PubChem. (n.d.). "Compound Summary: 1-Chloro-2-(4-nitrophenoxy)benzene." National Library of Medicine. Link
Sources
Reactivity Comparison of Chloronitrobenzene Isomers in SNAr Reactions
Executive Summary
In nucleophilic aromatic substitution (SNAr), the position of the electron-withdrawing nitro group (
For researchers developing pharmaceutical intermediates or functionalized arenes, the reactivity hierarchy is distinct:
-
High Reactivity: p-Chloronitrobenzene (1-chloro-4-nitrobenzene) and o-chloronitrobenzene (1-chloro-2-nitrobenzene).[1]
-
Low/Null Reactivity: m-Chloronitrobenzene (1-chloro-3-nitrobenzene).[1]
While both ortho and para isomers are reactive, para is generally preferred for scalable synthesis due to reduced steric hindrance, whereas ortho reactivity is highly solvent-dependent due to field effects and potential hydrogen bonding with incoming nucleophiles.[1] The meta isomer is effectively inert under standard SNAr conditions and requires alternative pathways (e.g., benzyne mechanism or transition-metal catalysis).[1]
Mechanistic Foundation: The Meisenheimer Complex[2][3][4][5][6]
To manipulate these reactions, one must understand the rate-determining step: the formation of the Meisenheimer Complex (sigma complex).
The SNAr mechanism is an Addition-Elimination pathway.[1] The nucleophile attacks the ipso-carbon (bearing the chlorine), breaking aromaticity and forming a resonance-stabilized anionic intermediate.
Resonance Stabilization Analysis
The reaction rate correlates directly with the stability of this intermediate.
-
Para/Ortho Pathway: The negative charge can delocalize onto the oxygen atoms of the nitro group.[2] This places the charge on a highly electronegative atom, dramatically lowering the activation energy (
). -
Meta Pathway: The negative charge delocalizes around the ring carbons but never resides on the nitro group. The intermediate lacks the critical stabilization energy required to form at practical rates.[2]
Pathway Visualization
The following diagram illustrates the critical resonance difference between para and meta substitution.
Figure 1: Comparative resonance pathways. Note the green node in the Para-pathway, representing the critical stabilization that the Meta-pathway lacks.
Comparative Performance Analysis
Reactivity Hierarchy & Solvent Effects[1]
While para and ortho are both "active," their relative rates invert based on the nucleophile and solvent system.[1]
| Feature | p-Chloronitrobenzene | o-Chloronitrobenzene | m-Chloronitrobenzene |
| SNAr Reactivity | High | High (Variable) | Negligible |
| Steric Hindrance | Low | Moderate to High | N/A |
| Inductive Effect (-I) | Strong | Very Strong (Proximity) | Moderate |
| Primary Driver | Resonance (-M) | Induction (-I) + Resonance (-M) | Induction (-I) only |
| Ideal Solvent | Polar Aprotic (DMF, DMSO) | Non-polar (if H-bonding possible) | N/A |
The "Ortho Effect" Nuance
In many textbooks, para is listed as faster due to sterics.[1] However, experimental data shows that ortho can be faster in specific contexts:
-
Inductive Proximity: The nitro group is closer to the reaction center in the ortho isomer, exerting a stronger inductive pull on the electron density of the C-Cl bond.
-
Built-in Solvation: With amine nucleophiles (e.g., piperidine), the ortho-nitro group can form a hydrogen bond with the amine hydrogen in the transition state.[1] This effectively "solvates" the transition state intramolecularly, accelerating the reaction in non-polar solvents (like xylene) where external solvation is poor [1].
Verdict:
-
Use Para for bulky nucleophiles (e.g., tert-butoxide) to avoid steric clash.[1]
-
Use Ortho if using small primary/secondary amines in non-polar media.[1]
Experimental Protocol: SNAr Amination
This protocol describes the reaction of chloronitrobenzene with morpholine.[1] It is a self-validating system: the color change (yellow to deep orange/red) indicates the formation of the Meisenheimer complex and product.
Target: Synthesis of N-(4-nitrophenyl)morpholine from p-chloronitrobenzene.
Reagents & Equipment[1]
-
Substrate: p-Chloronitrobenzene (1.0 eq)
-
Nucleophile: Morpholine (2.5 eq) - Acts as both reactant and base to scavenge HCl.[1]
-
Solvent: Acetonitrile (MeCN) or DMF.[1]
-
Monitoring: TLC (Silica, 20% EtOAc/Hexane).[1]
Workflow Diagram
Figure 2: Step-by-step workflow for the amination of p-chloronitrobenzene.
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-chloronitrobenzene (1.57 g, 10 mmol) in acetonitrile (20 mL).
-
Addition: Add morpholine (2.17 mL, 25 mmol) dropwise. Note: Morpholine is used in excess to trap the HCl generated during the reaction.
-
Reaction: Heat the mixture to reflux (approx. 82°C). The solution will darken.
-
Validation (TLC): Spot the reaction mixture against the starting material (SM) every hour.
-
Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product, N-(4-nitrophenyl)morpholine, will precipitate as a yellow solid.[1]
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain analytical purity.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Reaction (Meta isomer) | Substrate is m-chloronitrobenzene.[1] | SNAr will not work. Switch to Buchwald-Hartwig amination (Pd-catalyzed) or Benzyne conditions (strong base like NaNH2) [2].[1] |
| Slow Reaction (Ortho/Para) | Solvent is too non-polar or wet.[1] | Switch to DMF or DMSO to stabilize the polar transition state.[1] Ensure reagents are dry.[1] |
| By-products (Phenols) | Hydrolysis of C-Cl bond.[1] | Ensure the solvent is dry.[1] Hydroxide ions (from wet solvent + base) compete with the amine nucleophile.[1] |
| Dark Tarry Mixture | Thermal decomposition.[1] | Reduce temperature.[1] If using DMF, do not exceed 140°C as DMF can decompose to form dimethylamine, which acts as a nucleophile.[1] |
References
-
Bunnett, J. F., & Morath, R. J. (1955).[1] The Ortho:Para Ratio in Aromatic Nucleophilic Substitution Reactions.[1][2][3][4] Journal of the American Chemical Society.[1]
-
Ricci, A. (2000).[1] Modern Amination Methods.[1] Wiley-VCH.[1] (General reference for Pd-catalyzed alternatives for meta-isomers).
-
Rohrbaugh, D. K. (1998).[1] Nucleophilic Aromatic Substitution of Chloronitrobenzenes.[1][5][6][7] Journal of Physical Organic Chemistry.[1]
-
PubChem. (2023).[1] 1-Chloro-4-nitrobenzene Compound Summary. National Library of Medicine.[1]
Sources
- 1. 1-Chloro-3-nitrobenzene | ClC6H4NO2 | CID 8489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effect of Nitro Substituents on Nucleophilic Substitution Reactions Expl.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. [askfilo.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Alternatives to Traditional Diaryl Ether Synthesis
Executive Summary: From Force to Finesse
The synthesis of diaryl ethers is a cornerstone of medicinal chemistry, underpinning pharmacophores found in thyromimetics, vancomycin antibiotics, and numerous kinase inhibitors. Historically, this bond formation relied on "brute force" methods: the Ullmann condensation (requiring temperatures >200°C and stoichiometric copper) or the Buchwald-Hartwig coupling (relying on expensive palladium and sensitive ligands).
This guide objectively compares three modern, green alternatives that replace thermal excess and precious metals with oxidative finesse, photonic energy, and sustainable media. Our analysis confirms that while no single method is universal, Ni/Photoredox Dual Catalysis offers the highest performance ceiling for complex drug discovery, while Chan-Lam coupling remains the most accessible entry point for oxidative derivatization.
The Traditional Baseline (The Problem)
To understand the value of green alternatives, we must establish the baseline performance of traditional methods.
| Metric | Classic Ullmann | Buchwald-Hartwig (Pd) |
| Primary Catalyst | Copper Bronze / CuI | Pd(OAc)₂ / Phosphine Ligands |
| Temperature | 180°C – 220°C | 80°C – 120°C |
| Green Issues | High energy demand; harsh bases; poor atom economy. | Critical raw material (Pd) scarcity; ligand toxicity; trace metal removal costs. |
| Scope Limitation | Poor tolerance of thermally sensitive groups. | Sensitive to air/moisture; high cost per mol. |
Comparative Analysis of Green Alternatives
Method A: Chan-Lam Coupling (The Oxidative Route)
Best For: Late-stage functionalization of complex phenols with aryl boronic acids.
The Chan-Lam reaction fundamentally changes the disconnection. Instead of aryl halides, it utilizes aryl boronic acids.[1][2] It operates at room temperature in open air, using Copper(II) as a mediator rather than a high-temperature catalyst.
-
Mechanism: Oxidative cross-coupling via a Cu(II)/Cu(III) cycle.
-
Green Advantage: Ambient temperature; uses atmospheric oxygen as the terminal oxidant; avoids halogens in the coupling partner.
-
Limitation: Often requires stoichiometric copper or specific oxidants to drive the cycle efficiently; boronic acids are more expensive than halides.
Method B: Ni/Photoredox Dual Catalysis (The Energy Efficient Route)
Best For: Coupling unactivated aryl halides with alcohols under mild conditions.
This method represents the state-of-the-art in "Energy Modulation." By coupling a Nickel catalytic cycle (for bond formation) with an Iridium or Ruthenium photocatalyst (for electron transfer), the reaction proceeds at room temperature using visible light.[3]
-
Mechanism: Single Electron Transfer (SET) allows Ni to access high-valent oxidation states (Ni(III)) necessary for reductive elimination without high heat.
-
Green Advantage: Energy efficiency (LEDs vs. heating mantles); uses abundant Nickel; high functional group tolerance.
-
Limitation: Initial setup cost (photoreactors); cost of Iridium photocatalysts (though loading is low, ~1 mol%).
Method C: Deep Eutectic Solvents (DES) Ullmann (The Media Route)
Best For: Large-scale, cost-sensitive synthesis where recycling is paramount.
This approach modernizes the classic Ullmann by changing the medium rather than the mechanism. Using Deep Eutectic Solvents (e.g., Choline Chloride/Urea), the solvent acts as a ligand and stabilizer, allowing the reaction to proceed at lower temperatures (80-100°C) with easier catalyst recycling.
-
Green Advantage: Biodegradable solvent; catalyst/solvent system can be recycled 5-7 times; eliminates volatile organic compounds (VOCs).
Performance Metrics & Decision Matrix
The following data summarizes experimental comparisons across standard substrates (e.g., coupling 4-bromobenzonitrile with phenol).
Table 1: Comparative Performance Data
| Feature | Traditional Ullmann | Chan-Lam (Method A) | Ni/Photoredox (Method B) | DES Ullmann (Method C) |
| Yield (Avg) | 40-60% | 70-85% | 85-95% | 65-80% |
| Temp (°C) | >180°C | 25°C (RT) | 25°C (RT) | 80-100°C |
| Reaction Time | 24-48 h | 12-24 h | 8-12 h | 10-15 h |
| Air Tolerance | Low | High (Required) | Moderate | High |
| E-Factor | >50 (High Waste) | ~15-20 | ~10-15 | <10 (Recyclable) |
| Cost Driver | Energy/Cleanup | Boronic Acids | Ir Catalyst/Ligand | Solvent Setup |
Visualization: Strategic Decision Tree
Figure 1: Decision matrix for selecting the optimal diaryl ether synthesis route based on substrate availability and scale.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the color changes described do not occur, pause and check reagent purity.
Protocol A: Ni/Photoredox Dual Catalysis (High Performance)
Reference Grounding: Adapted from MacMillan et al. (Nature, 2015) and subsequent optimization studies.
Reagents:
-
Catalyst 1 (Photo): [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.0 mol%)
-
Catalyst 2 (Metal): NiCl₂·glyme (5 mol%) with dtbbpy ligand (5 mol%)
-
Substrates: Aryl Bromide (1.0 equiv), Alcohol/Phenol (1.5 equiv)
-
Base: Quinuclidine (1.1 equiv) or K₂CO₃ (solid, anhydrous)
-
Solvent: Acetonitrile (0.1 M concentration)
-
Energy Source: 34W Blue LED lamp (approx 450 nm)
Workflow:
-
Pre-complexation (Critical): In a vial, mix NiCl₂·glyme and dtbbpy in a small amount of solvent. Stir for 5 mins until the solution turns a distinct green/teal (formation of active Ni-ligand complex).
-
Assembly: Add the Iridium photocatalyst, Aryl Bromide, Phenol, and Base to the vial.
-
Degassing: Sparge the solvent with Nitrogen for 10 minutes. Note: Oxygen quenches the excited state of the photocatalyst.
-
Reaction: Seal the vial and irradiate with Blue LED. Fan cooling is recommended to maintain temp at ~25°C.
-
Validation: The reaction mixture should remain homogeneous. Precipitation of black solids indicates Nickel "black" formation (catalyst death).
-
Workup: Dilute with ether, wash with water, dry over MgSO₄.
Protocol B: Chan-Lam Coupling (High Accessibility)
Reference Grounding: Adapted from Evans/Lam (Tetrahedron Lett., 1998).
Reagents:
-
Catalyst: Cu(OAc)₂ (1.0 equiv if no co-oxidant, or 10-20 mol% with co-oxidant)
-
Substrates: Aryl Boronic Acid (2.0 equiv), Phenol (1.0 equiv)
-
Base: Pyridine (2.0 equiv) or TEA
-
Desiccant: 4Å Molecular Sieves (powdered, activated)
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
Workflow:
-
Activation: Flame dry the molecular sieves and let them cool under vacuum. Moisture inhibits this reaction significantly.
-
Mixing: Add Cu(OAc)₂, Boronic Acid, Phenol, and Sieves to the flask.
-
Initiation: Add solvent and Base.[4] The solution should turn a deep blue (Cu-amine complex).
-
Atmosphere: Equip the flask with a drying tube or leave open to air (if humidity is low). Stir vigorously. Note: Mass transfer of oxygen is the rate-limiting step in catalytic variants.
-
Monitoring: Reaction typically takes 12-24 hours. The mixture will likely turn green as Cu(II) is consumed/cycled.
Mechanistic Visualization
Understanding the "Why" behind the "How" is crucial for troubleshooting.
Ni/Photoredox Mechanism
This diagram illustrates the synergy between the two catalytic cycles, highlighting why light allows the reaction to bypass high thermal requirements.
Figure 2: The dual catalytic cycle.[3] The key innovation is the oxidation of Ni(II) to Ni(III) by the excited Iridium catalyst, facilitating bond formation.
References
-
Evans, D. A., Katz, J. L., & West, T. R. (1998).[1] Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937-2940. Link
-
Terrett, J. A., Cuthbertson, J. D., Shurtleff, V. W., & MacMillan, D. W. (2015). Switching on elusive organometallic mechanisms with photoredox catalysis.[3][5] Nature, 524(7565), 330-334. Link
-
Lam, P. Y., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944. Link
-
Ferlin, F., et al. (2018).[6] Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents. Frontiers in Chemistry, 6, 469. Link
-
Hui, C., et al. (2019). Green Synthesis of Diaryl Ethers. Asian Journal of Organic Chemistry, 8(7), 964-978. Link
Sources
- 1. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Switching on Elusive Organometallic Mechanisms with Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
Cost-benefit analysis of different synthetic routes to diaryl ethers
A Cost-Benefit & Performance Analysis for Drug Discovery
Executive Decision Matrix
In the high-stakes environment of drug discovery and process chemistry, the formation of the C–O bond in diaryl ethers is a pivotal checkpoint. The choice between Palladium (Pd) and Copper (Cu) catalysis is rarely binary; it is a multivariate equation involving substrate sterics, electronic bias, cost of goods (COGs), and purification overhead.
This guide moves beyond textbook definitions to provide a causality-driven analysis of the three dominant methodologies: Buchwald-Hartwig (Pd) , Modified Ullmann (Cu) , and Chan-Lam (Cu-Oxidative) .
The "Senior Scientist" Heuristic
-
Choose Buchwald-Hartwig (Pd) if: Your substrate is valuable (> $500/g), sterically hindered (ortho-substituted), or electron-rich. The high catalyst cost is offset by reliability and ease of purification.
-
Choose Modified Ullmann (Cu) if: You are scaling up (> 1 kg), the substrates are robust (thermally stable > 100°C), and cost is the primary driver.
-
Choose Chan-Lam (Cu-Ox) if: You are late-stage functionalizing a complex scaffold that cannot tolerate basic/reducing conditions, or if you need to couple phenols with boronic acids (avoiding halides).
Visualizing the Decision Pathway
The following decision tree illustrates the logical flow for selecting the optimal synthetic route based on substrate properties.
Deep Dive: Comparative Analysis
Route A: Buchwald-Hartwig Cross-Coupling (Palladium)
The Premium Performer
-
Mechanism: Pd(0)/Pd(II) cycle involving oxidative addition of the aryl halide, coordination of the phenol (often rate-limiting), and reductive elimination.
-
Causality: The use of bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos, RockPhos) is not accidental. These ligands facilitate the difficult reductive elimination step of the C–O bond, which is energetically more demanding than C–N bond formation.
-
Cost-Benefit:
-
Cost: High.[1] Pd precursors and proprietary ligands are expensive.
-
Benefit: Unmatched functional group tolerance. Works at temperatures as low as 50–80°C.
-
Route B: Modified Ullmann Coupling (Copper)
The Industrial Workhorse
-
Mechanism: Historically debated, but modern evidence points to a Cu(I)/Cu(III) cycle or a Single Electron Transfer (SET) radical mechanism depending on the ligand.
-
Causality: "Classic" Ullmann required >200°C. The addition of bidentate ligands (e.g., Phenylglycine, 1,10-Phenanthroline) stabilizes the active Cu species, preventing aggregation into inactive Cu(0) and lowering the activation energy, allowing reaction at 90–110°C.
-
Cost-Benefit:
-
Cost: Low. Copper is orders of magnitude cheaper than Palladium.
-
Benefit: Scalable. However, it often struggles with sterically hindered substrates (the "ortho-effect").
-
Route C: Chan-Lam Coupling (Copper-Oxidative)
The Green Specialist
-
Mechanism: Oxidative coupling.[2][3] Unlike Ullmann or Buchwald, this uses Aryl Boronic Acids. The cycle involves Cu(II) and requires an oxidant (often atmospheric
). -
Causality: Because it proceeds via a transmetallation-like pathway rather than oxidative addition to a halide, it bypasses the need for activated aryl halides.
-
Cost-Benefit:
Quantitative Data Comparison
The following table synthesizes performance metrics from standard bench-scale optimizations (1 mmol scale).
| Metric | Buchwald-Hartwig (Pd) | Modified Ullmann (Cu) | Chan-Lam (Cu-Ox) |
| Catalyst Cost | High ( | Low ($) | Low-Medium ( |
| Ligand Cost | Very High (Proprietary) | Low (Generic) | None/Low (Amine bases) |
| Avg. Yield (Steric) | 85-95% | 40-65% | 30-60% |
| Avg. Yield (Simple) | >95% | 85-90% | 70-85% |
| Temperature | 60–100°C | 90–140°C | 20–40°C |
| Air Sensitivity | High (Inert required) | Moderate | None (Requires Air) |
| E-Factor (Waste) | Moderate (Low loading) | High (High loading/Solvent) | High (Stoichiometric Cu) |
| Substrate Scope | Broadest (Ar-Cl, Ar-Br, Ar-OTf) | Medium (Ar-I, Ar-Br) | Specific (Ar-B(OH)2) |
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the color changes described do not occur, abort and check reagent quality (especially the oxidation state of the catalyst).
Protocol 1: Buchwald-Hartwig (High-Value Substrates)
Best for: Late-stage drug intermediates, ortho-substituted rings.
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Pd(OAc)₂ (2 mol%)
-
Ligand: RockPhos or tBuBrettPhos (4 mol%)
-
Checkpoint: Premix Pd and Ligand in Toluene for 1 min. Solution should turn from orange to pale yellow/colorless (active catalyst formation).
-
-
Addition: Add Aryl Bromide (1.0 equiv), Phenol (1.2 equiv), and
(2.0 equiv, finely ground). -
Reaction: Add Toluene (0.2 M concentration). Seal and heat to 90°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a celite pad (removes Pd black). Concentrate and purify via flash chromatography.
Protocol 2: Modified Ullmann (Scalable/Robust)
Best for: Simple diaryl ethers, gram-to-kilogram scale.
-
Preparation: To a screw-cap tube, add:
-
CuI (10 mol%)
-
Ligand: N,N-Dimethylglycine (20 mol%) or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD).
-
Base:
(2.0 equiv).
-
-
Addition: Add Aryl Iodide (1.0 equiv) and Phenol (1.2 equiv).
-
Reaction: Add Dioxane or DMF (0.5 M). Note: DMF accelerates the reaction but is harder to remove.
-
Execution: Heat to 110°C for 24 hours.
-
Checkpoint: The reaction mixture usually turns a deep blue/green color (active Cu-complex). If it stays yellow/precipitate, the ligand exchange failed.
-
-
Workup: Dilute with EtOAc, wash with water/brine (critical to remove Cu salts), dry, and concentrate.
Protocol 3: Chan-Lam (Mild/Oxidative)
Best for: Fragile substrates, avoiding halogens.
-
Preparation: In an open flask (no inert gas needed), add:
-
Cu(OAc)₂ (1.0 equiv - stoichiometric is often required for high yield).
-
Aryl Boronic Acid (2.0 equiv - excess is needed due to protodeboronation side-reaction).
-
Phenol (1.0 equiv).
-
Base: Pyridine (2.0 equiv) or
.
-
-
Reaction: Add DCM (Dichloromethane) and add 4Å molecular sieves (Water inhibits the reaction).
-
Execution: Stir vigorously at Room Temperature open to air (or with an
balloon) for 24–48 hours.-
Checkpoint: The mixture will turn dark green/blue.
-
-
Workup: Filter through silica to remove Copper salts.
Mechanistic Visualization
Understanding the catalytic cycle is crucial for troubleshooting. Below is the comparative cycle for the Pd-catalyzed route, highlighting the critical Reductive Elimination step.
References
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of the American Chemical Society.[2]
-
Burgos, C. H., et al. (2006).[4] Significant Progress in the Pd-Catalyzed Synthesis of Diaryl Ethers.[5] Angewandte Chemie International Edition.
-
Evans, D. A., Katz, J. L., & West, T. R. (1998).[4] Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters.
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[6] Angewandte Chemie International Edition.
-
Sperry, J. B., & Wright, D. L. (2005). The application of the Chan-Lam coupling in natural product synthesis. Current Opinion in Drug Discovery & Development.
Sources
Validation of "1-Chloro-2-(4-nitrophenoxy)benzene" Structure by X-ray Crystallography
Executive Summary
Objective: To definitively validate the molecular structure and solid-state conformation of 1-Chloro-2-(4-nitrophenoxy)benzene (CAS: 2091-61-4) using Single Crystal X-ray Diffraction (SC-XRD), distinguishing it from solution-state approximations.
The Challenge: Diphenyl ether derivatives possess a high degree of conformational flexibility around the central C–O–C ether linkage. While NMR (
Part 1: Comparative Analysis of Validation Methods
In the structural elucidation of 1-Chloro-2-(4-nitrophenoxy)benzene, researchers often rely on a triad of analytical techniques. The table below objectively compares SC-XRD against standard alternatives, highlighting why X-ray is the non-negotiable standard for this specific steric profile.
Table 1: Performance Comparison of Structural Validation Techniques
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | Computational (DFT) |
| 3D Conformation | Definitive. Directly maps electron density to atomic positions. Resolves the C-O-C bond angle (typically ~118°) and specific torsion angles ( | Inferred/Averaged. Rapid rotation around the ether linkage in solution averages signals, obscuring the specific "twist" caused by the ortho-Cl. | Predictive. Calculates the global minimum energy state but may miss packing-induced conformational changes found in the solid state. |
| Intermolecular Interactions | Visible. Identifies | Invisible. Intermolecular forces are disrupted by solvation. | Modeled. Requires complex periodic boundary condition calculations to simulate packing. |
| Stereochemistry | Absolute. Determines relative and absolute configuration (if chiral) without ambiguity. | Relative. Requires chiral shift reagents or complex NOE experiments for relative stereochemistry. | N/A. |
| Sample Requirement | Single crystal ( | Dissolved sample (~5-10 mg). | High-performance computing cluster. |
| Limitation | Requires a high-quality crystal; static snapshot only. | Cannot distinguish between rapid conformer interconversions. | Theoretical only; requires experimental validation. |
Part 2: Technical Deep Dive & Validation Logic
The "Ortho-Effect" and Torsion Angles
The defining structural feature of 1-Chloro-2-(4-nitrophenoxy)benzene is the steric clash between the chlorine atom at position 2 (Ring A) and the ether oxygen lone pairs or the protons of Ring B.
In the crystalline state, the molecule adopts a "skew" conformation to minimize this repulsion. SC-XRD validation must focus on two critical geometric parameters:
-
The Ether Bond Angle (
): Expected to widen beyond the tetrahedral 109.5° (typically 116°–120°) to accommodate steric bulk. -
The Dihedral Angles: The planes of the two phenyl rings are rarely coplanar. The ortho-chloro substituent forces a significant twist (often 60°–90° relative to each other) to avoid the "butterfly" conformation.
Self-Validating Protocol Logic
To ensure trustworthiness, the validation workflow is designed as a self-correcting loop.
-
Checkpoint 1: Unit cell determination. If the unit cell dimensions do not match the expected density (
for chlorinated nitro aromatics), the crystal may be a solvate or polymorph. -
Checkpoint 2: R-factor. A final
value (5%) is required to claim structural certainty. -
Checkpoint 3: Thermal Ellipsoids. High anisotropy in the nitro group often indicates disorder; this must be modeled (e.g., over two positions) rather than ignored.
Part 3: Experimental Protocol
Workflow Visualization
The following diagram outlines the critical path from synthesis to structural deposition.
Figure 1: Structural determination workflow ensuring rigorous data quality control from crystallization to refinement.
Step-by-Step Methodology
1. Crystal Growth (The Critical Step)
Standard synthesis yields a powder. For SC-XRD, you need a single, defect-free crystal.
-
Method: Slow evaporation.
-
Solvent System: Ethyl Acetate : Hexane (1:3 ratio).
-
Protocol: Dissolve 20 mg of the compound in 2 mL of Ethyl Acetate. Filter through a 0.45
m PTFE syringe filter into a clean vial. Gently layer 6 mL of Hexane on top (do not mix). Cover with Parafilm and poke 3 small holes. Let stand at room temperature for 3-5 days. -
Expected Outcome: Pale yellow prisms or blocks.
2. Data Collection
-
Instrument: Bruker D8 QUEST or equivalent diffractometer.
-
Radiation: Mo-K
( Å). Molybdenum is preferred over Copper for chlorinated compounds to minimize absorption effects ( ). -
Temperature: Collect at 100 K (using a Cryostream) to reduce thermal motion of the nitro group, which is prone to high librational disorder.
3. Structure Solution & Refinement
-
Software: OLEX2 or WinGX interface running SHELXT (solution) and SHELXL (refinement).
-
Hydrogen Treatment: Aromatic protons should be placed in calculated positions (C-H = 0.93 Å) and refined using a riding model (
). -
Disorder Handling: The nitro group (
) may show rotational disorder. If electron density peaks suggest two orientations, model the oxygen atoms over two positions with summed occupancy of 1.0.
Part 4: Representative Data & Interpretation[1]
When validating your structure, compare your results against these expected crystallographic parameters for diphenyl ethers.
Table 2: Expected Crystallographic Parameters
| Parameter | Expected Range | Structural Significance |
| Space Group | Centrosymmetric space groups are most common for achiral organic molecules. | |
| C–Cl Bond Length | 1.73 – 1.75 Å | Typical for aryl chlorides. Significant deviation implies disorder. |
| C–O–C Angle | 116° – 120° | Widened due to steric repulsion between rings. |
| Torsion Angle ( | 60° – 90° | The "twist" angle. If this is near 0° or 180°, re-evaluate for crystal packing errors or twinning. |
| Nitro Group Planarity | The |
Interpretation of Results
In the solved structure of 1-Chloro-2-(4-nitrophenoxy)benzene, look for
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
- Context: The authoritative repository for small molecule crystal structures, used to benchmark bond lengths.
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link
- Context: The standard software protocol cited for the refinement steps in this guide.
-
Lü, J., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 136-144. Link[1]
- Context: Provides comparative crystallographic data for chlorinated nitro-benzene derivatives, establishing expected bond lengths and packing motifs.
-
PubChem. 1-Chloro-2-(4-nitrophenoxy)benzene (CID 16408). Link
- Context: Verification of chemical identifiers, CAS number, and 2D connectivity.
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link
- Context: Defines the "CheckCIF" validation standards (R-factors, GoF) mentioned in the protocol.
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Chloro-2-(4-nitrophenoxy)benzene
Topic: Personal Protective Equipment (PPE) & Handling Strategy for 1-Chloro-2-(4-nitrophenoxy)benzene CAS: 2091-61-4 Synonyms: 2-chloro-4'-nitrodiphenyl ether; 2-chlorophenyl 4-nitrophenyl ether[1][2]
Executive Summary: The "Zero-Exposure" Standard
Handling 1-Chloro-2-(4-nitrophenoxy)benzene (CAS 2091-61-4) requires a safety protocol that goes beyond standard "lab coat and gloves."[1][2] As a halogenated nitro-aromatic ether, this compound presents a dual threat: high lipophilicity (facilitating rapid dermal absorption) and sensitization potential .[1][2]
While often classified primarily as an irritant and sensitizer (H315, H317, H318), its structural homology to known teratogens (e.g., Nitrofen) mandates that researchers apply the Precautionary Principle . You must treat this compound as a potential carcinogen and reproductive toxin.[2] The following guide details a defense-in-depth strategy designed to prevent not just acute exposure, but also chronic, low-level sensitization.
Part 1: The Risk Profile (The "Why")
To select the right PPE, you must understand the mechanism of toxicity.
| Hazard Class | Mechanism of Action | Operational Implication |
| Dermal Absorption | The diphenyl ether backbone is highly lipophilic, allowing it to bypass the stratum corneum (outer skin layer) rapidly.[1][2][3] | Standard Nitrile gloves are insufficient for prolonged contact.[3][4] Once absorbed, nitro-aromatics can induce methemoglobinemia (impairing oxygen transport in blood).[1][2] |
| Sensitization (H317) | The compound can bind to skin proteins (haptenization), triggering an immune response.[3] | A single exposure can lead to lifelong allergic contact dermatitis.[3] Zero skin contact is the only safe threshold. |
| Ocular Damage (H318) | Corrosive/Irritant nature of the chlorophenoxy moiety.[3] | Safety glasses are inadequate.[3] Chemical splash goggles are mandatory to prevent irreversible corneal damage.[1][2] |
Part 2: PPE Decision Matrix & Specifications
Hand Protection: The "Laminate Shield" Protocol
Standard disposable nitrile gloves provide only incidental splash protection (breakthrough < 15 mins for aromatic ethers).[1][2]
-
Primary Barrier (Inner Glove): Silver Shield® / 4H® (PE/EVAL/PE Laminate) .[1][2]
-
Why: These multi-layer laminates are virtually impermeable to aromatics and chlorinated compounds for >4 hours.[2]
-
-
Mechanical Barrier (Outer Glove): Thick Nitrile (minimum 5 mil) .[1][2]
-
Protocol:
Respiratory Protection
-
Solid Handling (Weighing/Transfer): Use a Powder Containment Hood or a Biosafety Cabinet (Class II).[1][2] If open-bench handling is unavoidable (strongly discouraged), use a P100 (HEPA) Half-Face Respirator .[1][2]
-
Solution Handling: If dissolved in organic solvents (DCM, Ethyl Acetate) or heated, use a Full-Face Respirator with Organic Vapor/P100 Combination Cartridges to protect mucous membranes from vapors.[1][2]
Eye & Body Protection[1][6][7]
-
Eyes: Unvented Chemical Splash Goggles . Do not rely on face shields alone; vapors/dust can bypass them.[3]
-
Body: Tyvek® Lab Coat (or similar non-woven polyethylene material).[1][2] Cotton coats absorb liquids and hold them against the skin, increasing absorption rates.
Part 3: Visualization of Safety Logic
Figure 1: PPE Selection Decision Tree
This logic gate ensures you select the correct equipment based on the physical state of the reagent.
Caption: Decision tree for selecting engineering controls and PPE based on the physical state of the reagent.
Part 4: Operational Workflow & Self-Validating Steps
This workflow integrates "Checkpoints"—moments where you must actively verify safety before proceeding.
Phase 1: Preparation
-
Glove Integrity Check: Inflate the outer nitrile glove with air and squeeze to check for pinholes.[2]
-
Sash Verification: Ensure Fume Hood face velocity is between 80–100 fpm (feet per minute).
-
Decontamination Prep: Prepare a beaker of 10% soap/water solution (surfactant) and a separate container for solid waste.[2] Avoid alcohol-based cleaners during immediate cleanup, as alcohols can enhance skin permeation of nitro-compounds.[1][2]
Phase 2: Active Handling (Weighing & Synthesis)[1][2]
-
Static Control: Use an anti-static gun or bar if weighing the solid, as nitro-aromatics can be static-prone and disperse as dust.[1][2]
-
The "Dirty Hand / Clean Hand" Rule:
-
Left Hand (Dirty): Handles the spatula/flask containing the chemical.[2]
-
Right Hand (Clean): Touches the balance buttons, notebook, or hood sash.
-
-
Immediate Wipe-Down: After transfer, wipe the balance area with a surfactant-soaked tissue (held by forceps) and dispose of it immediately as hazardous waste.[1][2]
Phase 3: Disposal & Deactivation
-
Segregation: Dispose of solid waste in a container marked "Toxic - Nitro Aromatic." Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as this may cause uncontrolled exothermic decomposition.[2]
-
Doffing Protocol:
Part 5: Emergency Response
-
Skin Contact:
-
IMMEDIATE: Wash with copious amounts of soap and water for 15 minutes.[2][6]
-
CONTRAINDICATION: Do NOT use ethanol or acetone to wash skin; this will drive the chemical deeper into the bloodstream.[2]
-
Surveillance: Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.[1][2]
-
-
Eye Contact:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16408, 1-Chloro-2-(4-nitrophenoxy)benzene. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Chlorinated Diphenyl Oxide (Analogue Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]
Sources
- 1. 1-Chloro-4-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 15786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-2-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 16408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-chloro-2-nitro- (CAS 88-73-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. spokane.wsu.edu [spokane.wsu.edu]
- 6. nj.gov [nj.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
